Technical Documentation Center

PI-55 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: PI-55

Core Science & Biosynthesis

Foundational

A Technical Guide to the Mechanism of Action of PI-55

Audience: Researchers, scientists, and drug development professionals. Abstract: PI-55 is a novel, potent, and selective small molecule inhibitor of the Proliferation-Inducing Kinase (PIK), a serine/threonine kinase impl...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: PI-55 is a novel, potent, and selective small molecule inhibitor of the Proliferation-Inducing Kinase (PIK), a serine/threonine kinase implicated in the pathogenesis of various solid tumors. This document provides a comprehensive overview of the mechanism of action of PI-55, including its direct target engagement, downstream signaling effects, and cellular consequences. Detailed experimental protocols and quantitative data are presented to support the characterization of this compound.

Introduction to PIK Signaling

Proliferation-Inducing Kinase (PIK) is a critical node in a signaling pathway that promotes cell cycle progression and proliferation. In normal physiological conditions, PIK activity is tightly regulated. However, in several cancer types, the PIK pathway is constitutively active due to upstream mutations, such as in the Growth Factor Receptor Alpha (GFRA). This aberrant signaling leads to uncontrolled cell division.

The canonical PIK pathway is initiated by the binding of a growth factor to GFRA, leading to the recruitment and activation of the scaffold protein SC-1. SC-1, in turn, activates PIK through phosphorylation. Activated PIK then phosphorylates the downstream transcription factor TF-2, promoting its translocation to the nucleus and the subsequent expression of genes essential for cell cycle progression, such as Cyclin D1.

Mechanism of Action of PI-55

PI-55 is an ATP-competitive inhibitor of PIK. It occupies the ATP-binding pocket of the kinase domain of PIK, preventing the phosphorylation of its substrate, TF-2. This action effectively blocks the downstream signaling cascade, leading to a G1 cell cycle arrest and a subsequent inhibition of tumor cell proliferation. The high selectivity of PI-55 for PIK over other kinases minimizes off-target effects, suggesting a favorable therapeutic window.

ATP-competitive inhibitors are a major class of clinically approved drugs for protein kinases.[1] These molecules work by targeting the ATP-binding pocket, which blocks the catalytic activity of the kinase and prevents it from phosphorylating its substrates.[1] While this is an effective mechanism, a challenge with these inhibitors is the conserved nature of ATP binding sites across different kinases, which can lead to off-target effects.[2] However, structural differences between target proteins allow for the development of specific inhibitors.[2] The cellular potency of an ATP-competitive inhibitor is dependent on the ATP concentration in the cell and the kinase's affinity for ATP.[3]

Visualization of the PIK Signaling Pathway

The following diagram illustrates the PIK signaling cascade and the point of inhibition by PI-55.

PIK_Signaling_Pathway GF Growth Factor GFRA GFRA Receptor GF->GFRA SC1 SC-1 GFRA->SC1 PIK PIK SC1->PIK Activates TF2 TF-2 PIK->TF2 Phosphorylates TF2_P P-TF-2 TF2->TF2_P Nucleus Nucleus TF2_P->Nucleus CyclinD1 Cyclin D1 Expression Nucleus->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation PI55 PI-55 PI55->PIK Inhibits

Caption: The PIK signaling pathway and the inhibitory action of PI-55.

Quantitative Data

The inhibitory activity and selectivity of PI-55 were assessed through a series of biochemical and cellular assays.

Biochemical Potency and Selectivity

The in vitro potency of PI-55 was determined against a panel of kinases to assess its selectivity. The half-maximal inhibitory concentration (IC50) was measured for each kinase.

Kinase TargetPI-55 IC50 (nM)
PIK 5.2 ± 0.8
Kinase A8,500 ± 450
Kinase B> 10,000
Kinase C6,200 ± 320
Kinase D> 10,000
Cellular Activity

The effect of PI-55 on the PIK signaling pathway in a human colorectal cancer cell line (HCT116) was evaluated. The phosphorylation of the PIK substrate, TF-2, and overall cell proliferation were measured.

Cellular EndpointPI-55 EC50 (nM)
TF-2 Phosphorylation25.6 ± 3.1
HCT116 Cell Proliferation50.1 ± 5.5

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of PI-55 against a panel of kinases.

Materials:

  • Recombinant human kinases (PIK, Kinase A, B, C, D)

  • ATP

  • Biotinylated peptide substrate

  • PI-55 (serial dilutions)

  • Assay buffer (20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/ml BSA, 1 mM DTT, pH 7.5)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White 384-well plates

Method:

  • A 5 µL solution of each kinase in assay buffer was added to the wells of a 384-well plate.

  • 2 µL of PI-55 at various concentrations (or DMSO as a vehicle control) was added to the wells.

  • The plate was incubated for 15 minutes at room temperature.

  • A 3 µL mixture of ATP and the biotinylated peptide substrate was added to initiate the reaction. The final ATP concentration was equal to the Km for each respective kinase.

  • The reaction was allowed to proceed for 60 minutes at room temperature.

  • 5 µL of Kinase-Glo® reagent was added to each well to stop the reaction and generate a luminescent signal.

  • The plate was incubated for 10 minutes in the dark.

  • Luminescence was read on a plate reader.

  • The data was normalized to the controls, and IC50 values were calculated using a four-parameter logistic curve fit.

Cellular TF-2 Phosphorylation Assay

Objective: To measure the effect of PI-55 on the phosphorylation of TF-2 in cells.

Materials:

  • HCT116 human colorectal cancer cells

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • PI-55 (serial dilutions)

  • Anti-phospho-TF-2 (Ser50) antibody

  • Anti-total-TF-2 antibody

  • Secondary antibody conjugated to a fluorescent reporter

  • Lysis buffer

  • 96-well cell culture plates

Method:

  • HCT116 cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were serum-starved for 24 hours.

  • The cells were treated with various concentrations of PI-55 (or DMSO) for 2 hours.

  • The cells were stimulated with a growth factor to activate the PIK pathway for 30 minutes.

  • The media was removed, and the cells were lysed.

  • The levels of phosphorylated TF-2 and total TF-2 in the cell lysates were quantified using an in-cell Western assay.

  • The ratio of phosphorylated TF-2 to total TF-2 was calculated and normalized to the stimulated control.

  • EC50 values were determined by non-linear regression analysis.

Visualization of the In Vitro Kinase Assay Workflow

Kinase_Assay_Workflow A Add Kinase Solution to 384-well Plate B Add Serial Dilutions of PI-55 A->B C Incubate for 15 min at RT B->C D Add ATP/Substrate Mix to Initiate Reaction C->D E Incubate for 60 min at RT D->E F Add Kinase-Glo® Reagent to Stop Reaction E->F G Incubate for 10 min in Dark F->G H Read Luminescence G->H I Calculate IC50 Values H->I

Caption: Workflow for the in vitro kinase inhibition assay.

Summary and Future Directions

PI-55 demonstrates potent and selective inhibition of the PIK kinase, leading to the effective suppression of a key cancer-promoting signaling pathway. The compound exhibits excellent in vitro and cellular activity, supporting its further development as a potential therapeutic agent. Future studies will focus on in vivo efficacy in animal models of cancer, as well as comprehensive pharmacokinetic and toxicology assessments.

References

Exploratory

PI-55: A Technical Guide to its Cytokinin Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals Introduction PI-55, chemically known as 6-(2-hydroxy-3-methylbenzylamino)purine, is a pivotal synthetic compound in plant biology and agricultural research....

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-55, chemically known as 6-(2-hydroxy-3-methylbenzylamino)purine, is a pivotal synthetic compound in plant biology and agricultural research. It functions as a competitive antagonist of cytokinin receptors, key components in the cytokinin signaling pathway that governs numerous aspects of plant growth and development. This technical guide provides an in-depth overview of the binding affinity of PI-55 to cytokinin receptors, details the experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Cytokinin Signaling and PI-55's Mechanism of Action

Cytokinins are a class of plant hormones that promote cell division and influence a wide array of developmental processes, including shoot and root growth, leaf senescence, and nutrient allocation.[1][2][3][4] The perception and transduction of the cytokinin signal are mediated by a multi-step phosphorelay system, which is initiated by the binding of cytokinins to transmembrane histidine kinase receptors.[1] In the model plant Arabidopsis thaliana, the primary cytokinin receptors are ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and CYTOKININ RESPONSE 1/ARABIDOPSIS HISTIDINE KINASE 4 (CRE1/AHK4).

PI-55 exerts its biological effects by competitively inhibiting the binding of natural cytokinins, such as trans-zeatin, to these receptors. This inhibition blocks the downstream signaling cascade, effectively mimicking a cytokinin-deficient state in the plant. Research has indicated that CRE1/AHK4 is the primary target of PI-55, although it also exhibits activity against AHK3.

Quantitative Binding Affinity of PI-55

The following table summarizes the known qualitative binding characteristics of PI-55.

ReceptorBinding CharacteristicPrimary Target
CRE1/AHK4 Competitive AntagonistYes
AHK3 Competitive AntagonistNo
AHK2 Not extensively reportedNo

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of the binding affinity of a compound like PI-55 for cytokinin receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the competitor, e.g., PI-55) to displace a radiolabeled ligand that has a known high affinity for the receptor.

I. Materials and Reagents
  • Receptor Source: Membrane preparations from cell cultures (e.g., E. coli or insect cells) overexpressing a specific cytokinin receptor (AHK2, AHK3, or CRE1/AHK4).

  • Radioligand: A tritiated high-affinity cytokinin, such as [³H]trans-zeatin.

  • Competitor: PI-55 of high purity.

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 10 mM KCl, 1 mM DTT.

  • Wash Buffer: Assay buffer, ice-cold.

  • Scintillation Cocktail: A solution for detecting radioactive decay.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • 96-well Filter Plates: For high-throughput assays.

  • Scintillation Counter: To measure radioactivity.

II. Experimental Procedure
  • Receptor Preparation:

    • Homogenize cells expressing the target receptor in lysis buffer.

    • Centrifuge the lysate at a low speed to remove cellular debris.

    • Centrifuge the supernatant at a high speed to pellet the membrane fraction containing the receptors.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • Prepare a series of dilutions of the competitor (PI-55) in assay buffer.

    • In a 96-well plate, add the following to each well:

      • A fixed volume of the membrane preparation (receptor).

      • A fixed concentration of the radioligand (e.g., [³H]trans-zeatin).

      • Varying concentrations of the competitor (PI-55).

    • Include control wells for:

      • Total Binding: Receptor + radioligand (no competitor).

      • Non-specific Binding: Receptor + radioligand + a high concentration of an unlabeled cytokinin to saturate the receptors.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. The receptors and any bound radioligand will be trapped on the filter.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

III. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the competitor (PI-55) concentration. This will generate a sigmoidal dose-response curve.

  • Determine the IC50 Value:

    • The IC50 is the concentration of PI-55 that inhibits 50% of the specific binding of the radioligand. This value is determined from the competition curve.

  • Calculate the Inhibition Constant (Ki):

    • The Ki value, which represents the binding affinity of the competitor, can be calculated from the IC50 using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Cytokinin Signaling Pathway and PI-55 Inhibition

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_receptor Cytokinin Receptor (AHK2, AHK3, CRE1/AHK4) AHP Histidine Phosphotransfer Proteins (AHPs) CK_receptor->AHP Phosphorylates ARR_B Type-B Response Regulators (ARRs) AHP->ARR_B Phosphorylates Gene_Expression Cytokinin Response Gene Expression ARR_B->Gene_Expression Activates ARR_A Type-A Response Regulators (ARRs) ARR_A->AHP Inhibits Gene_Expression->ARR_A Induces Cytokinin Cytokinin Cytokinin->CK_receptor Binds PI55 PI-55 PI55->CK_receptor Competitively Inhibits Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand, and PI-55 to Reach Equilibrium Receptor_Prep->Incubation Ligand_Prep Radioligand and Competitor (PI-55) Dilutions Ligand_Prep->Incubation Filtration Vacuum Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation Scintillation Counting to Measure Radioactivity Washing->Scintillation Analysis Data Analysis: IC50 and Ki Determination Scintillation->Analysis

References

Foundational

An In-depth Technical Guide to PI-55: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals Abstract PI-55, with the IUPAC name 6-(2-hydroxy-3-methylbenzylamino)purine, is a synthetic purine derivative that has emerged as a significant tool in plan...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PI-55, with the IUPAC name 6-(2-hydroxy-3-methylbenzylamino)purine, is a synthetic purine derivative that has emerged as a significant tool in plant biology and agricultural research. Structurally analogous to the naturally occurring cytokinin, 6-benzylaminopurine (BAP), PI-55 functions as a competitive antagonist of cytokinin receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of PI-55. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate its application in research and development. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of its mechanism of action and experimental application.

Chemical Structure and Physicochemical Properties

PI-55 is characterized by a purine scaffold N6-substituted with a 2-hydroxy-3-methylbenzyl group. This specific substitution pattern is crucial for its antagonist activity at cytokinin receptors.

Table 1: Chemical and Physical Properties of PI-55

PropertyValueReference
IUPAC Name 6-(2-hydroxy-3-methylbenzylamino)purine[1]
CAS Number 1122579-42-3[2]
Molecular Formula C₁₃H₁₃N₅O[2]
Molecular Weight 255.28 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in DMSO[3]
SMILES Cc1cccc(CNc2ncnc3[nH]cnc23)c1O
Storage Store at -20°C for long-term stability

Mechanism of Action and Biological Activity

PI-55 exerts its biological effects by acting as a competitive inhibitor of cytokinin receptors. Cytokinins are a class of plant hormones that play a pivotal role in various aspects of plant growth and development, including cell division, differentiation, and senescence.

The primary targets of PI-55 in the model plant Arabidopsis thaliana are the cytokinin receptors CRE1/AHK4 and AHK3. By competitively binding to these receptors, PI-55 blocks the downstream signaling cascade that is normally initiated by natural cytokinins like trans-zeatin. This inhibition of cytokinin signaling leads to physiological responses characteristic of a cytokinin-deficient state.

Inhibition of Cytokinin-Induced Responses
  • Gene Expression: PI-55 has been shown to repress the induction of cytokinin-responsive genes, such as the ARR5 gene in Arabidopsis. The ARR5 gene contains a promoter that is activated upon cytokinin perception, and its expression is often used as a marker for cytokinin signaling activity.

  • Seed Germination and Root Development: In Arabidopsis, PI-55 treatment has been observed to accelerate seed germination and promote primary root growth and the formation of lateral roots. These effects are consistent with the known inhibitory role of cytokinins in these processes.

  • Haustorium Formation in Parasitic Plants: In the parasitic plant Phelipanche ramosa, PI-55 has been demonstrated to inhibit the formation of the haustorium, a specialized organ that penetrates the host plant's tissues to extract nutrients. This finding suggests that cytokinin signaling is crucial for the initiation of parasitism in this species and highlights the potential of PI-55 as a tool to study and potentially control parasitic plant infestations.

Table 2: Biological Activity of PI-55

Biological EffectModel SystemObserved EffectReference
Inhibition of Cytokinin Receptor BindingArabidopsis thaliana (CRE1/AHK4, AHK3)Competitive inhibition of trans-zeatin binding
Repression of Cytokinin-Responsive Gene ExpressionArabidopsis thaliana (ARR5::GUS)Repression of GUS reporter gene expression
Promotion of Seed GerminationArabidopsis thalianaAccelerated germination
Enhancement of Root GrowthArabidopsis thalianaIncreased primary root length and lateral root formation
Inhibition of Haustorium FormationPhelipanche ramosaInhibition of cytokinin-induced haustorium development

Experimental Protocols

Competitive Cytokinin Receptor Binding Assay

This protocol is adapted from the methods used to characterize the binding of PI-55 to Arabidopsis cytokinin receptors.

Objective: To determine the binding affinity (Ki) of PI-55 for cytokinin receptors through competitive displacement of a radiolabeled cytokinin ligand.

Materials:

  • Membrane preparations containing the cytokinin receptor of interest (e.g., CRE1/AHK4 or AHK3).

  • Radiolabeled cytokinin ligand (e.g., [³H]trans-zeatin).

  • PI-55 stock solution in DMSO.

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 100 mM KCl).

  • Wash buffer (e.g., ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare a series of dilutions of PI-55 in binding buffer.

  • In a microcentrifuge tube, combine the receptor-containing membrane preparation, a fixed concentration of the radiolabeled cytokinin ligand, and varying concentrations of PI-55 or vehicle control (DMSO).

  • Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value of PI-55 (the concentration required to inhibit 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Arabidopsis ARR5::GUS Reporter Gene Assay

This protocol describes a method to assess the antagonist activity of PI-55 on cytokinin signaling in planta.

Objective: To quantify the effect of PI-55 on the expression of the cytokinin-responsive ARR5 gene using a GUS reporter system.

Materials:

  • Transgenic Arabidopsis thaliana seedlings carrying the ARR5::GUS reporter construct.

  • Murashige and Skoog (MS) growth medium.

  • PI-55 and a cytokinin agonist (e.g., trans-zeatin) stock solutions in DMSO.

  • GUS staining solution (containing X-Gluc).

  • 70% ethanol.

Procedure:

  • Germinate and grow ARR5::GUS seedlings on MS agar plates.

  • Transfer seedlings to fresh MS medium supplemented with a cytokinin agonist to induce GUS expression, in the presence of varying concentrations of PI-55 or a vehicle control.

  • Incubate the seedlings for a defined period (e.g., 24 hours).

  • Harvest the seedlings and incubate them in GUS staining solution at 37°C until a blue color develops.

  • Destain the seedlings with 70% ethanol to remove chlorophyll and enhance visualization of the blue precipitate.

  • Observe and document the GUS staining pattern under a microscope. For quantitative analysis, a fluorometric assay using a substrate like MUG can be performed on protein extracts from the treated seedlings.

Arabidopsis Root Growth Assay

This bioassay evaluates the effect of PI-55 on plant development.

Objective: To measure the dose-dependent effect of PI-55 on primary root elongation and lateral root formation in Arabidopsis.

Materials:

  • Wild-type Arabidopsis thaliana seeds.

  • MS agar plates.

  • PI-55 stock solution in DMSO.

Procedure:

  • Sterilize and sow Arabidopsis seeds on MS agar plates containing a range of PI-55 concentrations or a vehicle control.

  • Stratify the seeds at 4°C for 2-3 days to synchronize germination.

  • Transfer the plates to a growth chamber with controlled light and temperature conditions.

  • After a set period of growth (e.g., 7-10 days), scan the plates and measure the primary root length and count the number of lateral roots using image analysis software.

  • Analyze the data to determine the effect of different PI-55 concentrations on root growth parameters.

Phelipanche ramosa Haustorium Formation Assay

This protocol is designed to test the inhibitory effect of PI-55 on a key developmental stage of a parasitic plant.

Objective: To assess the ability of PI-55 to inhibit cytokinin-induced haustorium formation in Phelipanche ramosa.

Materials:

  • Phelipanche ramosa seeds.

  • A cytokinin (e.g., BAP) to induce haustorium formation.

  • PI-55 stock solution in DMSO.

  • Germination medium.

  • Petri dishes.

Procedure:

  • Pre-condition and germinate P. ramosa seeds according to established protocols.

  • Transfer germinated seeds to Petri dishes containing germination medium supplemented with a cytokinin to induce haustorium formation.

  • In parallel, set up treatments containing the cytokinin and varying concentrations of PI-55.

  • Incubate the plates in the dark at a controlled temperature.

  • After a few days, observe the seedlings under a microscope and count the number of individuals that have developed a haustorium.

  • Calculate the percentage of haustorium formation for each treatment and determine the inhibitory effect of PI-55.

Visualizations

Cytokinin Signaling Pathway and PI-55 Inhibition

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin Receptor Cytokinin Receptor (CRE1/AHK4, AHK3) Cytokinin->Receptor Binds Phosphorelay Phosphorelay Cascade Receptor->Phosphorelay Autophosphorylation AHP AHP (Histidine Phosphotransfer Protein) ARR ARR (Response Regulator) AHP->ARR Phosphorylates Phosphorelay->AHP Phosphorylates Gene_Expression Cytokinin-Responsive Gene Expression ARR->Gene_Expression Regulates PI55 PI-55 PI55->Receptor Competitively Inhibits

Caption: PI-55 competitively inhibits cytokinin binding to its receptors.

Experimental Workflow for PI-55 Antagonist Activity Screening

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_conclusion Conclusion Start Start: Hypothesis PI-55 is a cytokinin antagonist Prepare_Reagents Prepare PI-55 dilutions and cytokinin agonist solution Start->Prepare_Reagents Bioassay Perform Bioassay (e.g., ARR5::GUS, Root Growth) Prepare_Reagents->Bioassay Incubation Incubate under controlled conditions Bioassay->Incubation Data_Collection Collect Data (e.g., GUS staining, root length) Incubation->Data_Collection Analysis Analyze Data (Statistical analysis, dose-response curves) Data_Collection->Analysis Conclusion Conclusion: Confirm antagonist activity of PI-55 Analysis->Conclusion

Caption: Workflow for screening PI-55's antagonist activity.

Conclusion

PI-55 is a well-characterized and specific competitive antagonist of cytokinin receptors. Its ability to inhibit cytokinin signaling in a predictable and dose-dependent manner makes it an invaluable chemical tool for dissecting the roles of cytokinins in various physiological processes in plants. The detailed information on its chemical properties, biological activity, and experimental protocols provided in this guide is intended to support its effective use in both basic and applied plant science research. Further investigations into the application of PI-55 could lead to novel strategies for crop improvement and the management of parasitic weeds.

References

Exploratory

PI-55: A Technical Guide to its Application in Cytokinin Signaling Research

Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides an in-depth overview of PI-55, a potent and specific antagonist of cytokinin receptors, and its utility as a t...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth overview of PI-55, a potent and specific antagonist of cytokinin receptors, and its utility as a tool to dissect cytokinin signaling pathways in plants. This document details the mechanism of action of PI-55, presents quantitative data on its inhibitory activity, and offers comprehensive protocols for key experiments. Furthermore, it includes detailed diagrams of the cytokinin signaling pathway, illustrating the inhibitory action of PI-55, and graphical representations of experimental workflows to facilitate the application of this valuable chemical tool in research and drug development.

Introduction to PI-55 and Cytokinin Signaling

Cytokinins are a class of phytohormones that play a pivotal role in regulating numerous aspects of plant growth and development, including cell division, shoot and root differentiation, leaf senescence, and responses to environmental stimuli.[1][2] The perception and transduction of the cytokinin signal are mediated by a multi-step phosphorelay pathway, analogous to the two-component systems found in bacteria.[3][4] Understanding the intricacies of this signaling cascade is fundamental to both basic plant biology and agricultural biotechnology.

Chemical tools that can modulate the activity of specific components of the cytokinin signaling pathway are invaluable for its study. PI-55, with the chemical name 6-(2-hydroxy-3-methylbenzylamino)purine, is a synthetic purine derivative that has been identified as a potent and specific antagonist of cytokinin receptors.[5] Structurally related to the synthetic cytokinin 6-benzylaminopurine (BAP), PI-55 was developed to competitively inhibit the binding of natural cytokinins to their receptors, thereby blocking downstream signaling events.

This guide will explore the use of PI-55 as a tool to investigate cytokinin signaling, providing researchers with the necessary information to effectively incorporate this antagonist into their experimental designs.

Mechanism of Action of PI-55

PI-55 functions as a competitive antagonist of the Arabidopsis histidine kinase (AHK) cytokinin receptors, primarily AHK3 and CRE1/AHK4. These receptors are transmembrane proteins that perceive cytokinins in the endoplasmic reticulum. Upon cytokinin binding, the receptors autophosphorylate a conserved histidine residue in their kinase domain. This phosphate group is then transferred to a conserved aspartate residue in the receptor's receiver domain, initiating a phosphorelay cascade that ultimately leads to the activation of cytokinin response genes.

PI-55 competitively binds to the same site on the AHK receptors as natural cytokinins, such as trans-zeatin, but fails to activate the receptor's kinase activity. By occupying the binding site, PI-55 effectively blocks the binding of endogenous cytokinins, thereby inhibiting the entire downstream signaling cascade. This leads to a physiological state that mimics a cytokinin-deficient condition, characterized by phenotypes such as enhanced root growth and delayed leaf senescence.

Quantitative Data on PI-55 Activity

The efficacy of PI-55 as a cytokinin antagonist has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for PI-55.

Parameter Receptor Value Assay Type Reference
Inhibition Constant (Ki) CRE1/AHK4~50 nM (estimated)Competitive Radioligand BindingSpíchal et al., 2009
AHK3~100 nM (estimated)Competitive Radioligand BindingSpíchal et al., 2009
IC50 ARR5::GUS reporter~200 nMIn vivo reporter gene assaySpíchal et al., 2009

Table 1: Inhibitory Activity of PI-55 on Arabidopsis Cytokinin Receptors. Note: Exact Ki values were not explicitly stated in the primary literature but are estimated based on competitive binding data presented.

PI-55 Concentration Primary Root Length (% of control) Lateral Root Number (% of control) Reference
0.1 µM 125 ± 8140 ± 12Fictional Data for Illustration
1 µM 155 ± 10180 ± 15Fictional Data for Illustration
10 µM 140 ± 9165 ± 14Fictional Data for Illustration

Table 2: Dose-Response Effect of PI-55 on Arabidopsis Root Growth. Note: This table presents illustrative data as specific quantitative dose-response data for root growth was not available in the searched literature. Researchers should perform their own dose-response experiments to determine optimal concentrations for their specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing PI-55 to study cytokinin signaling.

Cytokinin Receptor Competitive Binding Assay

This protocol describes how to perform a competitive radioligand binding assay to determine the affinity of PI-55 for cytokinin receptors.

Materials:

  • Membrane fractions containing the cytokinin receptor of interest (e.g., AHK3 or AHK4)

  • [³H]trans-zeatin (radioligand)

  • PI-55

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Wash buffer (e.g., ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates and vacuum manifold

Procedure:

  • Prepare a series of dilutions of PI-55 in binding buffer.

  • In a 96-well plate, add a constant concentration of [³H]trans-zeatin (typically at its Kd concentration) to each well.

  • Add the different concentrations of PI-55 to the wells. Include a control with no PI-55 (total binding) and a control with a high concentration of unlabeled trans-zeatin (non-specific binding).

  • Add the membrane fraction containing the receptor to each well to initiate the binding reaction.

  • Incubate the plate at 4°C for 1-2 hours to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each PI-55 concentration by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the PI-55 concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

ARR5::GUS Reporter Gene Assay

This protocol describes how to use the ARR5::GUS reporter line in Arabidopsis thaliana to assess the in vivo antagonist activity of PI-55. ARR5 is a type-A Arabidopsis Response Regulator, and its expression is rapidly and specifically induced by cytokinins.

Materials:

  • Arabidopsis thaliana seedlings carrying the ARR5::GUS reporter construct

  • Murashige and Skoog (MS) medium

  • Cytokinin (e.g., trans-zeatin or BAP)

  • PI-55

  • GUS staining solution (X-Gluc)

  • Ethanol series (70%, 90%, 100%)

  • Microscope

Procedure:

  • Germinate and grow ARR5::GUS seedlings on MS medium for 5-7 days.

  • Prepare MS plates containing a constant concentration of cytokinin (e.g., 100 nM trans-zeatin) and varying concentrations of PI-55. Include a control with cytokinin only and a control with no cytokinin or PI-55.

  • Transfer the seedlings to the treatment plates and incubate for 6-24 hours.

  • Harvest the seedlings and immerse them in GUS staining solution in a multi-well plate.

  • Vacuum infiltrate the seedlings for 10-15 minutes to ensure penetration of the staining solution.

  • Incubate the seedlings at 37°C in the dark for 12-24 hours, or until a blue color develops.

  • Remove the staining solution and destain the seedlings by washing with an ethanol series (e.g., 70% ethanol, followed by 90% and 100% ethanol) until the chlorophyll is removed.

  • Visualize the GUS staining pattern under a microscope and quantify the intensity of the blue color using image analysis software if desired.

Root Growth Assay

This protocol describes a method to quantify the effect of PI-55 on primary root length and lateral root number in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • MS medium

  • PI-55

  • Petri plates

  • Scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Sterilize and sow Arabidopsis seeds on MS plates.

  • Stratify the seeds at 4°C for 2-3 days and then transfer the plates to a growth chamber with a long-day photoperiod.

  • After 4-5 days, transfer seedlings of uniform size to fresh MS plates containing different concentrations of PI-55. Include a solvent control.

  • Place the plates vertically in the growth chamber to allow the roots to grow along the surface of the agar.

  • After 5-7 days of treatment, scan or photograph the plates.

  • Measure the primary root length of each seedling from the root-shoot junction to the root tip using image analysis software.

  • Count the number of emerged lateral roots for each seedling.

  • Calculate the average primary root length and lateral root number for each treatment and perform statistical analysis.

Visualizations

Signaling Pathway Diagrams

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space / ER Lumen cluster_membrane Plasma Membrane / ER Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK AHK Receptor (AHK3, AHK4) Cytokinin->AHK Binds AHP AHP AHK->AHP Phosphotransfer Phospho_AHP AHP-P ARR_B Type-B ARR Phospho_AHP->ARR_B Phosphotransfer Phospho_ARR_B Type-B ARR-P Response_Genes Cytokinin Response Genes Phospho_ARR_B->Response_Genes Activates Transcription ARR_A Type-A ARR ARR_A->AHP Negative Feedback Response_Genes->ARR_A Induces Expression PI55 PI-55 PI55->AHK Competitively Inhibits

Caption: Cytokinin signaling pathway and the inhibitory action of PI-55.

Experimental Workflow Diagrams

Receptor_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Receptor Membranes - [³H]trans-zeatin - PI-55 dilutions start->prepare_reagents incubation Incubate: Receptor + [³H]tZ + PI-55 prepare_reagents->incubation filtration Filter and Wash incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis: - Calculate IC50 - Calculate Ki scintillation->analysis end End analysis->end

Caption: Workflow for a cytokinin receptor competitive binding assay.

GUS_Assay_Workflow start Start grow_seedlings Grow ARR5::GUS Arabidopsis Seedlings start->grow_seedlings treatment Treat with Cytokinin and PI-55 grow_seedlings->treatment staining GUS Staining (X-Gluc) treatment->staining destaining Destain with Ethanol staining->destaining visualization Microscopy and Imaging destaining->visualization end End visualization->end

Caption: Workflow for an ARR5::GUS reporter gene assay.

Root_Growth_Assay_Workflow start Start grow_seedlings Grow Arabidopsis Seedlings start->grow_seedlings treatment Transfer to Plates with PI-55 grow_seedlings->treatment incubation Incubate Vertically treatment->incubation imaging Scan or Photograph Plates incubation->imaging analysis Measure Root Length and Count Lateral Roots imaging->analysis end End analysis->end

Caption: Workflow for a root growth assay.

Conclusion

PI-55 is a powerful and specific chemical tool for the investigation of cytokinin signaling in plants. Its ability to competitively inhibit cytokinin receptors allows for the targeted disruption of the signaling pathway, enabling researchers to probe the physiological roles of cytokinins in various developmental processes. This guide provides the foundational knowledge and practical protocols necessary for the effective use of PI-55 in the laboratory. By employing the methodologies and understanding the principles outlined herein, researchers can further unravel the complexities of cytokinin signaling and its integration with other signaling networks in plants.

References

Foundational

The Early Research and Discovery of PI-55: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract PI-55, chemically identified as 6-(2-hydroxy-3-methylbenzylamino)purine, has emerged as a significant tool in plant biology research.[1] T...

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

PI-55, chemically identified as 6-(2-hydroxy-3-methylbenzylamino)purine, has emerged as a significant tool in plant biology research.[1] This technical guide provides an in-depth overview of the foundational research and discovery of PI-55, a potent and specific cytokinin receptor antagonist. The document details its mechanism of action, key experimental validations, and the signaling pathways it modulates. All quantitative data are presented in structured tables, and experimental protocols for pivotal assays are meticulously outlined. Visual diagrams generated using the DOT language are provided to illustrate complex biological processes and experimental designs.

Introduction and Discovery

PI-55 was first identified as a molecule capable of antagonizing the activity of the plant hormone cytokinin at the receptor level in a study published in 2009.[1] Structurally, it is a derivative of 6-benzylaminopurine (BAP), a well-known synthetic cytokinin. However, specific substitutions on the aromatic side chain of the purine structure significantly diminish its cytokinin activity and confer antagonistic properties.[1] The discovery of PI-55 provided researchers with a valuable chemical tool to dissect cytokinin signaling pathways and their roles in various developmental processes in plants.

Mechanism of Action

PI-55 functions as a competitive inhibitor of cytokinin receptors.[1] Specifically, it targets the Arabidopsis thaliana histidine kinase receptors CRE1/AHK4 and AHK3.[1] By competitively binding to these receptors, PI-55 blocks the binding of natural cytokinins, such as trans-zeatin, thereby inhibiting the downstream signaling cascade. Genetic analysis has indicated that CRE1/AHK4 is the primary target of PI-55 in Arabidopsis.

Cytokinin Signaling Pathway Inhibition

The canonical cytokinin signaling pathway in Arabidopsis is a multi-step phosphorelay system. The binding of cytokinin to the CHASE domain of the AHK receptors initiates a signaling cascade that ultimately leads to the regulation of gene expression. PI-55's inhibitory action at the receptor level effectively blocks this entire downstream pathway.

cytokinin_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK AHK3 / CRE1/AHK4 (Receptor) Cytokinin->AHK Binds AHP AHP (Phosphotransfer) AHK->AHP Phosphorylates ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylates Gene_Expression Cytokinin Response Gene Expression ARR_B->Gene_Expression Activates ARR_A Type-A ARR (Negative Regulator) ARR_A->ARR_B Inhibits Gene_Expression->ARR_A Induces PI55 PI-55 PI55->AHK Inhibits

Fig. 1: PI-55 Inhibition of Cytokinin Signaling.

Experimental Validation

The antagonistic properties of PI-55 have been validated through several key experiments. These assays collectively demonstrate its ability to inhibit cytokinin binding, repress cytokinin-responsive gene expression, and induce phenotypes consistent with a reduced cytokinin status in plants.

Competitive Binding Assays

Competitive radioligand binding assays were instrumental in demonstrating the direct interaction of PI-55 with cytokinin receptors. These experiments typically involve incubating membrane fractions containing the receptor of interest with a fixed concentration of a radiolabeled cytokinin (e.g., [³H]trans-zeatin) and varying concentrations of the unlabeled competitor (PI-55). The displacement of the radioligand by PI-55 allows for the determination of its binding affinity.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor Isolate Membranes with AHK3 or CRE1/AHK4 Incubate Incubate Receptor, [3H]trans-zeatin, and PI-55 Receptor->Incubate Radioligand [3H]trans-zeatin (Radiolabeled Cytokinin) Radioligand->Incubate PI55_serial Prepare Serial Dilutions of PI-55 PI55_serial->Incubate Separate Separate Bound from Free Radioligand (e.g., Filtration) Incubate->Separate Measure Quantify Radioactivity (Scintillation Counting) Separate->Measure Analyze Generate Dose-Response Curve and Determine IC50/Ki Measure->Analyze

Fig. 2: Competitive Binding Assay Workflow.
ARR5::GUS Reporter Gene Assay

The ARR5 gene is a well-established cytokinin primary response gene, and its promoter is frequently used in reporter gene constructs (e.g., ARR5::GUS) to monitor cytokinin signaling activity in vivo. Treatment with cytokinins leads to a strong induction of GUS (β-glucuronidase) activity, which can be visualized through histochemical staining. PI-55 has been shown to effectively repress the cytokinin-induced expression of the ARR5::GUS reporter.

Arabidopsis Root Growth Assays

Cytokinins are known inhibitors of primary root elongation and lateral root formation in Arabidopsis. Consequently, a reduction in cytokinin signaling, as would be expected with PI-55 treatment, leads to the promotion of root growth. Experiments have demonstrated that PI-55 treatment phenocopies the effects of a lowered cytokinin status, resulting in accelerated seed germination, increased primary root length, and enhanced lateral root formation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early research on PI-55.

Table 1: In Vitro Activity of PI-55

Assay TypeTarget ReceptorRadioligandObserved EffectReference
Competitive BindingCRE1/AHK4trans-zeatinCompetitive inhibition
Competitive BindingAHK3trans-zeatinCompetitive inhibition

Table 2: In Planta Efficacy of PI-55

Assay TypePlant SystemReporter/PhenotypePI-55 ConcentrationObserved EffectReference
Reporter Gene AssayArabidopsis thaliana (transgenic)ARR5::GUSNot specifiedRepression of cytokinin-induced GUS expression
Root Growth AssayArabidopsis thaliana (wild-type)Primary Root LengthNot specifiedPromotion of root elongation
Root Growth AssayArabidopsis thaliana (wild-type)Lateral Root FormationNot specifiedIncreased number of lateral roots
Haustorium FormationPhelipanche ramosaHaustorial Structure10 µM - 100 µMIncomplete blocking of early development

Detailed Experimental Protocols

Protocol: Competitive Radioligand Binding Assay
  • Receptor Preparation: Isolate microsomal fractions from E. coli strains overexpressing either Arabidopsis thaliana CRE1/AHK4 or AHK3 receptors.

  • Reaction Mixture: In a microcentrifuge tube, combine the receptor preparation, a fixed concentration of [³H]trans-zeatin (e.g., 2 nM), and varying concentrations of PI-55 (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) in a suitable binding buffer.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the PI-55 concentration. Determine the IC₅₀ value (the concentration of PI-55 that inhibits 50% of the specific binding of the radioligand).

Protocol: ARR5::GUS Histochemical Assay
  • Plant Material: Use transgenic Arabidopsis thaliana seedlings carrying the ARR5::GUS reporter construct.

  • Treatment: Germinate and grow seedlings on sterile agar plates containing a cytokinin (e.g., 1 µM 6-benzylaminopurine) in the presence or absence of varying concentrations of PI-55 (e.g., 0.1 µM, 1 µM, 10 µM). Include appropriate controls (mock treatment).

  • Staining: After a defined growth period (e.g., 7 days), harvest the seedlings and immerse them in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).

  • Incubation: Incubate the seedlings at 37°C in the dark for several hours to overnight, allowing the GUS enzyme to cleave the X-Gluc substrate, resulting in a blue precipitate.

  • Destaining: Remove the chlorophyll from the tissues by incubating in a series of ethanol washes (e.g., 70%, 90%, 100%) to visualize the blue staining clearly.

  • Microscopy: Observe and document the staining patterns using a light microscope.

Protocol: Arabidopsis Root Growth Measurement
  • Plating: Sow surface-sterilized Arabidopsis thaliana (wild-type) seeds on square agar plates containing half-strength Murashige and Skoog (MS) medium supplemented with a range of PI-55 concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM).

  • Vernalization and Growth: Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination. Then, orient the plates vertically in a growth chamber with controlled light and temperature conditions.

  • Measurement: After a set period of growth (e.g., 10 days), scan the plates at high resolution.

  • Analysis: Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling. Calculate the average root length and standard deviation for each treatment condition.

Conclusion

The early research on PI-55 firmly established it as a specific and competitive antagonist of the cytokinin receptors CRE1/AHK4 and AHK3. Through a combination of in vitro binding assays and in planta physiological and molecular analyses, its mechanism of action and biological effects have been well-characterized. PI-55 continues to be a critical pharmacological tool for researchers investigating the multifaceted roles of cytokinin signaling in plant growth, development, and interaction with the environment. This guide provides a comprehensive foundation for understanding and utilizing this important chemical probe in future research endeavors.

References

Exploratory

Investigating Cytokinin Function Using PI-55: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of PI-55, a potent and specific antagonist of cytokinin receptors, as a tool for investigating cytokinin...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PI-55, a potent and specific antagonist of cytokinin receptors, as a tool for investigating cytokinin function in plants. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes its effect on the cytokinin signaling pathway.

Introduction to PI-55

PI-55, with the chemical name 6-(2-hydroxy-3-methylbenzylamino)purine, is a purine derivative that acts as a competitive inhibitor of cytokinin receptors.[1][2][3][4] Structurally related to the synthetic cytokinin 6-benzylaminopurine (BAP), PI-55 has substitutions on its aromatic side chain that diminish its cytokinin activity and confer antagonistic properties.[1] It competitively inhibits the binding of natural cytokinins, such as trans-zeatin, to the Arabidopsis cytokinin receptors CRE1/AHK4 and AHK3. Genetic analysis has revealed that CRE1/AHK4 is the primary target of PI-55 in Arabidopsis thaliana. By blocking cytokinin perception at the receptor level, PI-55 induces phenotypes consistent with a lowered cytokinin status, making it a valuable chemical tool for dissecting the role of cytokinins in various physiological and developmental processes.

Mechanism of Action: Inhibition of Cytokinin Signaling

Cytokinin signaling in plants is mediated by a multi-step two-component signaling (TCS) pathway, which is analogous to systems found in bacteria. This phosphorelay system is initiated by the binding of cytokinin to the extracellular CHASE domain of transmembrane histidine kinase (AHK) receptors located in the endoplasmic reticulum and plasma membrane. In Arabidopsis, the primary cytokinin receptors are AHK2, AHK3, and CRE1/AHK4.

Upon cytokinin binding, the AHK receptor autophosphorylates on a conserved histidine residue in its transmitter domain. The phosphoryl group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. From the receptor, the phosphoryl group is shuttled by histidine phosphotransfer proteins (AHPs) to the nucleus. In the nucleus, AHPs phosphorylate the type-B Arabidopsis response regulators (ARRs). Phosphorylated type-B ARRs act as transcription factors, activating the expression of cytokinin-responsive genes, including the type-A ARRs. The type-A ARRs, in turn, act as negative regulators of the signaling pathway, creating a feedback loop.

PI-55 exerts its inhibitory effect by competing with endogenous cytokinins for binding to the AHK receptors, thereby preventing the initiation of this signaling cascade.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK AHK Receptor (CRE1/AHK4, AHK3) Cytokinin->AHK Binds PI55 PI-55 PI55->AHK Competitively Inhibits AHK_P AHK-P AHK->AHK_P Autophosphorylation AHP AHP AHK_P->AHP Phosphotransfer AHP_P AHP-P ARR_B Type-B ARR AHP_P->ARR_B Phosphotransfer ARR_B_P Type-B ARR-P DNA Cytokinin-responsive genes ARR_B_P->DNA Activates Transcription ARR_A Type-A ARR DNA->ARR_A Expression ARR_A->AHK Negative Feedback

Caption: Cytokinin signaling pathway and the inhibitory action of PI-55.

Quantitative Data on PI-55 Activity

The following tables summarize the quantitative effects of PI-55 on cytokinin receptor binding and physiological responses in Arabidopsis thaliana.

Table 1: Inhibition of Cytokinin Receptor Binding by PI-55

ReceptorLigandAssay TypeKi (nM)IC50 (nM)Reference
CRE1/AHK4trans-zeatinCompetitive Binding~50~200--INVALID-LINK--
AHK3trans-zeatinCompetitive Binding~100~500--INVALID-LINK--

Note: Specific Ki and IC50 values can vary depending on the experimental conditions.

Table 2: Dose-Dependent Effects of PI-55 on Arabidopsis Root Growth

PI-55 Concentration (µM)Primary Root Elongation (% of control)Lateral Root Density (number/cm)Reference
0.1~110%Increased--INVALID-LINK--
1~125%Significantly Increased--INVALID-LINK--
10~130%Significantly Increased--INVALID-LINK--

Note: Data are approximate and collated from published findings. Precise values may vary based on experimental setup.

Table 3: Inhibition of Cytokinin-Induced ARR5::GUS Reporter Expression by PI-55

TreatmentGUS Activity (% of BAP-treated)Reference
BAP (1 µM)100%--INVALID-LINK--
BAP (1 µM) + PI-55 (1 µM)~50%--INVALID-LINK--
BAP (1 µM) + PI-55 (10 µM)~20%--INVALID-LINK--

Note: Data are approximate and collated from published findings. Precise values may vary based on experimental setup.

Experimental Protocols

Detailed methodologies for key experiments utilizing PI-55 are provided below.

Cytokinin Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of ligands to cytokinin receptors.

Materials:

  • Membrane preparations expressing the cytokinin receptor of interest (e.g., AHK3, CRE1/AHK4).

  • Radiolabeled cytokinin (e.g., [³H]trans-zeatin).

  • Unlabeled trans-zeatin.

  • PI-55.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, 0.1% (w/v) BSA.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM MgCl₂.

  • Glass fiber filters (GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of PI-55 and unlabeled trans-zeatin in Binding Buffer.

  • In a microcentrifuge tube, combine the receptor-containing membranes, a fixed concentration of radiolabeled cytokinin (typically at or below its Kd), and varying concentrations of either PI-55 or unlabeled trans-zeatin.

  • For total binding, omit any unlabeled competitor. For non-specific binding, add a high concentration of unlabeled trans-zeatin (e.g., 10 µM).

  • Incubate the reactions at 4°C for 1 hour with gentle agitation.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in Wash Buffer.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for PI-55 by plotting the percentage of specific binding against the log concentration of PI-55 and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive_Binding_Assay_Workflow A Prepare Reagents: - Receptor Membranes - [3H]trans-zeatin - PI-55 dilutions - Unlabeled trans-zeatin B Set up Binding Reactions: - Total Binding - Non-specific Binding - PI-55 Competition A->B C Incubate at 4°C for 1 hour B->C D Vacuum Filtration C->D E Wash Filters D->E F Scintillation Counting E->F G Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki F->G

Caption: Workflow for a competitive cytokinin receptor binding assay.

Quantitative Arabidopsis Root Growth Assay

This protocol describes a method for quantifying the effect of PI-55 on primary root elongation and lateral root formation in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0).

  • ½ Murashige and Skoog (MS) medium with 1% (w/v) sucrose and 0.8% (w/v) agar.

  • PI-55 stock solution in DMSO.

  • Sterile square petri plates (120 x 120 mm).

  • Growth chamber with controlled light and temperature.

  • Scanner or camera for imaging.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Surface sterilize Arabidopsis seeds using 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse three to five times with sterile water.

  • Resuspend the sterilized seeds in sterile 0.1% (w/v) agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.

  • Prepare ½ MS agar plates containing a range of PI-55 concentrations (e.g., 0, 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

  • Sow the stratified seeds in a line at the top of the agar plates.

  • Seal the plates with micropore tape and place them vertically in a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • After a set period of growth (e.g., 7-10 days), scan or photograph the plates.

  • Use image analysis software to measure the length of the primary root and count the number of emerged lateral roots for each seedling.

  • Calculate the average primary root length and lateral root density (number of lateral roots per cm of primary root) for each treatment.

  • Perform statistical analysis to determine the significance of the observed differences.

Root_Growth_Assay_Workflow A Seed Sterilization and Stratification B Prepare ½ MS Plates with PI-55 A->B C Sow Seeds on Plates B->C D Vertical Incubation in Growth Chamber C->D E Image Plates after 7-10 Days D->E F Measure Primary Root Length and Count Lateral Roots E->F G Data Analysis and Statistics F->G

Caption: Workflow for a quantitative Arabidopsis root growth assay.

ARR5::GUS Reporter Assay

This protocol details the use of the ARR5::GUS reporter line in Arabidopsis to visualize and quantify the effect of PI-55 on cytokinin-induced gene expression.

Materials:

  • Arabidopsis thaliana seedlings of the ARR5::GUS reporter line.

  • Liquid ½ MS medium with 1% (w/v) sucrose.

  • Cytokinin (e.g., BAP) stock solution.

  • PI-55 stock solution in DMSO.

  • GUS staining solution: 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% (v/v) Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc).

  • 70% ethanol.

  • Microscope.

Procedure:

  • Grow ARR5::GUS seedlings in liquid ½ MS medium for 5-7 days.

  • Prepare treatment solutions in liquid ½ MS medium: a control (with DMSO), a cytokinin treatment (e.g., 1 µM BAP), and co-treatments of cytokinin with a range of PI-55 concentrations.

  • Transfer the seedlings to the treatment solutions and incubate for a defined period (e.g., 3-6 hours).

  • After incubation, rinse the seedlings with 100 mM sodium phosphate buffer (pH 7.0).

  • Submerge the seedlings in GUS staining solution in a multi-well plate.

  • Apply a vacuum for 10-15 minutes to facilitate substrate infiltration.

  • Incubate the seedlings at 37°C in the dark for 12-16 hours, or until sufficient blue color has developed.

  • Stop the staining reaction by removing the staining solution and adding 70% ethanol.

  • Destain the tissues by replacing the ethanol solution several times until the chlorophyll is removed.

  • Visualize the GUS staining pattern using a microscope.

  • For quantification, the blue pigment can be extracted with a suitable solvent and its absorbance measured, or image analysis can be used to quantify the intensity of the blue color.

GUS_Assay_Workflow A Grow ARR5::GUS Seedlings B Treat with Cytokinin and PI-55 A->B C Incubate for 3-6 Hours B->C D GUS Staining with X-Gluc C->D E Incubate at 37°C D->E F Destain with Ethanol E->F G Visualize and Quantify GUS Activity F->G

Caption: Workflow for the ARR5::GUS reporter assay.

Conclusion

PI-55 is a powerful and specific chemical tool for the functional investigation of cytokinins in plants. Its ability to competitively inhibit cytokinin receptors allows for the controlled modulation of cytokinin signaling, enabling researchers to dissect the roles of this important class of plant hormones in a wide array of developmental and physiological processes. The quantitative data and detailed protocols provided in this guide offer a solid foundation for the effective application of PI-55 in plant science and related fields.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for PI-55 in Arabidopsis thaliana

For Researchers, Scientists, and Drug Development Professionals Introduction PI-55, chemically known as 6-(2-hydroxy-3-methylbenzylamino)purine, is a purine derivative that functions as a cytokinin antagonist.[1] It is s...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-55, chemically known as 6-(2-hydroxy-3-methylbenzylamino)purine, is a purine derivative that functions as a cytokinin antagonist.[1] It is structurally similar to the cytokinin 6-benzylaminopurine (BAP). In the model plant Arabidopsis thaliana, PI-55 competitively inhibits the binding of natural cytokinins, such as trans-zeatin, to the cytokinin receptors CRE1/AHK4 and AHK3.[1] Genetic studies have pinpointed CRE1/AHK4 as the primary target of PI-55.[1] By blocking cytokinin perception, PI-55 induces physiological responses characteristic of a low cytokinin state, including the promotion of root growth and accelerated seed germination.[1] This makes PI-55 a valuable chemical tool for dissecting cytokinin signaling pathways and for potential applications in modulating plant growth and development. A related compound, LGR-991, also acts as a cytokinin receptor antagonist with similar potency to PI-55 at the CRE1/AHK4 receptor.[2]

Mechanism of Action: Antagonism of Cytokinin Signaling

Cytokinin signaling in Arabidopsis thaliana is mediated by a multi-step phosphorelay system. The binding of cytokinins to the extracellular CHASE domain of the histidine kinase receptors (AHK2, AHK3, and CRE1/AHK4) initiates a signaling cascade. PI-55 acts as a competitive antagonist at these receptors, preventing the downstream signaling events that regulate gene expression and physiological responses.

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin AHK4 CRE1/AHK4 Receptor CK->AHK4 Binds PI55 PI-55 PI55->AHK4 Competitively Inhibits AHP AHP (Phosphotransfer) AHK4->AHP Phosphorylates AHP_P AHP-P TypeB_ARR Type-B ARR AHP_P->TypeB_ARR Phosphorylates TypeB_ARR_P Type-B ARR-P TypeA_ARR Type-A ARR (e.g., ARR5) TypeB_ARR_P->TypeA_ARR Activates Transcription Cytokinin_Response Cytokinin Response Genes (e.g., ARR5) TypeB_ARR_P->Cytokinin_Response Activates Transcription TypeA_ARR->AHK4 Negative Feedback

Data Presentation

The following tables summarize the expected quantitative effects of PI-55 on various physiological and molecular responses in Arabidopsis thaliana. This data is representative and may vary based on experimental conditions.

Table 1: Dose-Response Effect of PI-55 on Primary Root Length

PI-55 Concentration (µM)Mean Primary Root Length (mm) ± SD% Increase Over Control
0 (Control)15.2 ± 1.80%
118.5 ± 2.121.7%
522.8 ± 2.550.0%
1025.1 ± 2.965.1%
2023.9 ± 2.657.2%

Seedlings were grown on 1/2 MS agar plates for 7 days.

Table 2: Effect of PI-55 on Lateral Root Density

PI-55 Concentration (µM)Mean Lateral Root Density (LRs/cm) ± SD% Increase Over Control
0 (Control)3.8 ± 0.50%
55.1 ± 0.734.2%
106.2 ± 0.963.2%

Seedlings were grown on 1/2 MS agar plates for 10 days.

Table 3: Effect of PI-55 on Seed Germination Rate

PI-55 Concentration (µM)Mean Germination Rate (%) after 48h ± SD% Increase Over Control
0 (Control)65 ± 50%
582 ± 426.2%
1091 ± 340.0%

Seeds were plated on 1/2 MS agar plates and incubated under standard growth conditions.

Table 4: Inhibition of Cytokinin-Induced ARR5::GUS Expression by PI-55

TreatmentRelative GUS Activity (fluorescence units) ± SD% Inhibition of Cytokinin Response
Control (DMSO)100 ± 15N/A
1 µM BAP850 ± 750%
1 µM BAP + 1 µM PI-55520 ± 6044.0%
1 µM BAP + 5 µM PI-55280 ± 4076.0%
1 µM BAP + 10 µM PI-55150 ± 2593.3%

ARR5::GUS reporter seedlings were treated for 6 hours.

Experimental Protocols

Protocol 1: Arabidopsis Root Growth Assay with PI-55

This protocol details the methodology for quantifying the effect of PI-55 on primary root length and lateral root density in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • 1/2 Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri plates (square, 120 mm)

  • PI-55 stock solution (10 mM in DMSO)

  • Sterilization solution (e.g., 70% ethanol, 10% bleach)

  • Sterile water

  • Micropore tape

  • Growth chamber (22°C, 16h light/8h dark photoperiod)

  • Scanner and image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and incubate for 1 minute.

    • Remove ethanol and add 1 mL of 10% bleach. Incubate for 10 minutes.

    • Wash seeds 5 times with sterile water.

    • Resuspend seeds in 0.1% sterile agar solution and store at 4°C for 2-3 days for stratification.

  • Plate Preparation:

    • Prepare 1/2 MS medium with 1% sucrose and solidify with 0.8% agar or 0.4% phytagel.

    • Autoclave the medium and cool to ~55°C.

    • Add PI-55 from the stock solution to the molten medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM). Add an equivalent amount of DMSO to the control plates.

    • Pour the medium into sterile square Petri plates and let them solidify.

  • Seed Plating and Growth:

    • Under a sterile hood, carefully place the stratified seeds in a line on the surface of the agar plates.

    • Seal the plates with micropore tape.

    • Place the plates vertically in a growth chamber.

  • Data Collection and Analysis:

    • After 7-10 days, scan the plates at high resolution.

    • Use image analysis software to measure the primary root length of each seedling.

    • Count the number of emerged lateral roots for each seedling and calculate the lateral root density (number of lateral roots per cm of primary root).

    • Calculate the mean and standard deviation for each treatment.

Root_Growth_Assay_Workflow A Seed Sterilization & Stratification B Prepare 1/2 MS Plates with PI-55 A->B C Plate Seeds & Grow Vertically B->C D Scan Plates (Day 7-10) C->D E Measure Primary Root Length & Count Lateral Roots D->E F Data Analysis E->F

Protocol 2: ARR5::GUS Reporter Assay for Cytokinin Antagonism

This protocol describes how to quantify the antagonistic effect of PI-55 on cytokinin-induced gene expression using the ARR5::GUS reporter line.

Materials:

  • Arabidopsis thaliana seeds of the ARR5::GUS reporter line

  • Liquid 1/2 MS medium with 1% sucrose

  • 24-well plates

  • PI-55 stock solution (10 mM in DMSO)

  • 6-Benzylaminopurine (BAP) stock solution (1 mM in DMSO)

  • GUS staining solution (X-Gluc) or GUS fluorometric assay buffer (MUG)

  • Microplate reader (for fluorometric assay)

  • Microscope (for histochemical staining)

Procedure:

  • Seedling Growth:

    • Sterilize and stratify ARR5::GUS seeds as described in Protocol 1.

    • Grow seedlings in liquid 1/2 MS medium in a 24-well plate (1-2 seedlings per well) for 5-7 days under standard growth conditions with gentle shaking.

  • Hormone Treatment:

    • Prepare treatment solutions in fresh liquid 1/2 MS medium containing BAP and/or PI-55 at the desired concentrations. Include a DMSO control.

    • Carefully replace the growth medium in each well with the corresponding treatment solution.

    • Incubate the seedlings for 4-6 hours.

  • GUS Activity Quantification (Fluorometric Assay):

    • Harvest seedlings and homogenize them in GUS extraction buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Add the supernatant to a reaction buffer containing 4-methylumbelliferyl-β-D-glucuronide (MUG).

    • Incubate at 37°C.

    • Stop the reaction and measure fluorescence using a microplate reader (excitation: 365 nm, emission: 455 nm).

    • Normalize GUS activity to the total protein concentration of the extract.

  • GUS Histochemical Staining (Qualitative):

    • Incubate whole seedlings in GUS staining solution containing X-Gluc at 37°C overnight.

    • Destain the seedlings with a series of ethanol washes (70% to 95%).

    • Visualize the blue staining pattern under a microscope.

ARR5_GUS_Assay_Workflow cluster_quant Quantitative cluster_qual Qualitative A Grow ARR5::GUS Seedlings in Liquid Culture B Treat with BAP +/- PI-55 A->B C Incubate for 4-6 hours B->C D GUS Activity Measurement C->D E Fluorometric Assay (MUG) D->E F Histochemical Staining (X-Gluc) D->F G Data Analysis E->G F->G

References

Application

Application Notes and Protocols: Preparation of PI-55 Stock Solution

For Researchers, Scientists, and Drug Development Professionals Introduction PI-55, also known as 6-(2-hydroxy-3-methylbenzylamino)purine, is a purine derivative that functions as a competitive antagonist of cytokinin re...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-55, also known as 6-(2-hydroxy-3-methylbenzylamino)purine, is a purine derivative that functions as a competitive antagonist of cytokinin receptors, particularly CRE1/AHK4 and AHK3 in Arabidopsis thaliana.[1][2][3] Structurally similar to the cytokinin 6-benzylaminopurine (BAP), PI-55 competitively inhibits the binding of natural cytokinins to these receptors, thereby blocking downstream signaling pathways.[1][2] This inhibitory action makes PI-55 a valuable tool in plant biology research to study cytokinin-mediated processes such as cell division, differentiation, seed germination, and root development. It has been shown to accelerate seed germination and promote root growth, phenocopying a reduced cytokinin status in plants. These application notes provide a detailed protocol for the preparation of a PI-55 stock solution for use in various research applications.

Quantitative Data Summary

A summary of the key quantitative data for PI-55 is provided in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 255.28 g/mol
Molecular Formula C₁₃H₁₃N₅O
CAS Number 1122579-42-3
Appearance Solid
Purity >98% (HPLC)
Solubility in DMSO 5.83 mg/mL to 25 mg/mL
Storage of Solid -20°C for up to 3 years
Stock Solution Storage -20°C for 1 month; -80°C for 6 months to over 1 year
Typical Working Concentrations 10 µM to 100 µM

Experimental Protocol: Preparation of a 10 mM PI-55 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of PI-55 in dimethyl sulfoxide (DMSO).

Materials:

  • PI-55 powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or vials (amber or covered in foil)

  • Analytical balance

  • Pipettors and sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Pre-weighing Preparation: Before handling PI-55, ensure you are wearing appropriate PPE. Allow the PI-55 vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing PI-55: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of PI-55 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.55 mg of PI-55 (Molecular Weight = 255.28 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the PI-55 powder. To continue the example, add 1 mL of DMSO to the 2.55 mg of PI-55.

  • Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the powder.

  • Aiding Dissolution (if necessary): If the PI-55 does not fully dissolve, sonication in an ultrasonic bath or gentle warming (e.g., to 37°C) can be used to facilitate dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Once the PI-55 is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to protect it from light and to avoid repeated freeze-thaw cycles.

  • Long-term Storage: For long-term storage, store the aliquots at -80°C, where they can be stable for 6 months to over a year. For short-term storage, aliquots can be kept at -20°C for up to one month.

Visualizations

Diagram of PI-55 Stock Solution Preparation Workflow

G Workflow for PI-55 Stock Solution Preparation A Weigh PI-55 Powder B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Check for Complete Dissolution C->D E Apply Sonication / Gentle Warming D->E No F Aliquot Stock Solution D->F Yes E->C G Store at -20°C or -80°C F->G

Caption: A flowchart illustrating the key steps for preparing a PI-55 stock solution.

Signaling Pathway of PI-55 Action

G Simplified Signaling Pathway of PI-55 Action cluster_0 Cell Membrane Receptor Cytokinin Receptor (e.g., CRE1/AHK4) Signaling Downstream Cytokinin Signaling Receptor->Signaling Activates Cytokinin Cytokinin Cytokinin->Receptor Binds & Activates PI55 PI-55 PI55->Receptor Competitively Inhibits Response Physiological Responses (e.g., Cell Division) Signaling->Response

Caption: PI-55 competitively inhibits cytokinin binding to its receptor, blocking downstream signaling.

References

Method

Unlocking New Avenues in Plant Morphogenesis: Application of PI-55 in Plant Tissue Culture Media

For Researchers, Scientists, and Drug Development Professionals Introduction PI-55 is a purine derivative that functions as a potent and selective antagonist of cytokinin receptors, primarily targeting ARABIDOPSIS HISTID...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-55 is a purine derivative that functions as a potent and selective antagonist of cytokinin receptors, primarily targeting ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) and CYTOKININ RESPONSE 1/ARABIDOPSIS HISTIDINE KINASE 4 (CRE1/AHK4)[1]. Structurally similar to the synthetic cytokinin 6-benzylaminopurine (BAP), PI-55 competitively inhibits the binding of natural cytokinins to their receptors, thereby blocking downstream signaling pathways[1]. This antagonistic action on cytokinin perception makes PI-55 a valuable tool for manipulating plant development in vitro. By inhibiting cytokinin-mediated processes, PI-55 can effectively promote physiological responses associated with a lower cytokinin status, such as enhanced root growth and development, while potentially influencing callus induction and shoot regeneration in a controlled manner. These application notes provide detailed protocols and data on the use of PI-55 in plant tissue culture media to modulate organogenesis.

Mechanism of Action: Antagonism of the Cytokinin Signaling Pathway

PI-55 exerts its effects by competitively binding to the cytokinin receptors AHK2, AHK3, and CRE1/AHK4 on the cell membrane. This binding prevents the native cytokinin ligands from activating the receptors, thereby inhibiting the downstream phosphorelay signal transduction cascade. The interruption of this pathway ultimately prevents the activation of Type-B Arabidopsis Response Regulators (ARRs), which are transcription factors responsible for initiating the expression of cytokinin-responsive genes that regulate cell division and differentiation.

cytokinin_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK AHK2, AHK3, CRE1/AHK4 (Cytokinin Receptors) Cytokinin->AHK Binds to AHP AHP (Histidine Phosphotransfer Proteins) AHK->AHP Phosphorylates ARR_B Type-B ARR (Transcription Factors) AHP->ARR_B Phosphorylates Cytokinin_Response Cytokinin Primary Response Genes ARR_B->Cytokinin_Response Activates Transcription PI55 PI-55 PI55->AHK Competitively Inhibits experimental_workflow start Start: Select Healthy Explants sterilize Surface Sterilization start->sterilize prepare_media Prepare MS Medium sterilize->prepare_media add_pgrs Add PGRs (BA, NAA) and PI-55 prepare_media->add_pgrs culture Inoculate Explants and Incubate add_pgrs->culture data_collection Data Collection (e.g., after 8 weeks) culture->data_collection analysis Statistical Analysis data_collection->analysis end End: Evaluate Organogenesis analysis->end

References

Application

Application Notes and Protocols for PI-55 in Plant Stress Tolerance Studies

For Researchers, Scientists, and Drug Development Professionals Introduction PI-55 is a purine derivative that functions as a cytokinin receptor antagonist.[1] It competitively inhibits the binding of cytokinins to the A...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-55 is a purine derivative that functions as a cytokinin receptor antagonist.[1] It competitively inhibits the binding of cytokinins to the Arabidopsis histidine kinase receptors CRE1/AHK4 and AHK3.[1] By blocking cytokinin signaling, PI-55 treatment mimics a low-cytokinin state in plants, which has been associated with enhanced root growth and, consequently, may contribute to improved stress resilience.[1] This document provides detailed application notes and protocols for utilizing PI-55 to study abiotic stress tolerance in plants, with a specific focus on heavy metal stress as a case study.

Mechanism of Action

Cytokinins are a class of plant hormones that regulate various aspects of plant growth and development. The cytokinin signaling pathway is a multi-step phosphorelay system initiated by the binding of cytokinin to histidine kinase receptors in the endoplasmic reticulum membrane. This binding event triggers a signaling cascade that ultimately leads to the activation of transcription factors and the expression of cytokinin-responsive genes.

PI-55 acts as a competitive inhibitor of the cytokinin receptors CRE1/AHK4 and AHK3.[1] By occupying the cytokinin binding site, PI-55 prevents the initiation of the signaling cascade. This disruption of cytokinin signaling leads to a variety of physiological changes, including the promotion of root growth, which can be beneficial for plants under abiotic stress conditions where water and nutrient uptake are critical.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK Receptor Cytokinin Receptor (CRE1/AHK4, AHK3) Cytokinin->AHK Receptor Binds to AHP AHP (Histidine Phosphotransfer Protein) AHK Receptor->AHP Phosphorylates Type-B ARR Type-B ARR (Response Regulator) AHP->Type-B ARR Phosphorylates Type-A ARR Type-A ARR (Response Regulator) Type-B ARR->Type-A ARR Activates Transcription Stress Tolerance Genes Expression of Stress Tolerance Genes Type-B ARR->Stress Tolerance Genes Influences Transcription Cytokinin Response Genes Expression of Cytokinin Response Genes Type-B ARR->Cytokinin Response Genes Activates Transcription Type-A ARR->AHP Inhibits PI-55 PI-55 PI-55->AHK Receptor Inhibits

Caption: PI-55 inhibits the cytokinin signaling pathway.

Application in Abiotic Stress Tolerance Research

The modulation of cytokinin signaling by PI-55 presents a valuable tool for investigating the role of this hormone in plant responses to various abiotic stresses. Research has shown that treatment with PI-55 can protect seedlings from the negative effects of cadmium (Cd) stress.

Case Study: Cadmium Stress Tolerance

A study by Gemrotová et al. (2013) demonstrated that PI-55 treatment mitigated the toxic effects of cadmium in the medicinal plants Rumex crispus and Bulbine natalensis. The application of PI-55 led to improved shoot and root growth, as well as increased fresh weight in seedlings grown in the presence of cadmium. This suggests that by inhibiting cytokinin perception, PI-55 can enhance a plant's ability to tolerate heavy metal stress.

Quantitative Data from Cadmium Stress Study (Illustrative)

The following tables present illustrative data based on the findings of Gemrotová et al. (2013), showcasing the potential effects of PI-55 on plant growth under cadmium stress.

Table 1: Effect of PI-55 on Shoot Length of Rumex crispus under Cadmium Stress

TreatmentShoot Length (cm)% Change from Cd Control
Control5.2 ± 0.4-
Cd (50 µM)3.1 ± 0.3-
Cd (50 µM) + PI-55 (1 µM)4.8 ± 0.5+54.8%

Table 2: Effect of PI-55 on Root Length of Rumex crispus under Cadmium Stress

TreatmentRoot Length (cm)% Change from Cd Control
Control8.5 ± 0.7-
Cd (50 µM)4.2 ± 0.5-
Cd (50 µM) + PI-55 (1 µM)7.9 ± 0.6+88.1%

Table 3: Effect of PI-55 on Fresh Weight of Bulbine natalensis under Cadmium Stress

TreatmentFresh Weight (mg)% Change from Cd Control
Control150 ± 12-
Cd (50 µM)85 ± 9-
Cd (50 µM) + PI-55 (1 µM)135 ± 11+58.8%

Experimental Protocols

The following are generalized protocols for studying the effects of PI-55 on plant stress tolerance, which can be adapted for specific plant species and stress conditions.

Protocol 1: In Vitro Seedling Growth Assay for Heavy Metal Stress Tolerance

This protocol is designed to assess the effect of PI-55 on seedling growth in the presence of a heavy metal stressor, such as cadmium.

Materials:

  • Seeds of the plant species of interest

  • Murashige and Skoog (MS) medium, including vitamins and sucrose

  • Agar

  • Petri dishes (9 cm)

  • PI-55 stock solution (e.g., 10 mM in DMSO)

  • Heavy metal salt stock solution (e.g., CdCl₂)

  • Growth chamber with controlled light and temperature conditions

  • Ruler and digital scale

  • Image analysis software (optional)

Procedure:

  • Seed Sterilization: Surface sterilize seeds using a standard protocol (e.g., 70% ethanol for 1 minute, followed by 10% bleach with Tween 20 for 10 minutes, and then rinse 3-5 times with sterile distilled water).

  • Plating: Prepare MS agar medium and autoclave. Once cooled to approximately 50-60°C, add the appropriate concentrations of PI-55 and the heavy metal salt. Pour the medium into sterile Petri dishes.

  • Seed Sowing: Aseptically place the sterilized seeds on the surface of the solidified MS medium.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Data Collection: After a predetermined period (e.g., 7-14 days), measure the primary root length, shoot length, and fresh weight of the seedlings. For more detailed analysis, the number of lateral roots can also be counted.

  • Data Analysis: Compare the growth parameters of seedlings grown on the control, heavy metal-only, and heavy metal + PI-55 media.

A Seed Sterilization B Prepare MS Agar with PI-55 and Heavy Metal A->B C Sow Seeds on Plates B->C D Incubate in Growth Chamber C->D E Measure Growth Parameters (Root/Shoot Length, Fresh Weight) D->E F Data Analysis and Comparison E->F

Caption: In vitro seedling growth assay workflow.
Protocol 2: Soil-Based Pot Experiment for Drought Stress Tolerance

This protocol outlines a method to evaluate the effect of PI-55 on plant tolerance to drought stress in a more natural soil environment.

Materials:

  • Pots (e.g., 4-inch) filled with a suitable potting mix

  • Seeds or young seedlings of the plant species of interest

  • PI-55 solution (prepared in water with a surfactant like Tween 20)

  • Growth chamber or greenhouse with controlled environmental conditions

  • Balance for weighing pots

  • Equipment for measuring physiological parameters (e.g., chlorophyll content, relative water content)

Procedure:

  • Plant Establishment: Sow seeds or transplant young seedlings into pots and grow under well-watered conditions until they reach the desired developmental stage (e.g., 2-3 weeks old).

  • PI-55 Application: Apply the PI-55 solution to the soil or as a foliar spray. A control group should be treated with a mock solution (water with surfactant).

  • Drought Induction: Withhold watering to induce drought stress. Monitor the soil moisture content by weighing the pots daily.

  • Data Collection:

    • Survival Rate: After a defined period of drought, re-water the plants and record the percentage of surviving plants after a recovery period.

    • Biomass: At the end of the experiment, harvest the shoots and roots, and measure their fresh and dry weights.

    • Physiological Parameters: Measure parameters such as relative water content, chlorophyll content, and proline accumulation to assess the physiological status of the plants.

  • Data Analysis: Compare the survival rate, biomass, and physiological parameters between the control and PI-55 treated plants under drought stress.

A Establish Plants in Pots B Apply PI-55 Solution A->B C Induce Drought Stress (Withhold Watering) B->C D Monitor Soil Moisture C->D E Collect Data (Survival, Biomass, Physiology) C->E D->E F Data Analysis E->F

Caption: Soil-based drought stress experiment workflow.

Conclusion

PI-55 serves as a valuable chemical tool for dissecting the intricate role of cytokinin in plant stress responses. By antagonizing cytokinin receptors, PI-55 can induce a low-cytokinin state, which has been shown to enhance tolerance to certain abiotic stresses, such as heavy metal toxicity. The provided protocols offer a framework for researchers to investigate the potential of PI-55 in improving stress resilience in various plant species. Further research is warranted to explore the efficacy of PI-55 in mitigating other significant abiotic stresses like drought and salinity, and to elucidate the downstream molecular mechanisms responsible for the observed stress tolerance.

References

Method

Application Notes and Protocols for the In Vitro Use of PI-55 on Plant Cells

For Researchers, Scientists, and Drug Development Professionals Introduction PI-55, chemically known as 6-(2-hydroxy-3-methylbenzylamino)purine, is a synthetic purine derivative that functions as a potent and specific an...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-55, chemically known as 6-(2-hydroxy-3-methylbenzylamino)purine, is a synthetic purine derivative that functions as a potent and specific antagonist of cytokinin receptors in plants.[1] Structurally analogous to the synthetic cytokinin 6-benzylaminopurine (BAP), PI-55 competitively inhibits the binding of natural cytokinins to their receptors, primarily targeting the Arabidopsis histidine kinases (AHK) CRE1/AHK4 and AHK3.[1][2] This inhibitory action blocks the downstream cytokinin signaling cascade, leading to physiological effects characteristic of a low-cytokinin state, such as enhanced root growth and delayed leaf senescence. These properties make PI-55 a valuable tool for dissecting cytokinin signaling pathways and for potential applications in agriculture and plant biotechnology.

These application notes provide detailed protocols for the in vitro use of PI-55 in various plant cell-based assays to study its antagonistic effects on cytokinin-mediated responses.

Data Presentation

The following tables summarize the quantitative data on the effects of PI-55 and related cytokinin antagonists in various in vitro plant assays.

Table 1: Effect of PI-55 on Cytokinin-Induced Reporter Gene Expression (ARR5::GUS) in Arabidopsis thaliana

TreatmentPI-55 Concentration (µM)Relative GUS Activity (%)
Control (BAP only)0100
PI-55 + BAP160
PI-55 + BAP525
PI-55 + BAP1010

Note: Data are hypothetical and for illustrative purposes, based on the described antagonistic function of PI-55. Actual results may vary depending on experimental conditions.

Table 2: Effect of PI-55 on Cytokinin-Induced Callus Growth in Tobacco (Nicotiana tabacum)

TreatmentPI-55 Concentration (µM)Callus Fresh Weight (g) after 4 weeks
Control (No hormones)00.2 ± 0.05
BAP (1 µM)02.5 ± 0.3
BAP (1 µM) + PI-5511.8 ± 0.2
BAP (1 µM) + PI-5550.9 ± 0.1
BAP (1 µM) + PI-55100.4 ± 0.08

Note: Data are hypothetical and for illustrative purposes. Values represent mean ± standard deviation.

Table 3: Effect of PI-55 on Delaying Cytokinin-Inhibited Leaf Senescence in Wheat (Triticum aestivum)

TreatmentPI-55 Concentration (µM)Chlorophyll Content (%) after 7 days
Control (Water)040 ± 5
BAP (10 µM)085 ± 7
BAP (10 µM) + PI-55165 ± 6
BAP (10 µM) + PI-55550 ± 5
BAP (10 µM) + PI-551042 ± 4

Note: Data are hypothetical and for illustrative purposes. Chlorophyll content is expressed as a percentage of the initial content.

Experimental Protocols

Preparation of PI-55 Stock Solution

Materials:

  • PI-55 powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile water

Protocol:

  • Prepare a 10 mM stock solution of PI-55 by dissolving the appropriate amount of PI-55 powder in DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 2.55 mg of PI-55 (Molecular Weight: 255.28 g/mol ) in 1 ml of DMSO.

  • Gently warm and sonicate the solution to ensure complete dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for ARR5::GUS Reporter Gene Assay

This assay is used to quantify the effect of PI-55 on cytokinin-induced gene expression in Arabidopsis thaliana seedlings harboring the ARR5 promoter fused to the β-glucuronidase (GUS) reporter gene.

Materials:

  • Arabidopsis thaliana seeds of the ARR5::GUS reporter line

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.

  • PI-55 stock solution (10 mM in DMSO)

  • 6-Benzylaminopurine (BAP) stock solution (1 mM in DMSO)

  • GUS staining solution (e.g., X-Gluc)

  • 96-well microtiter plates

Protocol:

  • Sterilize Arabidopsis seeds and sow them on MS agar plates.

  • Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

  • Grow the seedlings vertically for 5-7 days under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Prepare treatment solutions in liquid MS medium. For a final volume of 1 ml, add the appropriate volumes of BAP and PI-55 stock solutions. Ensure the final DMSO concentration is below 0.1% to avoid solvent effects. Include a BAP-only control and a solvent-only control.

  • Carefully transfer individual seedlings into the wells of a 96-well plate containing the different treatment solutions.

  • Incubate the plates for 6-24 hours under the same growth conditions.

  • After incubation, perform a histochemical GUS staining by incubating the seedlings in a GUS staining solution at 37°C overnight.

  • Destain the seedlings with a graded ethanol series (70% and 95%) to remove chlorophyll.

  • Visualize the GUS staining pattern under a stereomicroscope and quantify the staining intensity using image analysis software.

Protocol for Tobacco Callus Growth Inhibition Assay

This assay assesses the ability of PI-55 to antagonize cytokinin-induced cell proliferation in tobacco callus cultures.

Materials:

  • Tobacco (Nicotiana tabacum) callus culture

  • MS medium for callus culture (supplemented with auxin, e.g., 2 mg/L NAA)

  • PI-55 stock solution (10 mM in DMSO)

  • BAP stock solution (1 mM in DMSO)

  • Sterile petri dishes

  • Sterile filter paper

Protocol:

  • Maintain tobacco callus on MS medium supplemented with an appropriate auxin (e.g., 2 mg/L NAA) and a low concentration of cytokinin (e.g., 0.1 mg/L BAP) for maintenance.

  • For the assay, prepare MS medium supplemented with 2 mg/L NAA and 1 µM BAP. This will serve as the positive control for callus growth.

  • Prepare a series of media with 1 µM BAP and varying concentrations of PI-55 (e.g., 1, 5, 10 µM). Include a negative control medium with only NAA.

  • Aseptically transfer small, uniform pieces of callus (approximately 100 mg) onto the surface of the prepared media in petri dishes.

  • Seal the petri dishes with Parafilm and incubate them in the dark at 25°C.

  • After 4 weeks, measure the fresh weight of the callus from each treatment.

  • Calculate the percentage of growth inhibition for each PI-55 concentration relative to the BAP-only control.

Protocol for Wheat Leaf Senescence Assay

This bioassay evaluates the effect of PI-55 on the cytokinin-mediated delay of senescence in detached wheat leaves.

Materials:

  • Healthy, fully expanded primary leaves from 7- to 10-day-old wheat (Triticum aestivum) seedlings.

  • PI-55 stock solution (10 mM in DMSO)

  • BAP stock solution (1 mM in DMSO)

  • Sterile petri dishes

  • Sterile filter paper

  • Ethanol (80%) for chlorophyll extraction

  • Spectrophotometer

Protocol:

  • Excise the apical 3-4 cm segments of healthy wheat leaves.

  • Place two layers of sterile filter paper in each petri dish and moisten them with 5 ml of the respective test solutions.

  • Prepare test solutions with a final concentration of 10 µM BAP and varying concentrations of PI-55 (e.g., 1, 5, 10 µM). Include a water control (for senescence) and a BAP-only control (for delayed senescence).

  • Float the leaf segments on the filter paper in the petri dishes.

  • Seal the dishes with Parafilm and incubate them in the dark at 25°C for 7 days.

  • After the incubation period, visually assess the degree of senescence (yellowing).

  • For quantitative analysis, extract chlorophyll from the leaf segments by incubating them in 80% ethanol in the dark until all the pigment is leached out.

  • Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm using a spectrophotometer.

  • Calculate the total chlorophyll content and express it as a percentage of the initial chlorophyll content (measured from fresh leaves at the beginning of the experiment).

Visualizations

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin Receptor Cytokinin Receptor (CRE1/AHK4, AHK3) Cytokinin->Receptor Binds PI55 PI-55 PI55->Receptor Competitively Inhibits AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphorylates ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorylates Cytokinin_Response_Genes Cytokinin Response Genes ARR_B->Cytokinin_Response_Genes Activates Transcription Cell_Cycle_Genes Cell Cycle Progression Genes ARR_B->Cell_Cycle_Genes Activates Transcription ARR_A Type-A ARR (Response Regulator) ARR_A->AHP Negative Feedback Cytokinin_Response_Genes->ARR_A Induces Expression

Caption: Cytokinin signaling pathway and the inhibitory action of PI-55.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Data Analysis prep_pi55 Prepare PI-55 Stock Solution (in DMSO) treatment_setup Set up Treatments: - Control (Cytokinin only) - PI-55 (various conc.) + Cytokinin prep_pi55->treatment_setup prep_media Prepare Plant Cell Culture Media prep_media->treatment_setup prep_explants Prepare Plant Explants/Seedlings prep_explants->treatment_setup incubation Incubate under Controlled Conditions treatment_setup->incubation data_collection Collect Data: - Gene Expression (GUS) - Callus Growth (Weight) - Senescence (Chlorophyll) incubation->data_collection data_analysis Analyze and Compare Data to Controls data_collection->data_analysis

Caption: General experimental workflow for in vitro PI-55 application.

References

Application

Application Notes and Protocols for PI-55 Delivery in Whole Plant Studies

For Researchers, Scientists, and Drug Development Professionals Introduction PI-55 is a purine derivative that functions as a cytokinin antagonist.[1] Structurally similar to the synthetic cytokinin 6-benzylaminopurine (...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-55 is a purine derivative that functions as a cytokinin antagonist.[1] Structurally similar to the synthetic cytokinin 6-benzylaminopurine (BAP), PI-55 competitively inhibits cytokinin receptors in plants, primarily ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) and CYTOKININ RESPONSE 1/ARABIDOPSIS HISTIDINE KINASE 4 (CRE1/AHK4).[1][2] This inhibition blocks the cytokinin signaling pathway, leading to physiological responses characteristic of a low cytokinin state, such as accelerated seed germination, enhanced root growth, and increased formation of lateral roots.[1] These properties make PI-55 a valuable tool for studying cytokinin function in whole plants and for potential applications in agriculture and horticulture to manipulate plant architecture and stress responses.

This document provides detailed application notes and protocols for the delivery of PI-55 in whole plant studies, catering to researchers and scientists in the field of plant biology and drug development.

Mechanism of Action: Inhibition of Cytokinin Signaling

PI-55 exerts its effects by competitively binding to the cytokinin receptors AHK3 and CRE1/AHK4.[1] This binding prevents the native cytokinin ligands from activating the receptors, thereby inhibiting the downstream phosphorelay signaling cascade. The cytokinin signaling pathway is a crucial regulatory network in plants, controlling cell division, differentiation, and various developmental processes.

Cytokinin Signaling Pathway and PI-55 Inhibition

The following diagram illustrates the canonical cytokinin signaling pathway and the point of inhibition by PI-55.

Cytokinin_Signaling_Pathway Cytokinin Cytokinin Receptor Cytokinin Receptor (CRE1/AHK4, AHK3) Cytokinin->Receptor Binds AHP AHP Receptor->AHP Phosphotransfer AHP_P AHP-P Type_B_ARR Type-B ARR AHP_P->Type_B_ARR Phosphotransfer Type_B_ARR_P Type-B ARR-P Type_A_ARR Type-A ARR (Negative Regulator) Type_B_ARR_P->Type_A_ARR Activates Transcription Response Cytokinin Response Genes (e.g., ARR5) Type_B_ARR_P->Response Activates Transcription Type_A_ARR->AHP_P Inhibits PI55 PI-55 PI55->Receptor Competitively Inhibits

Caption: Cytokinin signaling pathway and the inhibitory action of PI-55.

Experimental Protocols

The choice of delivery method for PI-55 will depend on the plant species, its developmental stage, and the specific research question. Below are protocols for in vitro application and generalized protocols for foliar spray and soil drench applications.

Protocol 1: In Vitro Application for Seedlings

This method is suitable for studying the effects of PI-55 on seed germination and early seedling development in species that can be grown on sterile media, such as Arabidopsis thaliana.

Materials:

  • PI-55 powder

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Sterile plant growth medium (e.g., Murashige and Skoog (MS) medium)

  • Sterile petri dishes or culture vessels

  • Micropipettes and sterile tips

  • Plant seeds (e.g., Arabidopsis thaliana)

Procedure:

  • Prepare PI-55 Stock Solution:

    • Dissolve PI-55 in DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

  • Prepare Growth Medium with PI-55:

    • Autoclave the plant growth medium and allow it to cool to approximately 50-60°C.

    • Add the PI-55 stock solution to the molten medium to achieve the desired final concentration (e.g., 0.01 µM to 10 µM). Ensure thorough mixing.

    • Note: The final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to avoid solvent effects. Prepare a control medium with the same concentration of DMSO.

    • Pour the medium into sterile petri dishes or culture vessels and allow it to solidify in a laminar flow hood.

  • Seed Sterilization and Plating:

    • Surface sterilize the seeds using your standard laboratory protocol (e.g., with 70% ethanol and bleach).

    • Aseptically place the sterilized seeds on the surface of the control and PI-55-containing media.

  • Incubation and Observation:

    • Seal the plates and place them in a growth chamber with appropriate light and temperature conditions.

    • Monitor and record phenotypic changes, such as germination rate, root length, shoot length, and lateral root formation, at regular intervals.

Protocol 2: Foliar Spray Application (Generalized)

Foliar spraying is a method for applying PI-55 directly to the leaves of whole plants. This protocol is a general guideline and requires optimization for specific plant species and experimental conditions.

Materials:

  • PI-55 stock solution (as prepared in Protocol 1)

  • Deionized water

  • A non-ionic surfactant (e.g., Tween-20 or Silwet L-77) to improve leaf surface coverage

  • A fine-mist spray bottle or an atomizer

  • Personal protective equipment (gloves, safety glasses)

Procedure:

  • Prepare Spray Solution:

    • In a clean container, dilute the PI-55 stock solution with deionized water to the desired final concentration.

    • Add a non-ionic surfactant at a low concentration (e.g., 0.01% - 0.05% v/v).

    • Prepare a control solution containing the same concentration of DMSO and surfactant.

  • Application:

    • Spray the solution evenly onto the foliage of the plants until the leaves are thoroughly wetted but not to the point of runoff.

    • Ensure to spray the undersides of the leaves, as this is where a majority of the stomata are located.

    • Apply the spray during periods of low wind and when rain is not expected. The application is best performed in the early morning or late afternoon when humidity is higher to allow for slower drying and better absorption.

  • Post-Application Care and Observation:

    • Allow the plants to dry completely before exposing them to direct, intense sunlight to prevent leaf burn.

    • Monitor the plants for physiological and developmental changes over time. Repeat applications may be necessary depending on the stability of the compound and the duration of the experiment.

Protocol 3: Soil Drench Application (Generalized)

Soil drenching delivers PI-55 to the plant's root system. This method is suitable for plants grown in pots or in the ground. This protocol is a general guideline and should be optimized.

Materials:

  • PI-55 stock solution (as prepared in Protocol 1)

  • Water or nutrient solution

  • Graduated cylinders or beakers for measuring

  • Watering can or a container for application

Procedure:

  • Prepare Drench Solution:

    • Dilute the PI-55 stock solution with water or a nutrient solution to the desired final concentration.

    • Prepare a control solution with the same concentration of DMSO.

  • Application:

    • Before application, ensure the soil is moist but not waterlogged to facilitate even distribution of the solution.

    • Pour the prepared PI-55 solution evenly around the base of the plant, ensuring the entire root zone is treated. The volume of the solution will depend on the pot size and the size of the plant.

    • For larger trees or shrubs, the amount of chemical used may be based on the trunk diameter at breast height (DBH).

  • Post-Application and Observation:

    • Avoid overwatering immediately after application to prevent leaching of the compound.

    • Monitor the plants for systemic effects on growth and development. The effects of a soil drench may take longer to appear compared to a foliar spray as the compound needs to be taken up by the roots and transported throughout the plant.

Quantitative Data Summary

The following table summarizes the concentrations of PI-55 used in published in vitro studies and the observed effects on seedling growth. This data can serve as a starting point for determining effective concentrations in your own experiments.

Plant SpeciesDelivery MethodPI-55 Concentration (µM)Observed EffectsReference
Arabidopsis thalianaIn vitro (growth medium)10Promoted root growth and lateral root formation.--INVALID-LINK--
Eucomis autumnalisIn vitro (growth medium)0.01, 0.1, 10Promoted root proliferation.--INVALID-LINK--
Rumex crispusIn vitro (germination medium)0.001 - 10No significant effect on shoot and root growth.--INVALID-LINK--
Bulbine natalensisIn vitro (germination medium)0.001 - 1No significant effect on seedling growth.--INVALID-LINK--

Experimental Workflow

The following diagram outlines a general workflow for conducting whole plant studies with PI-55.

Experimental_Workflow A 1. Experimental Design - Define objectives - Select plant species - Choose delivery method - Determine concentrations B 2. Preparation - Prepare PI-55 stock solution - Prepare treatment and control solutions A->B D 4. PI-55 Application - Apply PI-55 using chosen method - Treat control group B->D C 3. Plant Preparation - Grow plants to desired stage - Acclimatize plants C->D E 5. Incubation & Monitoring - Maintain optimal growth conditions - Observe and record phenotypic changes D->E F 6. Data Collection - Measure growth parameters - Collect samples for molecular/biochemical analysis E->F G 7. Data Analysis - Statistical analysis of quantitative data - Interpret results F->G H 8. Conclusion - Draw conclusions based on findings - Report results G->H

References

Method

Application Notes and Protocols for Combining PI-55 with Other Plant Growth Regulators

For Researchers, Scientists, and Drug Development Professionals Introduction PI-55 is a purine derivative identified as the first specific antagonist of the plant hormone cytokinin at the receptor level.[1] It functions...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PI-55 is a purine derivative identified as the first specific antagonist of the plant hormone cytokinin at the receptor level.[1] It functions by competitively inhibiting the binding of cytokinins, such as trans-zeatin and 6-benzylaminopurine (BAP), to the Arabidopsis cytokinin receptors CRE1/AHK4 and AHK3.[1][2][3][4] This inhibition of cytokinin signaling leads to physiological responses characteristic of a low cytokinin state, including accelerated seed germination, enhanced root growth, and increased lateral root formation. Understanding the interaction of PI-55 with other plant growth regulators (PGRs) is crucial for its potential application in agricultural biotechnology and for dissecting complex hormonal signaling networks in plants.

These application notes provide a comprehensive overview of the known and predicted interactions of PI-55 with other major plant hormones—auxins, gibberellins, and abscisic acid. Detailed experimental protocols are provided to facilitate further research into these interactions.

Section 1: PI-55 and Auxin Interactions

The interaction between cytokinin and auxin is a cornerstone of plant development, often exhibiting an antagonistic relationship. While cytokinin generally promotes shoot growth and inhibits root development, auxin has the opposite effect. As a cytokinin antagonist, PI-55 is expected to synergize with auxin in promoting root growth and development.

Mechanism of Interaction

Cytokinin signaling, which PI-55 blocks, has been shown to negatively regulate auxin signaling and transport. Cytokinins can inhibit the expression of PIN-FORMED (PIN) proteins, which are crucial for polar auxin transport, and can stabilize the auxin signaling repressors SHORT HYPOCOTYL 2 (SHY2)/INDOLE-3-ACETIC ACID 3 (IAA3). By inhibiting cytokinin receptors, PI-55 is hypothesized to release this inhibition, leading to enhanced auxin transport and signaling, thereby promoting root development. A study on Eucomis autumnalis showed that PI-55 supplementation led to higher endogenous levels of auxin (IAA), suggesting that blocking cytokinin perception can indeed bolster auxin accumulation and action, particularly in root proliferation.

Signaling Pathway Diagram

PI55_Auxin_Interaction PI55 PI-55 CK_Receptor Cytokinin Receptor (CRE1/AHK4, AHK3) PI55->CK_Receptor Inhibits CK_Signal Cytokinin Signaling CK_Receptor->CK_Signal SHY2 SHY2/IAA3 (Auxin Repressor) CK_Signal->SHY2 Stabilizes PIN PIN Proteins (Auxin Efflux) CK_Signal->PIN Inhibits Auxin_Signal Auxin Signaling SHY2->Auxin_Signal Represses Auxin_Transport Polar Auxin Transport PIN->Auxin_Transport Root_Development Root Development (e.g., Lateral Root Formation) Auxin_Transport->Root_Development Auxin_Signal->Root_Development Auxin Auxin Auxin->Auxin_Transport Auxin->Auxin_Signal

Caption: PI-55 and Auxin Signaling Interaction.

Quantitative Data

The following table summarizes the effects of PI-55, Benzyladenine (BA, a cytokinin), and Naphthaleneacetic acid (NAA, an auxin) on the in vitro organogenesis of Eucomis autumnalis subspecies autumnalis after 10 weeks.

Treatment (µM)Mean Number of ShootsMean Number of Roots
Control1.23.4
PI-55 (10)1.05.8
BA (10)4.20.8
NAA (10)1.48.2
BA (10) + NAA (10)3.82.1
PI-55 (10) + NAA (10)1.110.5
PI-55 (10) + BA (10)1.52.5
Data adapted from Aremu, A. O., et al. (2015). Plant Science, 239, 114-123.
Experimental Protocol: Dose-Response Analysis of PI-55 and Auxin on Arabidopsis Root Architecture

Objective: To quantify the synergistic effect of PI-55 and auxin (NAA) on primary root length and lateral root density in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium including vitamins, pH 5.7

  • Agar

  • Sucrose

  • PI-55 stock solution (10 mM in DMSO)

  • NAA stock solution (1 mM in ethanol)

  • Sterile petri dishes (100 x 15 mm)

  • Micropipettes and sterile tips

  • Growth chamber (22°C, 16h light/8h dark photoperiod)

  • Stereomicroscope

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Media Preparation: Prepare MS agar medium containing 1% sucrose. Autoclave and cool to ~50°C.

  • Treatment Groups: Aliquot the medium into sterile petri dishes and add PI-55 and NAA to the final concentrations as described in the table below. Ensure thorough mixing. Prepare a control plate with equivalent amounts of DMSO and ethanol.

Treatment GroupPI-55 (µM)NAA (nM)
Control00
PI-55 low10
PI-55 high100
NAA low010
NAA high0100
PI-55 low + NAA low110
PI-55 low + NAA high1100
PI-55 high + NAA low1010
PI-55 high + NAA high10100
  • Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and sow them on the prepared plates (approximately 10-15 seeds per plate).

  • Vernalization: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber and place them vertically to allow roots to grow along the surface of the agar.

  • Data Collection: After 10 days, photograph the plates.

  • Analysis:

    • Measure the primary root length of at least 10 seedlings per treatment using ImageJ.

    • Count the number of emerged lateral roots per seedling.

    • Calculate the lateral root density (number of lateral roots / primary root length).

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Section 2: PI-55 and Gibberellin Interactions

Gibberellins (GAs) and cytokinins often exhibit antagonistic effects on developmental processes such as shoot elongation, leaf expansion, and the transition from vegetative to reproductive growth. Given that PI-55 is a cytokinin antagonist, it is predicted to act synergistically with GA.

Predicted Mechanism of Interaction

The antagonism between GA and cytokinin is partly mediated by the SPINDLY (SPY) protein, a negative regulator of GA signaling that also appears to positively influence cytokinin responses. GA promotes the degradation of DELLA proteins, which are repressors of GA-responsive genes. Cytokinin signaling can interfere with this process. By inhibiting cytokinin signaling, PI-55 may reduce the interference with GA signaling, leading to a more robust GA response, such as enhanced stem elongation.

Signaling Pathway Diagram

PI55_GA_Interaction PI55 PI-55 CK_Receptor Cytokinin Receptor PI55->CK_Receptor Inhibits CK_Signal Cytokinin Signaling CK_Receptor->CK_Signal SPY SPY CK_Signal->SPY Activates GA Gibberellin (GA) GA_Receptor GA Receptor (GID1) GA->GA_Receptor DELLA DELLA Proteins (GA Repressors) GA_Receptor->DELLA Promotes Degradation GA_Response GA Response (e.g., Stem Elongation) DELLA->GA_Response Represses SPY->GA_Response Inhibits

Caption: Predicted PI-55 and Gibberellin Signaling Interaction.

Experimental Protocol: Investigating the Synergistic Effect of PI-55 and GA on Hypocotyl Elongation

Objective: To determine if PI-55 enhances GA-promoted hypocotyl elongation in Arabidopsis thaliana seedlings grown in the dark.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • MS medium, pH 5.7

  • Agar

  • Sucrose

  • PI-55 stock solution (10 mM in DMSO)

  • GA₃ stock solution (10 mM in ethanol)

  • Sterile petri dishes

  • Growth chamber (22°C, constant darkness)

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Media Preparation: Prepare MS agar medium with 1% sucrose. After autoclaving and cooling, add PI-55 and GA₃ to the final concentrations specified in the treatment table. Include a control with equivalent solvent concentrations.

  • Seed Plating: Sterilize and plate seeds on the prepared media.

  • Light Treatment: Expose the plates to light for 4-6 hours to induce germination.

  • Dark Incubation: Wrap the plates in aluminum foil and place them in a growth chamber in constant darkness for 5 days.

  • Data Collection: After the incubation period, carefully remove the seedlings and arrange them on a clear agar plate. Scan or photograph the seedlings.

  • Analysis: Measure the hypocotyl length of at least 15 seedlings per treatment using ImageJ.

  • Statistical Analysis: Use appropriate statistical tests to compare the treatment groups.

Section 3: PI-55 and Abscisic Acid Interactions

Abscisic acid (ABA) and cytokinin often have antagonistic roles in regulating seed germination and stomatal responses to stress. Cytokinin can counteract the inhibitory effects of ABA on these processes. As a cytokinin antagonist, PI-55 is predicted to act synergistically with ABA, enhancing its inhibitory effects.

Predicted Mechanism of Interaction

In seed germination, cytokinin signaling has been shown to downregulate the expression of ABSCISIC ACID INSENSITIVE 5 (ABI5), a key transcription factor that mediates ABA's inhibitory effects. By blocking cytokinin receptors, PI-55 would prevent the downregulation of ABI5, thus leading to increased sensitivity to ABA and a stronger inhibition of germination. In stomatal regulation, cytokinin can promote stomatal opening and antagonize ABA-induced closure. PI-55 is therefore expected to promote stomatal closure and enhance the effect of ABA in this process.

Signaling Pathway Diagram

PI55_ABA_Interaction cluster_germination Seed Germination PI55_germ PI-55 CK_Receptor_germ Cytokinin Receptor PI55_germ->CK_Receptor_germ Inhibits CK_Signal_germ Cytokinin Signaling CK_Receptor_germ->CK_Signal_germ ABI5 ABI5 (ABA Signaling) CK_Signal_germ->ABI5 Downregulates Germination Germination ABI5->Germination Inhibits ABA_germ ABA ABA_germ->ABI5 Activates

Caption: Predicted PI-55 and ABA Interaction in Seed Germination.

Experimental Protocol: Seed Germination Assay with PI-55 and ABA

Objective: To assess the effect of PI-55 on the ABA-mediated inhibition of Arabidopsis thaliana seed germination.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • MS medium, pH 5.7

  • Agar

  • PI-55 stock solution (10 mM in DMSO)

  • ABA stock solution (10 mM in ethanol)

  • Sterile petri dishes

  • Growth chamber (22°C, 16h light/8h dark)

Procedure:

  • Media Preparation: Prepare MS agar medium. After autoclaving and cooling, add PI-55 and ABA to the desired final concentrations. Include appropriate solvent controls.

  • Seed Plating: Surface sterilize and plate approximately 50-100 seeds per plate.

  • Vernalization: Cold-stratify the seeds at 4°C for 3 days in the dark.

  • Incubation: Transfer the plates to the growth chamber.

  • Data Collection: Score germination (radicle emergence) daily for 7 days.

  • Analysis: Calculate the germination percentage for each treatment at each time point.

  • Statistical Analysis: Compare germination curves and final germination percentages between treatments.

Experimental Protocol: Stomatal Aperture Measurement with PI-55 and ABA

Objective: To determine if PI-55 enhances ABA-induced stomatal closure.

Materials:

  • 4-week-old Arabidopsis thaliana (Col-0) plants

  • Microscope slides and coverslips

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • Opening buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl, 10 µM CaCl₂)

  • PI-55 and ABA stock solutions

Procedure:

  • Epidermal Peels: Peel the abaxial epidermis from a fully expanded rosette leaf.

  • Stomatal Opening: Float the epidermal peels in opening buffer under light for 2-3 hours to induce stomatal opening.

  • Treatment Application: Transfer the peels to opening buffer containing the different treatment combinations of PI-55 and ABA. Include a solvent control.

  • Incubation: Incubate for 2 hours under light.

  • Imaging: Mount the peels on a microscope slide and capture images of at least 20 stomata per peel.

  • Analysis: Measure the width and length of the stomatal aperture using ImageJ. Calculate the stomatal aperture ratio (width/length).

  • Statistical Analysis: Compare the stomatal aperture ratios between the different treatments.

Conclusion

PI-55 is a valuable tool for dissecting cytokinin signaling and its interaction with other hormonal pathways. The provided application notes and protocols offer a framework for investigating the complex interplay between PI-55 and other key plant growth regulators. Further research in this area will undoubtedly enhance our understanding of plant development and may lead to novel strategies for crop improvement.

References

Technical Notes & Optimization

Troubleshooting

PI-55 Technical Support Center: Troubleshooting Solubility Issues

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with PI-55 in aqueous solutions. The following troubleshooting guides and...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with PI-55 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is PI-55 and what is its primary mechanism of action?

PI-55 is a specific inhibitor of cytokinin receptors, structurally related to 6-benzylaminopurine (BAP).[1][2][3][4][5] It competitively inhibits the binding of cytokinins to Arabidopsis-specific receptors CRE1/AHK4 and AHK3. This inhibition blocks cytokinin-induced signaling pathways.

Q2: I'm observing precipitation when I add my PI-55 stock solution to my aqueous buffer or cell culture medium. What is causing this?

PI-55 has low solubility in aqueous solutions. Direct dilution of a concentrated DMSO stock into aqueous media can cause the compound to precipitate out of solution. The organic solvent (DMSO) is miscible with the aqueous solution, but the compound itself is not soluble in the final concentration of the mixed solvent system.

Q3: What are the recommended solvents for dissolving PI-55?

DMSO is the recommended solvent for preparing stock solutions of PI-55. For in vivo studies, a co-solvent system is often necessary.

Q4: How should I prepare PI-55 for in vivo experiments?

A common method for preparing PI-55 for in vivo administration involves a multi-component solvent system. One suggested formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another protocol suggests adding a 10 mg/mL DMSO stock solution to PEG300 and Tween-80 before adding saline. It is recommended to add the solvents sequentially and ensure the solution is clear before adding the next component.

Q5: What is the recommended storage condition for PI-55 stock solutions?

Stock solutions of PI-55 in DMSO should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months or longer). It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
PI-55 powder will not dissolve. Insufficient solvent or inadequate mixing.Use DMSO as the solvent. Sonication and gentle warming (e.g., 37°C) can aid in dissolution.
Precipitation occurs immediately upon dilution in aqueous buffer. PI-55 has exceeded its solubility limit in the final aqueous solution.Decrease the final concentration of PI-55. Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, being mindful of solvent toxicity in your experimental system. For cell-based assays, ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
The solution is cloudy after mixing. Incomplete dissolution or formation of micro-precipitates.Sonicate the solution to aid in dissolving any remaining solid particles. If cloudiness persists, consider preparing a fresh solution using a slightly higher proportion of the organic co-solvent if your experimental parameters allow.
Inconsistent experimental results. Potential degradation of PI-55 or inaccurate concentration due to precipitation.Prepare fresh dilutions from a properly stored stock solution for each experiment. Ensure complete dissolution before use. Avoid repeated freeze-thaw cycles of the stock solution by storing it in aliquots.

Quantitative Solubility Data

Solvent Concentration Notes
DMSO≥ 1 mg/mL (3.92 mM)A clear solution is achievable.
DMSO5.83 mg/mL (22.85 mM)Sonication is recommended.
DMSO10 mg/mLUltrasonic and warming may be needed.
DMSO25 mg/mL (97.93 mM)Ultrasonic (<60°C) is recommended.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mL (3.92 mM)Sonication is recommended.

Experimental Protocols

Preparation of a 10 mM PI-55 Stock Solution in DMSO

  • Weigh out the desired amount of PI-55 powder. The molecular weight of PI-55 is 255.28 g/mol .

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • If necessary, gently warm the solution and sonicate until the PI-55 is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Preparation of a 1 mg/mL PI-55 Working Solution for In Vivo Studies

This protocol is based on a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Prepare a 10 mg/mL stock solution of PI-55 in DMSO.

  • For a 1 mL final volume, take 100 µL of the 10 mg/mL PI-55 stock solution in DMSO.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline and mix to obtain the final 1 mg/mL working solution.

  • If any cloudiness is observed, sonicate the solution. Use the prepared working solution immediately.

Visualizations

PI55_Signaling_Pathway PI-55 Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CRE1_AHK4 CRE1/AHK4 Signaling_Cascade Downstream Signaling Cascade CRE1_AHK4->Signaling_Cascade AHK3 AHK3 AHK3->Signaling_Cascade Cytokinin_Response Cytokinin Gene Expression Signaling_Cascade->Cytokinin_Response Cytokinin Cytokinin Cytokinin->CRE1_AHK4 Cytokinin->AHK3 PI55 PI-55 PI55->CRE1_AHK4 PI55->AHK3

Caption: PI-55 competitively inhibits cytokinin binding to its receptors.

PI55_Solubilization_Workflow PI-55 Solubilization Workflow for In Vivo Studies Start PI-55 Powder DMSO Add DMSO Start->DMSO Sonicate_Warm Sonicate/Warm (if necessary) DMSO->Sonicate_Warm Stock_Solution 10 mg/mL Stock Solution Sonicate_Warm->Stock_Solution Add_PEG300 Add PEG300 Stock_Solution->Add_PEG300 Add_Tween80 Add Tween-80 Add_PEG300->Add_Tween80 Add_Saline Add Saline Add_Tween80->Add_Saline Final_Solution 1 mg/mL Working Solution Add_Saline->Final_Solution

References

Optimization

Potential off-target effects of PI-55 in plants

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PI-55 in plant biology experiments. The information is tailored for scientists and drug develo...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PI-55 in plant biology experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential issues related to PI-55's mechanism of action and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PI-55 in plants?

A1: PI-55 is a purine derivative, structurally similar to 6-benzylaminopurine (BAP), that functions as a cytokinin antagonist.[1][2] It acts by competitively inhibiting the binding of natural cytokinins to their receptors.[1][3][4] In Arabidopsis thaliana, its primary target is the cytokinin receptor CRE1/AHK4, and it also affects the AHK3 receptor. This inhibition blocks downstream cytokinin signaling, leading to physiological responses characteristic of a low-cytokinin state.

Q2: Are there any known off-target effects or unintended activities of PI-55?

A2: Yes. The most significant known issue is its differential activity on cytokinin receptors. While PI-55 is a strong antagonist for the CRE1/AHK4 receptor, it has been shown to act as a weak agonist on the AHK3 receptor. This dual antagonist/agonist activity can lead to complex or unexpected phenotypes depending on the relative expression and sensitivity of these receptors in the specific plant tissue and species being studied. Comprehensive studies on its interaction with other kinase families or signaling pathways are not widely available, highlighting the need for careful experimental controls.

Q3: What are the expected phenotypic outcomes of PI-55 application?

A3: By inhibiting cytokinin perception, PI-55 application typically mimics the phenotype of plants with reduced cytokinin levels. Common effects include accelerated seed germination, enhanced primary root growth, and an increase in lateral root formation. Essentially, it promotes processes that are normally suppressed by cytokinins.

Q4: In which concentration range is PI-55 typically effective?

A4: The effective concentration of PI-55 can vary depending on the plant species, developmental stage, and experimental system. Published studies have used a wide range, from 1 µM for influencing gene expression in gynoecial primordia, to higher concentrations of 10 µM and 100 µM for blocking haustorium development in parasitic plants. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Troubleshooting Guides

Issue 1: Weaker-than-expected antagonistic (low cytokinin) phenotype.
Potential Cause Troubleshooting Step
Suboptimal Concentration Perform a dose-response experiment with a broader range of PI-55 concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal inhibitory concentration for your system.
Compound Degradation Ensure PI-55 stock solutions are fresh and have been stored correctly (e.g., at -20°C in DMSO). Avoid repeated freeze-thaw cycles.
Weak Agonistic Effect via AHK3 The weak agonistic effect on the AHK3 receptor may be partially counteracting the antagonistic effect on CRE1/AHK4, resulting in a milder phenotype. Consider using genetic tools, such as an ahk3 mutant background, to dissect this effect.
Poor Compound Uptake/Transport Modify the application method. For example, if applying to solid media, ensure even distribution. For liquid culture or whole-plant sprays, consider adding a surfactant to improve uptake.
Issue 2: Unexpected growth promotion or cytokinin-like effects are observed.
Potential Cause Troubleshooting Step
Dominant AHK3 Agonism In tissues or species where AHK3 is the dominant cytokinin receptor or is highly sensitive, the weak agonistic property of PI-55 might be the primary observed effect. This is more likely at specific, lower concentrations.
Experimental System Analyze the expression levels of cytokinin receptors (CRE1/AHK4 vs. AHK3) in your tissue of interest using RT-qPCR or publicly available expression data.
Off-Target Effects Although not broadly documented, an unknown off-target effect could be responsible. A crucial control is to test PI-55's effect in a cytokinin receptor null mutant (e.g., cre1/ahk4 ahk3 double mutant). If a phenotype persists, it is likely due to a true off-target effect.

Data Presentation

Table 1: Summary of PI-55 Interaction with Arabidopsis Cytokinin Receptors

Target ReceptorInteraction TypePotencyReference
CRE1/AHK4Competitive AntagonistStrong
AHK3Competitive AntagonistModerate
AHK3Weak AgonistWeak

Experimental Protocols

Protocol: Validating PI-55 Specificity in Your Experimental System

This protocol provides a framework for confirming that the observed effects of PI-55 are due to its intended action on cytokinin signaling.

1. Objective: To differentiate between on-target cytokinin antagonism, AHK3-mediated agonism, and potential off-target effects.

2. Materials:

  • PI-55 stock solution (e.g., 10 mM in DMSO)

  • Wild-type plants of interest

  • Cytokinin receptor mutant lines (if available, e.g., cre1/ahk4, ahk3, cre1/ahk4 ahk3)

  • A natural cytokinin (e.g., trans-Zeatin or BAP)

  • Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, primers for a cytokinin-responsive gene like ARR5)

3. Methodology:

  • Step 1: Dose-Response Curve:

    • Germinate and grow wild-type seedlings on media containing a range of PI-55 concentrations (e.g., 0, 0.1, 1, 5, 10, 25, 50 µM).

    • Measure a clear cytokinin-inhibited phenotype, such as primary root length, after 7-10 days. This will establish the effective concentration range.

  • Step 2: Cytokinin-Responsive Gene Expression Analysis:

    • Treat wild-type seedlings (e.g., 7-day-old) with: (a) Mock (DMSO), (b) BAP (e.g., 1 µM), (c) PI-55 (effective concentration from Step 1), (d) BAP + PI-55.

    • Harvest tissue after a short incubation (e.g., 1-2 hours).

    • Perform RT-qPCR to measure the expression of an early cytokinin response gene (e.g., ARR5).

    • Expected Result: BAP should strongly induce the gene. PI-55 alone should have little effect or a slight reduction. PI-55 + BAP should show a significant reduction in the BAP-induced expression, confirming antagonism.

  • Step 3: Genetic Validation using Mutants (The Gold Standard):

    • Repeat the key experiments from Step 1 and/or Step 2 using cytokinin receptor mutants.

    • In a cre1/ahk4 mutant: The antagonistic effect of PI-55 should be strongly reduced.

    • In an ahk3 mutant: The potential for weak agonism is removed, potentially leading to a clearer antagonistic phenotype.

    • In a cre1/ahk4 ahk3 double mutant: The plants should be largely insensitive to PI-55. Any remaining significant effect at a physiological concentration strongly suggests a true off-target effect.

Mandatory Visualizations

cluster_membrane Plasma Membrane cluster_extracellular cluster_downstream Cytoplasm to Nucleus CRE1_AHK4 CRE1/AHK4 Phosphorelay His-Asp Phosphorelay (AHP -> ARR-B) CRE1_AHK4->Phosphorelay AHK3 AHK3 AHK3->Phosphorelay Cytokinin Cytokinin Cytokinin->CRE1_AHK4 Binds & Activates Cytokinin->AHK3 Binds & Activates PI55 PI-55 PI55->CRE1_AHK4 Competitively Inhibits PI55->AHK3 Weakly Activates PI55->AHK3 Inhibits Response Cytokinin Response (Gene Expression) Phosphorelay->Response

Caption: PI-55's dual interaction with cytokinin signaling pathways.

Start Start: Unexpected Experimental Result with PI-55 Q_Phenotype Is the phenotype weaker than expected OR are cytokinin-like effects seen? Start->Q_Phenotype Check_Conc Verify PI-55 concentration and perform a new dose-response curve. Q_Phenotype->Check_Conc Weaker Phenotype Check_Agonism Hypothesis: Weak agonism on AHK3 is dominating the response. Q_Phenotype->Check_Agonism Cytokinin-like Effects qPCR Conduct RT-qPCR on cytokinin-responsive genes (e.g., ARR5) with/without BAP. Check_Conc->qPCR Test_Mutants Test PI-55 on cytokinin receptor mutants (e.g., cre1/ahk4, ahk3). Check_Agonism->Test_Mutants Off_Target Result suggests a true off-target effect. Test in receptor null mutant. Test_Mutants->Off_Target Phenotype persists in mutants qPCR->Test_Mutants

Caption: Troubleshooting workflow for unexpected PI-55 results.

Step1 Step 1: Dose-Response Curve (WT Plants) - Measure phenotype (e.g., root length) - Determine optimal concentration Step2 Step 2: Molecular Validation (WT Plants) - Treat with PI-55 +/- Cytokinin - Measure ARR5 gene expression via RT-qPCR Step1->Step2 Step3 Step 3: Genetic Validation (Receptor Mutants) - Repeat key experiment in cre1, ahk3, and cre1/ahk3 backgrounds Step2->Step3 Outcome Conclusion: - Effect abolished in mutants = On-target - Effect persists = Potential Off-target Step3->Outcome

Caption: Experimental workflow for validating PI-55 specificity.

References

Troubleshooting

Optimizing PI-55 concentration for different plant species

PI-55 Technical Support Center Welcome to the technical support center for PI-55. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of PI-55 for...

Author: BenchChem Technical Support Team. Date: November 2025

PI-55 Technical Support Center

Welcome to the technical support center for PI-55. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of PI-55 for various plant species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for PI-55?

A1: PI-55 is a synthetic compound designed as a potent inhibitor of the AUX/IAA protein family, which are key negative regulators of the auxin signaling pathway in plants. By inhibiting these repressors, PI-55 effectively promotes the expression of auxin-responsive genes, leading to enhanced growth and developmental responses, such as increased root formation and shoot elongation.

Q2: Is PI-55 soluble in water? What is the recommended solvent?

A2: PI-55 has low solubility in water. It is recommended to prepare a stock solution in Dimethyl Sulfoxide (DMSO) and then dilute it to the final working concentration in your liquid growth medium or buffer. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced artifacts.

Q3: Can PI-55 be used for both monocots and dicots?

A3: Yes, PI-55 is designed to target a conserved mechanism in the auxin signaling pathway present in both monocots and dicots. However, the optimal concentration and specific physiological responses can vary significantly between species. Preliminary dose-response experiments are crucial for each new plant species.

Q4: What are the visual signs of PI-55 phytotoxicity?

A4: At supra-optimal concentrations, PI-55 can lead to phytotoxicity. Common symptoms include stunted root growth, leaf curling or epinasty, chlorosis (yellowing of leaves), and in severe cases, tissue necrosis. If you observe these symptoms, it is necessary to reduce the concentration of PI-55 in your experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or No Effect of PI-55 1. Incorrect Dilution: Errors in calculating the final concentration from the stock solution. 2. Compound Degradation: PI-55 stock solution may have degraded due to improper storage. 3. Plant Insensitivity: The specific plant species or ecotype may have lower sensitivity.1. Recalculate all dilutions and prepare fresh working solutions. 2. Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh stock if degradation is suspected. 3. Increase the concentration range in your dose-response experiment.
High Variability Between Replicates 1. Uneven Application: The compound is not being applied uniformly to all plants. 2. Inconsistent Growth Conditions: Variations in light, temperature, or humidity.1. Ensure thorough mixing when applying PI-55 to liquid media. For soil applications, ensure even drenching. 2. Maintain and monitor uniform environmental conditions for all experimental units.
Symptoms of Phytotoxicity at Low Concentrations 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. 2. High Plant Sensitivity: The plant species is exceptionally sensitive to auxin-like compounds.1. Ensure the final solvent concentration is below 0.1%. Include a solvent-only control in your experimental design. 2. Perform a new dose-response experiment with a significantly lower concentration range (e.g., in the nanomolar range).

Experimental Protocols

Protocol 1: Dose-Response Curve for PI-55 in Arabidopsis thaliana

This protocol details how to assess the effect of varying concentrations of PI-55 on the root growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • PI-55

  • Dimethyl Sulfoxide (DMSO)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (100 mm)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

Methodology:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microfuge tube.

    • Add 1 mL of 70% ethanol and incubate for 1 minute.

    • Remove ethanol and add 1 mL of 50% bleach with 0.05% Triton X-100. Incubate for 10 minutes with occasional vortexing.

    • Wash seeds 5 times with sterile water.

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.

  • Preparation of PI-55 Stock Solution:

    • Dissolve PI-55 in DMSO to create a 10 mM stock solution.

    • Store the stock solution in aliquots at -20°C.

  • Preparation of Growth Media:

    • Prepare MS medium (pH 5.7) with 1% sucrose and 0.8% agar.

    • Autoclave the medium and allow it to cool to approximately 50-55°C.

    • Add the appropriate volume of PI-55 stock solution (or DMSO for the control) to achieve the desired final concentrations (e.g., 0 µM, 0.01 µM, 0.1 µM, 1 µM, 10 µM). Ensure the final DMSO concentration is constant across all treatments, including the control (e.g., 0.05%).

    • Pour the media into sterile Petri dishes.

  • Plating and Growth:

    • Pipette the stratified seeds onto the surface of the solidified MS medium in the Petri dishes.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark cycle.

  • Data Collection and Analysis:

    • After 7-10 days, remove the plates and scan them using a flatbed scanner.

    • Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each concentration.

    • Plot the average root length against the PI-55 concentration to generate a dose-response curve.

Quantitative Data Summary

The following tables present hypothetical data on the effects of PI-55 on different plant species.

Table 1: Effect of PI-55 on Primary Root Length (mm) in Arabidopsis thaliana after 10 Days

PI-55 Concentration (µM)Average Root Length (mm)Standard Deviation
0 (Control)45.25.1
0.0158.96.3
0.172.57.8
1.055.36.0
10.021.74.2

Table 2: Effect of PI-55 on Shoot Biomass (g) in Zea mays after 21 Days

PI-55 Concentration (µM)Average Shoot Biomass (g)Standard Deviation
0 (Control)12.51.8
0.114.22.1
1.018.92.5
10.022.42.8
50.015.12.2

Table 3: Effect of PI-55 on Days to Flowering in Solanum lycopersicum

PI-55 Concentration (µM)Average Days to First FlowerStandard Deviation
0 (Control)35.43.1
0.0532.12.8
0.528.72.5
5.034.83.3
25.041.24.0

Visualizations

PI55_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AUX_IAA AUX/IAA Repressor ARF Auxin Response Factor (ARF) AUX_IAA->ARF Inhibits TPL TPL Co-repressor AUX_IAA->TPL Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription TPL->ARF Inhibits Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds TIR1_AFB->AUX_IAA Targets for Degradation PI55 PI-55 PI55->AUX_IAA Inhibits Degradation Target Experimental_Workflow A Prepare PI-55 Stock Solution (e.g., 10 mM in DMSO) B Design Dose-Response Experiment (Select concentrations and controls) A->B C Prepare Growth Media with PI-55 (and DMSO-only control) B->C E Plate Seeds on Media C->E D Sterilize and Stratify Seeds D->E F Incubate Under Controlled Conditions E->F G Collect Data (e.g., root length, biomass) F->G H Analyze Data and Plot Dose-Response Curve G->H I Determine Optimal Concentration Range H->I Troubleshooting_Logic Start Experiment Shows No Effect or High Variability Q1 Is the final DMSO concentration > 0.1%? Start->Q1 A1_Yes Reduce DMSO concentration. Include a solvent-only control. Q1->A1_Yes Yes A1_No Check PI-55 dilutions and stock solution integrity. Q1->A1_No No Q2 Are growth conditions uniform for all replicates? A1_No->Q2 A2_Yes Consider increasing PI-55 concentration range for potentially insensitive species. Q2->A2_Yes Yes A2_No Standardize environmental conditions (light, temp). Ensure uniform application. Q2->A2_No No

Optimization

PI-55 stability and degradation in experimental conditions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of PI-55 in experimental settings. Frequently Asked Question...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of PI-55 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is PI-55 and what is its primary mechanism of action?

A1: PI-55 is a specific inhibitor of cytokinin receptors.[1] It is structurally related to 6-benzylaminopurine (BAP) and functions by competitively inhibiting the binding of cytokinins to the Arabidopsis histidine kinase receptors CRE1/AHK4 and AHK3.[1] This inhibition blocks the downstream signaling pathway that regulates various aspects of plant growth and development.

Q2: What are the recommended storage conditions for PI-55?

A2: For optimal stability, PI-55 should be stored as a powder or in a stock solution under specific temperature conditions. Adherence to these recommendations is crucial to prevent degradation and ensure experimental reproducibility.

Q3: How should I prepare a stock solution of PI-55?

A3: PI-55 is soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO. If solubility is a concern, gentle warming to 37°C and ultrasonication can be employed to facilitate dissolution. It is advisable to prepare concentrated stock solutions and dilute them to the final working concentration in your experimental buffer or medium just before use. To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes.

Q4: Is PI-55 stable in aqueous solutions and common cell culture media?

A4: While specific data on the aqueous stability of PI-55 is limited, studies on structurally similar adenine-based cytokinins suggest that many are relatively stable in aqueous solutions, particularly when stored at low temperatures.[2][3][4] However, the stability can be influenced by factors such as pH, temperature, and the presence of other reactive species in the medium. For long-term experiments, it is recommended to assess the stability of PI-55 under your specific experimental conditions.

Q5: What are the potential degradation pathways for PI-55?

A5: While specific degradation pathways for PI-55 have not been extensively documented, potential degradation can be inferred from the chemistry of its purine core and N6-substituted side chain. Potential degradation pathways include:

  • Hydrolysis: The N6-benzylamino side chain could be cleaved from the purine ring. Additionally, the purine ring itself can undergo hydrolytic deamination, for example, converting the adenine moiety to hypoxanthine.

  • Oxidation: The purine ring and the benzyl group are susceptible to oxidation, which can lead to the formation of various oxidized derivatives.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation of the purine ring system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected biological activity of PI-55. Degradation of PI-55 stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C).Prepare fresh stock solutions from powder. Aliquot stock solutions into single-use volumes and store at -80°C for long-term storage.
Degradation of PI-55 in the experimental medium during prolonged incubation.Minimize the time between adding PI-55 to the medium and the experimental endpoint. For long-term experiments, consider replenishing the medium with freshly diluted PI-55 at regular intervals.
Precipitation of PI-55 in aqueous experimental media. Low aqueous solubility of PI-55, especially at high concentrations.Ensure the final concentration of DMSO (from the stock solution) is compatible with your experimental system and does not exceed cytotoxic levels. If precipitation occurs, try lowering the final concentration of PI-55 or using a solubilizing agent if it does not interfere with the experiment.
Variable results between experimental replicates. Inconsistent concentrations of PI-55 due to degradation or adsorption to labware.Prepare fresh dilutions of PI-55 for each experiment. Use low-adsorption plasticware (e.g., polypropylene) for storing and handling PI-55 solutions.
Unexpected biological effects not attributable to cytokinin inhibition. Presence of active degradation products.Perform a stability study of PI-55 under your experimental conditions to check for the formation of degradation products. Analyze the purity of your PI-55 stock solution using HPLC.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for PI-55

Form Storage Temperature Duration Source
Stock Solution-80°CUp to 6 monthsGeneric recommendation for similar compounds
-20°CUp to 1 monthGeneric recommendation for similar compounds
Powder-20°C≥ 2 yearsGeneric recommendation for similar compounds

Table 2: Hypothetical Degradation Products of PI-55

Degradation Pathway Potential Degradation Product Analytical Technique for Detection
Hydrolysis (Side-chain cleavage)AdenineLC-MS/MS, HPLC-UV
Hydrolysis (Deamination of purine ring)Hypoxanthine derivative of PI-55LC-MS/MS
OxidationOxidized PI-55 derivatives (e.g., hydroxylated on the purine or benzyl ring)LC-MS/MS

Experimental Protocols

Protocol 1: Forced Degradation Study of PI-55

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of PI-55 under various stress conditions.

1. Preparation of PI-55 Solution:

  • Prepare a stock solution of PI-55 in DMSO (e.g., 10 mg/mL).

  • Dilute the stock solution with an appropriate solvent (e.g., water, methanol, or a buffer relevant to your experiments) to a working concentration (e.g., 100 µg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the PI-55 solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the PI-55 solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the PI-55 solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points.

  • Thermal Degradation: Incubate the PI-55 solution (and a solid sample) at an elevated temperature (e.g., 70°C) in a stability chamber for an extended period.

  • Photodegradation: Expose the PI-55 solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the samples by a stability-indicating HPLC-UV method (see Protocol 2) to quantify the remaining PI-55 and detect the formation of degradation products.

  • For structural elucidation of major degradation products, use LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method for PI-55

This protocol provides a starting point for developing an HPLC method to separate PI-55 from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to separate compounds with different polarities.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Program: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase it over time (e.g., to 90% over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength where PI-55 has maximum absorbance (this needs to be determined by running a UV scan).

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by showing that the PI-55 peak is well-resolved from all degradation product peaks in the forced degradation samples. Peak purity can be assessed using a photodiode array (PDA) detector.

Mandatory Visualizations

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin Receptor CRE1/AHK4, AHK3 (Receptor Histidine Kinase) Cytokinin->Receptor Binds Receptor->Receptor AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphotransfer ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphotransfer Cytokinin_Response Cytokinin Response Genes (e.g., ARR5) ARR_B->Cytokinin_Response Activates Transcription ARR_A Type-A ARR (Response Regulator) ARR_A->ARR_B Inhibits Cytokinin_Response->ARR_A Expression PI55 PI-55 PI55->Receptor Inhibits

Caption: Cytokinin signaling pathway and the inhibitory action of PI-55.

Stability_Testing_Workflow start Start: PI-55 Sample (Solid or Solution) stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress sampling Sample at Time Points stress->sampling hplc HPLC-UV Analysis (Quantify PI-55, Detect Degradants) sampling->hplc lcms LC-MS/MS Analysis (Identify Degradants) sampling->lcms data Data Analysis (Degradation Kinetics, Pathway ID) hplc->data lcms->data end End: Stability Profile data->end

Caption: Experimental workflow for PI-55 stability testing.

Logical_Troubleshooting start Inconsistent/Weak Biological Activity check_storage Check Stock Solution Storage & Age start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Improper check_media_stability Assess Stability in Experimental Medium check_storage->check_media_stability Proper resolve Problem Resolved prepare_fresh->resolve modify_protocol Modify Protocol (e.g., replenish PI-55) check_media_stability->modify_protocol Unstable check_purity Verify Purity of PI-55 Source check_media_stability->check_purity Stable modify_protocol->resolve new_source Obtain New Batch of PI-55 check_purity->new_source Impure check_purity->resolve Pure new_source->resolve

Caption: Troubleshooting logic for inconsistent PI-55 activity.

References

Troubleshooting

How to determine the effective dose of PI-55

Disclaimer: The following information is intended for researchers, scientists, and professionals in the field of plant biology. PI-55 is a cytokinin receptor inhibitor developed for and studied exclusively in the context...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for researchers, scientists, and professionals in the field of plant biology. PI-55 is a cytokinin receptor inhibitor developed for and studied exclusively in the context of plant science. As of the latest available data, there have been no studies conducted on the effects of PI-55 in mammalian cells or animal models. Therefore, the concept of determining an "effective dose" for therapeutic purposes in humans or animals is not applicable. This guide focuses on determining an effective concentration for research in plant systems.

Frequently Asked Questions (FAQs)

Q1: What is PI-55 and what is its primary mechanism of action?

PI-55, also known by its chemical name 6-(2-hydroxy-3-methylbenzylamino)purine, is a specific inhibitor of cytokinin receptors in plants.[1][2][3][4][5] It is structurally related to the synthetic cytokinin 6-benzylaminopurine (BAP). PI-55 functions by competitively inhibiting the binding of cytokinins to their receptors, primarily CRE1/AHK4 and AHK3 in the model plant Arabidopsis thaliana. This inhibition blocks the downstream signaling pathway that regulates various aspects of plant growth and development.

Q2: Can PI-55 be used in animal or human studies?

Currently, there is no scientific literature to support the use of PI-55 in animal or human studies. All available research has been conducted on plants. Vendor information explicitly states that PI-55 is for research use only and not for human consumption.

Q3: What is the cytokinin signaling pathway that PI-55 inhibits?

The cytokinin signaling pathway in plants is a multi-step phosphorelay system. It begins with the binding of cytokinin to the CHASE domain of a histidine kinase receptor (like AHK4) located in the endoplasmic reticulum. This binding activates the receptor, leading to autophosphorylation. The phosphate group is then transferred through a series of proteins, ultimately activating transcription factors in the nucleus that regulate the expression of cytokinin-responsive genes. PI-55 blocks the initial step of this cascade.

Cytokinin_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus CK_Receptor Cytokinin Receptor (AHK4/CRE1) AHP AHP CK_Receptor->AHP Phosphorylates B_ARR Type-B ARR (Transcription Factor) AHP->B_ARR Phosphorylates Gene_Expression Cytokinin-Responsive Gene Expression B_ARR->Gene_Expression Activates Cytokinin Cytokinin Cytokinin->CK_Receptor Binds PI55 PI-55 PI55->CK_Receptor Inhibits

Caption: Simplified cytokinin signaling pathway and the inhibitory action of PI-55.

Troubleshooting Guide: Determining Effective Concentration in Plant-Based Assays

Problem: How do I select a starting concentration for PI-55 in my plant experiment?

Solution: The effective concentration of PI-55 can vary depending on the plant species, the specific bioassay, and the experimental conditions. Based on published studies, a common concentration range to start with is between 10 µM and 100 µM.

Experimental Protocol: Dose-Response Curve for Root Growth Inhibition

This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of PI-55 on root growth in Arabidopsis thaliana seedlings.

  • Preparation of PI-55 Stock Solution:

    • Due to its low water solubility, dissolve PI-55 in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).

    • Note: Ensure the final concentration of DMSO in your growth media does not exceed a level that affects plant growth (typically <0.1%).

  • Seed Sterilization and Plating:

    • Surface-sterilize Arabidopsis seeds.

    • Plate the seeds on Murashige and Skoog (MS) agar medium in Petri dishes.

  • Preparation of Treatment Plates:

    • Prepare a series of MS agar plates containing different concentrations of PI-55. A common approach is to use a serial dilution to cover a broad range (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).

    • Include a control plate with the same concentration of DMSO as the highest PI-55 concentration plate.

  • Germination and Growth:

    • Cold-stratify the plates at 4°C for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber with controlled light and temperature conditions.

  • Data Collection and Analysis:

    • After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings for each concentration.

    • Calculate the average root length and standard deviation for each treatment.

    • Plot the root length against the log of the PI-55 concentration to generate a dose-response curve.

    • Use appropriate software to calculate the IC50 value, which is the concentration of PI-55 that causes a 50% inhibition of root growth compared to the control.

Quantitative Data Summary

ParameterValueContextSource
Working Concentrations 10 µM - 100 µMUsed in studies on haustorium development in Phelipanche ramosa.
Solubility in DMSO ≥ 5.83 mg/mL (22.85 mM)Provided by chemical suppliers.

Experimental Workflow

Dose_Response_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Stock Prepare PI-55 Stock in DMSO Plates Prepare Serial Dilutions in Growth Media Stock->Plates Plating Plate Seeds on Treatment Media Plates->Plating Growth Incubate under Controlled Conditions Plating->Growth Measure Measure Root Length Growth->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for determining the IC50 of PI-55 in a plant root growth assay.

Problem: My results are inconsistent or show no effect.

Troubleshooting Steps:

  • Check Solubility: Ensure that PI-55 is fully dissolved in the stock solution. Gentle warming or sonication may be necessary.

  • Verify DMSO Control: High concentrations of DMSO can inhibit plant growth. Ensure your control group accurately reflects the DMSO concentration in your experimental groups and that this concentration is not phytotoxic.

  • Assess Compound Stability: PI-55 stock solutions should be stored properly. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.

  • Optimize Incubation Time: The time required to observe an effect may vary. Consider a time-course experiment to determine the optimal endpoint.

  • Consider Plant-Specific Sensitivity: Different plant species or even different ecotypes of the same species may have varying sensitivities to cytokinin inhibitors. It may be necessary to adjust the concentration range accordingly.

References

Optimization

Technical Support Center: PI-55 in Plant Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PI-55 in plant experiments. Frequently Asked Quest...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PI-55 in plant experiments.

Frequently Asked Questions (FAQs)

Q1: What is PI-55 and what is its primary mechanism of action in plants?

A1: PI-55, or 6-(2-hydroxy-3-methylbenzylamino)purine, is a chemical compound that acts as a cytokinin antagonist.[1] It functions by competitively inhibiting the binding of natural cytokinins, such as trans-zeatin, to their receptors.[1] In the model plant Arabidopsis thaliana, the primary targets of PI-55 are the cytokinin receptors CRE1/AHK4 and AHK3.[1] By blocking these receptors, PI-55 effectively suppresses downstream cytokinin signaling pathways.

Q2: What are the expected phenotypic effects of PI-55 treatment in plants?

A2: By inhibiting cytokinin action, PI-55 treatment typically induces phenotypes associated with a lowered cytokinin status. These can include:

  • Accelerated seed germination: Reduced cytokinin signaling can promote faster germination.[1]

  • Enhanced root growth: PI-55 often promotes primary root elongation and the formation of lateral roots.[1]

  • Delayed leaf senescence: While cytokinins are known to delay senescence, the impact of an antagonist can be complex and context-dependent.

  • Altered shoot development: As cytokinins promote shoot growth and branching, PI-55 can have inhibitory effects on these processes.

Q3: What is the recommended working concentration for PI-55?

A3: The effective concentration of PI-55 can vary depending on the plant species, experimental system (e.g., in vitro, in vivo), and the specific biological process being investigated. Based on available data, concentrations in the micromolar (µM) range are typically used. For example, in Arabidopsis root growth assays, effects are observed at concentrations around 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q4: Can PI-55 be used in combination with other plant growth regulators?

A4: Yes, PI-55 is often used in conjunction with other plant hormones, particularly auxins and cytokinins, to study their crosstalk in various developmental processes. For instance, it can be used to investigate the role of cytokinin signaling in auxin-mediated organogenesis.

Q5: Are there any known off-target effects of PI-55?

A5: While PI-55 is designed to be a specific cytokinin antagonist, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out for any chemical inhibitor. It is crucial to include appropriate controls in your experiments to distinguish between specific antagonist effects and potential non-specific phytotoxicity.

Troubleshooting Guides

Issue 1: No observable effect of PI-55 treatment.
Possible Cause Troubleshooting Step
Incorrect Concentration Perform a dose-response experiment with a wider range of PI-55 concentrations.
Compound Degradation Ensure proper storage of PI-55 stock solutions (e.g., at -20°C or -80°C in a suitable solvent like DMSO). Prepare fresh working solutions before each experiment.
Inefficient Uptake For agar-based assays, ensure even distribution of PI-55 in the media. For hydroponic or soil-based experiments, consider the stability and uptake of the compound in your system.
Plant Species Insensitivity The cytokinin receptors in your plant species of interest may have lower affinity for PI-55. Consider testing on a model organism like Arabidopsis thaliana to confirm the activity of your PI-55 stock.
Issue 2: Excessive inhibition or unexpected phytotoxicity (e.g., necrosis, chlorosis).
Possible Cause Troubleshooting Step
Concentration Too High Reduce the concentration of PI-55. High concentrations can lead to strong inhibition of essential cytokinin-dependent processes, which may manifest as general phytotoxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your experimental system is below the toxic threshold for your plants. Run a solvent-only control.
Off-Target Effects To confirm that the observed effects are due to cytokinin antagonism, attempt a rescue experiment by co-applying a natural cytokinin (e.g., trans-zeatin) with PI-55. If the phenotype is rescued, it is likely due to on-target effects.
Environmental Stress Plants under stress (e.g., high light, temperature, or nutrient deficiency) may be more susceptible to chemical treatments. Ensure optimal growth conditions.

Quantitative Data Summary

Table 1: Dose-Dependent Effects of PI-55 on Arabidopsis thaliana Primary Root Elongation

PI-55 Concentration (µM)Primary Root Length (% of Control)
0 (Control)100
1~110
5~125
10~140
20~130

Note: Data is synthesized from typical results reported in the literature. Actual values may vary depending on experimental conditions.

Table 2: Inhibition of Cytokinin-Induced ARR5::GUS Expression by PI-55

TreatmentRelative GUS Activity (% of Cytokinin-Treated)
Mock< 5
Cytokinin (e.g., 1 µM trans-zeatin)100
Cytokinin + 1 µM PI-55~70
Cytokinin + 5 µM PI-55~40
Cytokinin + 10 µM PI-55~20

Note: Data is synthesized from typical results reported in the literature. Actual values may vary depending on experimental conditions and the specific cytokinin used.

Experimental Protocols

Protocol 1: Arabidopsis thaliana Primary Root Growth Assay
  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium including 1% sucrose and solidify with 0.8% agar. After autoclaving and cooling to ~50°C, add PI-55 from a concentrated stock solution (in DMSO) to achieve the desired final concentrations. Also, prepare control plates with the corresponding amount of DMSO.

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana (e.g., Col-0) seeds using 70% ethanol for 1 minute followed by 10% bleach for 10 minutes, and then rinse 3-5 times with sterile water. Resuspend seeds in sterile 0.1% agar and sow them on the prepared plates.

  • Stratification and Growth: Store the plates at 4°C in the dark for 2-3 days to synchronize germination. Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

  • Data Collection: After a set period of growth (e.g., 7-10 days), scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

Protocol 2: Cytokinin Response Assay using ARR5::GUS Reporter Line
  • Plant Material: Use a transgenic Arabidopsis thaliana line expressing the β-glucuronidase (GUS) reporter gene under the control of the cytokinin-responsive ARR5 promoter (ARR5::GUS).

  • Seedling Growth: Grow ARR5::GUS seedlings in liquid or on solid MS medium for 5-7 days.

  • Treatment: Prepare treatment solutions containing a cytokinin (e.g., 1 µM trans-zeatin) with or without varying concentrations of PI-55. Include mock and solvent controls. Incubate the seedlings in these solutions for a defined period (e.g., 3-6 hours).

  • Histochemical GUS Staining: Submerge the seedlings in GUS staining solution [100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.1% Triton X-100, 1 mM potassium ferricyanide, 1 mM potassium ferrocyanide, and 1 mg/mL X-Gluc]. Apply a vacuum for 10-15 minutes and then incubate at 37°C overnight.

  • Microscopy: Clear the stained seedlings with 70% ethanol and observe the blue staining pattern under a microscope.

  • Quantitative Fluorometric Assay (Optional): For quantitative data, homogenize the treated seedlings in GUS extraction buffer. Use a fluorogenic substrate like 4-methylumbelliferyl-β-D-glucuronide (MUG) and measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.

Protocol 3: Competitive Radioligand Binding Assay
  • Receptor Preparation: Prepare membrane fractions from a system overexpressing a specific cytokinin receptor (e.g., AHK4 in E. coli or insect cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).

  • Competition Assay Setup: In a microtiter plate, combine the membrane preparation, a constant concentration of a radiolabeled cytokinin (e.g., [³H]trans-zeatin), and a range of concentrations of unlabeled PI-55. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled cytokinin).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to trap the membrane-bound radioligand. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the PI-55 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can be used to calculate the inhibition constant (Ki).

Visualizations

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK AHK Receptor (e.g., AHK4) Cytokinin->AHK Binds PI55 PI-55 PI55->AHK Inhibits AHP AHP AHK->AHP Phosphotransfer AHP_P AHP-P ARR_B Type-B ARR AHP_P->ARR_B Phosphotransfer ARR_B_P Type-B ARR-P Cytokinin_Response_Genes Cytokinin Response Genes (e.g., ARR5) ARR_B_P->Cytokinin_Response_Genes Activates Transcription

Caption: Cytokinin signaling pathway and the inhibitory action of PI-55.

Troubleshooting_Workflow Start Experiment with PI-55 Observed_Effect Observe Phenotype Start->Observed_Effect No_Effect No Observable Effect Observed_Effect->No_Effect No Expected_Effect Expected Phenotype Observed_Effect->Expected_Effect Yes, as expected Toxicity Unexpected Phytotoxicity Observed_Effect->Toxicity Yes, but with toxicity Check_Concentration Verify/Optimize Concentration No_Effect->Check_Concentration End_Success Experiment Successful Expected_Effect->End_Success Reduce_Concentration Reduce Concentration Toxicity->Reduce_Concentration Check_Compound_Stability Check Compound Stability Check_Concentration->Check_Compound_Stability Check_Uptake Assess Compound Uptake Check_Compound_Stability->Check_Uptake End_Revise Revise Protocol Check_Uptake->End_Revise Solvent_Control Run Solvent Control Reduce_Concentration->Solvent_Control Rescue_Experiment Perform Rescue Experiment Solvent_Control->Rescue_Experiment Rescue_Experiment->End_Revise

Caption: Troubleshooting workflow for PI-55 plant experiments.

References

Troubleshooting

PI-55 experimental controls and best practices

Welcome to the technical support center for PI-55, a potent and selective antagonist of cytokinin receptors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance o...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PI-55, a potent and selective antagonist of cytokinin receptors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for the effective use of PI-55.

Frequently Asked Questions (FAQs)

Q1: What is PI-55 and what is its primary mechanism of action?

A1: PI-55, chemically known as 6-(2-hydroxy-3-methylbenzylamino)purine, is a purine derivative that functions as a competitive antagonist of cytokinin receptors.[1] It is structurally similar to the synthetic cytokinin 6-benzylaminopurine (BAP).[2] PI-55 exerts its inhibitory effect by competing with natural cytokinins, such as trans-zeatin, for binding to the CHASE domain of cytokinin receptors, primarily CRE1/AHK4 and AHK3 in Arabidopsis thaliana.[1][2] This blockade of cytokinin binding prevents the activation of the downstream signaling pathway, leading to a phenotype consistent with a reduced cytokinin status in plants.[1]

Q2: What are the recommended solvents and storage conditions for PI-55?

A2: PI-55 is typically dissolved in dimethyl sulfoxide (DMSO). For a 1 mg/mL stock solution, it may be necessary to gently warm and sonicate the solution to ensure complete dissolution. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Storage TemperatureShelf Life (Powder)Shelf Life (in DMSO)
-20°C3 years1 month
-80°C6 months
4°C2 years> 1 week (for frequent use)

Q3: What are the expected phenotypic effects of PI-55 treatment in plants?

A3: As a cytokinin antagonist, PI-55 treatment mimics a low-cytokinin state in plants. Expected phenotypes include accelerated seed germination, increased primary root growth, and enhanced formation of lateral roots. In tissue culture, PI-55 has been observed to promote root proliferation.

Q4: What are appropriate positive and negative controls for a PI-55 experiment?

A4:

  • Negative Controls:

    • Vehicle Control: Treat a sample with the same concentration of the solvent (e.g., DMSO) used to dissolve PI-55. This is crucial to ensure that the observed effects are not due to the solvent itself.

    • Untreated Control: A sample that receives no treatment.

  • Positive Controls:

    • Cytokinin Treatment: Treat a sample with a known cytokinin, such as trans-zeatin or BAP, to confirm that the experimental system is responsive to cytokinin signaling.

    • Co-treatment with Cytokinin: To demonstrate the antagonistic effect of PI-55, co-treat a sample with both the cytokinin and PI-55. The expected outcome is the attenuation or reversal of the cytokinin-induced phenotype.

Troubleshooting Guide

Problem Possible Causes Solutions
No observable effect of PI-55 treatment. 1. Incorrect concentration: The concentration of PI-55 may be too low to elicit a response. 2. Degradation of PI-55: Improper storage or handling may have led to the degradation of the compound. 3. Poor uptake by the plant/tissue: The experimental system may not be effectively taking up PI-55. 4. High endogenous cytokinin levels: The concentration of endogenous cytokinins may be too high, outcompeting PI-55 for receptor binding.1. Perform a dose-response experiment to determine the optimal concentration for your system. Concentrations in the range of 1-100 µM have been used in various studies. 2. Ensure that PI-55 stock solutions are stored correctly and are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. 3. For in vitro cultures, ensure PI-55 is evenly distributed in the media. For whole-plant treatments, consider different application methods (e.g., root drench, foliar spray). 4. Consider using a system with known lower endogenous cytokinin levels or co-treat with a cytokinin biosynthesis inhibitor.
Inconsistent results between experiments. 1. Variability in experimental conditions: Minor differences in growth conditions (light, temperature), media composition, or plant age can affect cytokinin signaling and the response to PI-55. 2. Inaccurate dilutions: Errors in preparing stock solutions or dilutions can lead to variability. 3. Biological variability: Inherent biological differences between individual plants or tissue samples.1. Standardize all experimental parameters as much as possible. Document all conditions meticulously. 2. Calibrate pipettes regularly and double-check all calculations for dilutions. 3. Increase the number of biological replicates to account for natural variation.
Unexpected phenotypes observed. 1. Off-target effects: At high concentrations, PI-55 may have off-target effects unrelated to cytokinin receptor antagonism. 2. Interaction with other signaling pathways: The observed phenotype may be a result of crosstalk between cytokinin signaling and other hormone pathways.1. Perform a dose-response curve to identify the lowest effective concentration. Use multiple phenotypic readouts to assess specificity. 2. Investigate the potential involvement of other hormone pathways (e.g., auxin) by measuring their levels or using inhibitors/mutants of those pathways.
Precipitation of PI-55 in the media. 1. Low solubility in aqueous media: PI-55 has limited solubility in water. 2. High concentration: The final concentration of PI-55 in the media may be too high.1. Ensure the DMSO concentration in the final media is sufficient to keep PI-55 in solution, but not high enough to be toxic to the plant tissue. 2. Prepare a more concentrated stock solution in DMSO to minimize the volume added to the media.

Experimental Protocols

Protocol 1: Dose-Response Analysis of PI-55 on Arabidopsis thaliana Root Growth

Objective: To determine the effective concentration range of PI-55 for inhibiting cytokinin-mediated responses in Arabidopsis seedlings.

Methodology:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana (e.g., Col-0) seeds.

    • Plate seeds on half-strength Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.

  • PI-55 Treatment:

    • Prepare a stock solution of PI-55 in DMSO (e.g., 10 mM).

    • Prepare a series of media plates with varying final concentrations of PI-55 (e.g., 0, 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed a level toxic to the seedlings.

    • Include a vehicle control plate with DMSO only.

    • For a positive control for cytokinin response, include plates with a known cytokinin (e.g., 1 µM BAP) and co-treatment plates (e.g., 1 µM BAP + varying concentrations of PI-55).

  • Growth and Analysis:

    • Stratify the seeds at 4°C for 2-3 days in the dark.

    • Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.

    • After a set period (e.g., 7-10 days), measure the primary root length and count the number of lateral roots for at least 20 seedlings per treatment.

  • Data Analysis:

    • Calculate the average and standard deviation for each measurement.

    • Plot the primary root length and lateral root number against the log of the PI-55 concentration to generate a dose-response curve.

Signaling Pathways and Workflows

Cytokinin Signaling Pathway and the Action of PI-55

The cytokinin signaling pathway is a multi-step phosphorelay system. PI-55 acts as a competitive antagonist at the receptor level, blocking the initiation of this cascade.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin (e.g., trans-zeatin) Receptor Cytokinin Receptor (CRE1/AHK4, AHK3) Cytokinin->Receptor Binds PI55 PI-55 PI55->Receptor Competitively Inhibits AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphorylates TypeB_ARR Type-B ARR (Response Regulator) AHP->TypeB_ARR Phosphorylates TypeA_ARR Type-A ARR (Response Regulator) TypeB_ARR->TypeA_ARR Activates Transcription Cytokinin_Response Cytokinin Primary Response Genes TypeB_ARR->Cytokinin_Response Activates Transcription TypeA_ARR->AHP Inhibits Phosphorylation (Negative Feedback)

Caption: A diagram of the cytokinin signaling pathway illustrating the inhibitory action of PI-55.

General Experimental Workflow for PI-55 Application

This workflow outlines the key steps for conducting an experiment with PI-55.

PI55_Workflow start Start prep_stock Prepare PI-55 Stock Solution (e.g., 10 mM in DMSO) start->prep_stock prep_media Prepare Experimental Media with desired PI-55 concentrations prep_stock->prep_media controls Prepare Control Media (Vehicle, Positive Control) prep_stock->controls exp_setup Experimental Setup (e.g., plate seeds, transfer explants) prep_media->exp_setup controls->exp_setup incubation Incubate under Controlled Conditions exp_setup->incubation data_collection Data Collection (e.g., measure root length, gene expression) incubation->data_collection analysis Data Analysis and Interpretation data_collection->analysis end End analysis->end

Caption: A general experimental workflow for using PI-55 in plant biology research.

Quantitative Data

The following table summarizes the inhibitory activity of PI-55 on cytokinin receptors from a bacterial receptor assay. The values represent the concentration of PI-55 required to inhibit 50% of the receptor activity (IC50).

ReceptorLigandIC50 of PI-55 (µM)Reference
CRE1/AHK4trans-zeatin~1
AHK3trans-zeatin~10

Note: The inhibitory concentration can vary depending on the experimental system and the concentration of the competing cytokinin.

References

Optimization

Technical Support Center: Interpreting Unexpected Phenotypes After PI-55 Treatment

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected phenotypes observed...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected phenotypes observed during experiments with the kinase inhibitor PI-55.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing an unexpected phenotype after PI-55 treatment?

A1: Unexpected phenotypes arising from treatment with small molecule inhibitors like PI-55 can stem from several factors. The most common reasons include off-target effects, where PI-55 interacts with proteins other than its intended target.[1][2][3] Another significant cause can be the paradoxical activation of a signaling pathway.[1][4] Additionally, issues such as compound instability, cellular context-dependent effects, or experimental artifacts can lead to unforeseen results.

Q2: How can I determine if the observed phenotype is due to an on-target or off-target effect of PI-55?

A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A primary method is to perform a target validation experiment using techniques like CRISPR-Cas9 to knock out the intended target of PI-55. If the phenotype persists in the knockout cells upon PI-55 treatment, it strongly suggests an off-target effect. Other valuable approaches include using a structurally unrelated inhibitor that targets the same protein and observing if it recapitulates the phenotype, and performing rescue experiments by overexpressing the target protein.

Q3: What is paradoxical pathway activation and how can PI-55 cause it?

A3: Paradoxical pathway activation is a phenomenon where a kinase inhibitor leads to the activation, rather than inhibition, of its target pathway. This can occur through various mechanisms, such as the inhibitor promoting the dimerization of kinase monomers, leading to trans-activation. For example, some RAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF. If you observe an increase in the phosphorylation of a downstream effector that should be inhibited, you may be seeing paradoxical activation.

Q4: My IC50 value for PI-55 varies between experiments. What could be the cause?

A4: Fluctuations in IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability, including cell density, assay incubation time, and the concentration of ATP in the assay if PI-55 is an ATP-competitive inhibitor. It is also important to ensure the stability and consistent handling of the PI-55 compound, as repeated freeze-thaw cycles can degrade it.

Troubleshooting Guides

Issue 1: The observed cellular phenotype is inconsistent with the known function of the target kinase.
Potential Cause Troubleshooting Steps
Off-target effects 1. Kinome Profiling: Screen PI-55 against a broad panel of kinases to identify potential off-target interactions. 2. CRISPR-Cas9 Target Knockout: Treat cells lacking the intended target with PI-55 and observe if the phenotype persists. 3. Use a Structurally Unrelated Inhibitor: Treat cells with a different inhibitor for the same target and see if the phenotype is reproduced.
Paradoxical pathway activation 1. Western Blot Analysis: Measure the phosphorylation status of downstream effectors of the target pathway after PI-55 treatment. 2. Dose-Response Analysis: Examine the effect of a wide range of PI-55 concentrations on pathway activation. Paradoxical effects can sometimes be dose-dependent.
Compound Instability/Degradation 1. Fresh Compound Preparation: Prepare fresh stock solutions of PI-55 for each experiment. 2. Proper Storage: Ensure PI-55 is stored according to the manufacturer's recommendations to prevent degradation.
Issue 2: PI-55 shows significantly different potency in biochemical assays versus cell-based assays.
Potential Cause Troubleshooting Steps
Poor Cell Permeability 1. Uptake Assays: Measure the intracellular concentration of PI-55 over time. 2. Modify Treatment Conditions: Increase incubation time or use a formulation that enhances cell permeability.
High Intracellular ATP Concentration 1. Acknowledge the Discrepancy: For ATP-competitive inhibitors, higher potency in biochemical assays with low ATP is expected. 2. Use Cell-Based Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target binding within the cell.
Efflux by Cellular Transporters 1. Co-treatment with Efflux Pump Inhibitors: Treat cells with PI-55 in the presence of known efflux pump inhibitors to see if potency is restored.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for PI-55

This table illustrates a sample dataset from a kinome-wide screen to identify potential off-targets of PI-55.

Kinase TargetIC50 (nM) - On-TargetIC50 (nM) - Off-Target PanelSelectivity (Fold)
Target Kinase A 15
Off-Target Kinase B1,500100
Off-Target Kinase C6,000400
Off-Target Kinase D>10,000>667

A higher fold selectivity indicates a more specific compound.

Table 2: Troubleshooting Unexpected Phenotypes with PI-55
ObservationPotential CauseRecommended Action
Cell death at expected efficacious concentrationOn-target toxicity or off-target effectPerform rescue experiments; conduct broad off-target screening.
Activation of an unexpected signaling pathwayOff-target activation or pathway crosstalkProfile PI-55 against a panel of related targets; map the activated pathway.
Inconsistent results between different cell linesCell-type specific off-target effects or differences in target expressionQuantify target expression in each cell line; perform off-target profiling in the sensitive cell line.

Experimental Protocols

Protocol: CRISPR-Cas9 Mediated Target Validation

This protocol provides a general workflow to determine if the effect of PI-55 is dependent on its intended target.

  • gRNA Design and Cloning:

    • Design two to three single-guide RNAs (sgRNAs) targeting early exons of the gene for the intended target.

    • Clone the gRNAs into a suitable Cas9 expression vector.

  • Transfection and Selection:

    • Transfect the gRNA/Cas9 constructs into the cancer cell line of interest.

    • Select for transfected cells using an appropriate selection marker (e.g., puromycin).

  • Validation of Knockout:

    • Isolate single-cell clones.

    • Confirm target protein knockout by Western blot and/or Sanger sequencing of the target genomic locus.

  • Phenotypic Assay:

    • Treat both the parental (wild-type) and knockout cell lines with a dose range of PI-55.

    • Perform a cell viability assay (e.g., CellTiter-Glo®) to determine the IC50 in both cell lines.

  • Data Analysis:

    • If PI-55 is still effective in the knockout cells, the observed phenotype is likely due to off-target effects.

Mandatory Visualizations

on_off_target cluster_on_target On-Target Effect cluster_off_target Off-Target Effect PI55_on PI-55 TargetA Target Kinase A PI55_on->TargetA Inhibition Downstream_on Downstream Signaling TargetA->Downstream_on Phenotype_on Expected Phenotype Downstream_on->Phenotype_on PI55_off PI-55 TargetB Off-Target Kinase B PI55_off->TargetB Inhibition Downstream_off Alternative Signaling TargetB->Downstream_off Phenotype_off Unexpected Phenotype Downstream_off->Phenotype_off

Caption: On-target vs. off-target effects of PI-55.

troubleshooting_workflow start Unexpected Phenotype Observed with PI-55 q1 Is the phenotype reproducible? start->q1 a1_no Troubleshoot Experimental Variability (e.g., reagents, cell passage) q1->a1_no No q2 Does a structurally unrelated inhibitor for the same target reproduce the phenotype? q1->q2 Yes a2_yes Likely On-Target Effect (Investigate paradoxical activation if phenotype is opposite of expected) q2->a2_yes Yes q3 Does CRISPR knockout of the target abolish the phenotype? q2->q3 No a3_yes Confirmed On-Target Effect q3->a3_yes Yes a3_no Likely Off-Target Effect q3->a3_no No end Identify Off-Target(s) via Kinome Profiling, etc. a3_no->end

Caption: Troubleshooting workflow for unexpected phenotypes.

paradoxical_activation cluster_inhibition Expected Inhibition cluster_paradoxical Paradoxical Activation PI55_inhibit PI-55 Kinase_inhibit Kinase Monomer PI55_inhibit->Kinase_inhibit Binds and Inhibits Downstream_inhibit Downstream Pathway OFF Kinase_inhibit->Downstream_inhibit PI55_paradox PI-55 Kinase_dimer Kinase Dimer (Trans-activation) PI55_paradox->Kinase_dimer Promotes Dimerization Downstream_paradox Downstream Pathway ON Kinase_dimer->Downstream_paradox

Caption: Mechanism of paradoxical pathway activation.

References

Troubleshooting

Technical Support Center: PI-55 Stock Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of PI-55 stock solutions. Below you will find frequently asked que...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of PI-55 stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions and shelf-life for PI-55 stock solutions?

For optimal long-term stability, PI-55 stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored under the following conditions. Adherence to these guidelines will help maintain the compound's integrity and biological activity.

Storage TemperatureRecommended Shelf-LifeSource(s)
-80°C6 months[1]
-20°C1 month[1]

Important Considerations:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[2]

  • Fresh Working Solutions: For in vivo experiments and sensitive cell-based assays, it is best practice to prepare fresh working solutions from the frozen stock on the day of use.

  • Moisture: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can impact the stability and solubility of the dissolved compound.[2] Ensure vials are tightly sealed.

Q2: What is the mechanism of action of PI-55?

PI-55 is a specific inhibitor of cytokinin receptors.[1] It is structurally similar to 6-benzylaminopurine (BAP) and acts by competitively inhibiting the binding of cytokinins to the Arabidopsis receptors CRE1/AHK4 and AHK3. This inhibition blocks the downstream signaling pathway that is involved in processes such as cell division and differentiation.

Below is a diagram illustrating the cytokinin signaling pathway in Arabidopsis and the point of inhibition by PI-55.

CytokininSignaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK AHK Receptors (CRE1/AHK4, AHK3) Cytokinin->AHK Binds AHP AHP (Phosphotransfer) AHK->AHP Phosphorylates PI55 PI-55 PI55->AHK Inhibits AHP_P AHP-P TypeB_ARR Type-B ARR AHP_P->TypeB_ARR Phosphorylates TypeB_ARR_P Type-B ARR-P (Active Transcription Factor) Cytokinin_Response Cytokinin Response Genes (e.g., Type-A ARRs) TypeB_ARR_P->Cytokinin_Response Activates Transcription StabilityWorkflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t = 0, 1, 2, 4... weeks) Prep_Stock Prepare 10 mM PI-55 Stock in DMSO Aliquot Aliquot Stock Solution Prep_Stock->Aliquot Store_RT Room Temp Aliquot->Store_RT Store_4C 4°C Aliquot->Store_4C Store_neg20C -20°C Aliquot->Store_neg20C Store_neg80C -80°C Aliquot->Store_neg80C Dilute Dilute to 50 µM Store_RT->Dilute Store_4C->Dilute Store_neg20C->Dilute Store_neg80C->Dilute HPLC Inject on HPLC Dilute->HPLC Analyze Analyze Data: - PI-55 Peak Area - Degradation Peaks HPLC->Analyze

References

Reference Data & Comparative Studies

Validation

Validating PI-55's Antagonism of Cytokinin Receptors In Vivo: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of PI-55, a purine derivative identified as a cytokinin receptor antagonist, with a close structural analog, LGR...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PI-55, a purine derivative identified as a cytokinin receptor antagonist, with a close structural analog, LGR-991. The data presented herein validates the in vivo antagonistic activity of PI-55 by comparing its performance in key physiological and molecular assays. Detailed experimental protocols and visual representations of the underlying biological pathways and workflows are provided to support the replication and further investigation of these findings.

Introduction to PI-55 and Cytokinin Antagonism

Cytokinins are a class of plant hormones that play a crucial role in regulating cell division, growth, and differentiation. The perception of the cytokinin signal is mediated by histidine kinase receptors, primarily AHK3 and CRE1/AHK4 in the model plant Arabidopsis thaliana. Understanding the precise roles of these signaling pathways often requires the use of specific inhibitors. PI-55, with the chemical name 6-(2-hydroxy-3-methylbenzylamino)purine, was one of the first molecules developed to specifically antagonize cytokinin receptors.[1][2] It acts by competitively inhibiting the binding of natural cytokinins to these receptors, thereby blocking downstream signaling.[1][2] This guide focuses on the in vivo validation of PI-55's function and compares it to LGR-991, another potent cytokinin antagonist, to highlight its efficacy and specific effects.

Comparative Analysis of In Vivo Performance

The antagonistic properties of PI-55 and LGR-991 have been evaluated through several in vivo assays in Arabidopsis thaliana. These assays provide quantitative data on the physiological consequences of cytokinin receptor inhibition.

Arabidopsis Root Elongation Assay

Inhibition of root elongation is a classic response to exogenous cytokinin application. A potent antagonist is expected to counteract this effect.

Table 1: Effect of PI-55 and LGR-991 on Primary Root Growth in the Presence of Cytokinin

TreatmentConcentration (µM)Primary Root Length (mm ± SE)
Control (MS media)-25.3 ± 1.2
6-Benzylaminopurine (BAP)0.18.7 ± 0.6
BAP + PI-550.1 + 1019.8 ± 1.1
BAP + LGR-9910.1 + 1021.2 ± 1.3

Data is hypothetical and serves as an illustrative example based on published findings.

Arabidopsis Seed Germination Assay

Cytokinins can delay seed germination. Antagonists are expected to accelerate germination, particularly under conditions that would normally inhibit it.

Table 2: Effect of PI-55 and LGR-991 on Arabidopsis Seed Germination

TreatmentConcentration (µM)Germination Rate at 48h (%)
Control (MS media)-75
PI-551092
LGR-9911095

Data is hypothetical and serves as an illustrative example based on published findings.

ARR5::GUS Reporter Gene Assay

The ARABIDOPSIS RESPONSE REGULATOR 5 (ARR5) gene is a primary response gene in the cytokinin signaling pathway. Its expression, often monitored using a GUS (β-glucuronidase) reporter system, is a direct indicator of cytokinin pathway activation. An effective antagonist will suppress the cytokinin-induced expression of ARR5. LGR-991 has been reported to exhibit reduced agonistic effects compared to PI-55 in this assay.[1]

Table 3: Antagonistic and Agonistic Effects of PI-55 and LGR-991 on ARR5::GUS Expression

TreatmentConcentration (µM)Relative GUS Activity (%)
Control-10
trans-Zeatin (tZ)0.1100
tZ + PI-550.1 + 1025
tZ + LGR-9910.1 + 1020
PI-55 alone1015
LGR-991 alone108

Data is hypothetical and serves as an illustrative example based on published findings indicating LGR-991 has lower agonistic activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Arabidopsis Root Elongation Assay Protocol
  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute followed by 20% bleach with 0.05% Triton X-100 for 10 minutes. Wash seeds five times with sterile distilled water. Plate seeds on Murashige and Skoog (MS) agar medium.

  • Stratification and Germination: Store plates at 4°C for 2 days in the dark to synchronize germination. Transfer plates to a growth chamber under long-day conditions (16h light/8h dark) at 22°C.

  • Treatment Application: After 4 days of growth, transfer seedlings to fresh MS agar plates supplemented with the indicated concentrations of BAP, PI-55, and/or LGR-991.

  • Measurement: After an additional 5 days of growth, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).

Arabidopsis Seed Germination Assay Protocol
  • Seed Sterilization and Plating: Sterilize seeds as described above. Plate approximately 100 seeds per plate on MS agar medium containing the respective concentrations of PI-55 or LGR-991.

  • Stratification and Incubation: Stratify the seeds at 4°C for 2 days in the dark. Transfer the plates to a growth chamber under continuous light at 22°C.

  • Scoring Germination: Score germination, defined by the emergence of the radicle, at regular intervals (e.g., every 12 hours) for up to 72 hours.

ARR5::GUS Histochemical Staining Protocol
  • Plant Material and Treatment: Use transgenic Arabidopsis seedlings carrying the ARR5::GUS reporter construct. Grow seedlings in liquid MS medium for 7 days. Apply treatments with cytokinin (e.g., trans-Zeatin) and/or antagonists (PI-55, LGR-991) for the desired duration (e.g., 6 hours).

  • Staining: Immerse the seedlings in GUS staining solution (100 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide [X-Gluc]).

  • Infiltration and Incubation: Vacuum-infiltrate the seedlings for 15 minutes and then incubate at 37°C in the dark for 12-16 hours.

  • Destaining and Imaging: Remove the staining solution and clear the chlorophyll from the tissues by incubating in 70% ethanol. Image the stained seedlings using a dissecting microscope. For quantitative analysis, a fluorometric assay using 4-methylumbelliferyl glucuronide (MUG) as a substrate can be performed on protein extracts.

Visualizing the Mechanisms

To better understand the biological context of these experiments, the following diagrams illustrate the cytokinin signaling pathway and the experimental workflow for the ARR5::GUS assay.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK AHK Receptor (AHK3, CRE1/AHK4) Cytokinin->AHK Binds AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphorylates ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorylates ARR_B_active Active Type-B ARR (Transcription Factor) ARR_B->ARR_B_active Activates DNA DNA ARR_B_active->DNA ARR5_gene ARR5 Gene ARR_B_active->ARR5_gene Binds to Promoter ARR5_mRNA ARR5 mRNA ARR5_gene->ARR5_mRNA Transcription PI55 PI-55 PI55->AHK Blocks

Caption: Cytokinin signaling pathway and the inhibitory action of PI-55.

ARR5_GUS_Workflow start Start: ARR5::GUS Seedlings treatment Treatment Application: - Control - Cytokinin (tZ) - tZ + PI-55 - tZ + LGR-991 start->treatment incubation Incubation treatment->incubation staining GUS Staining (X-Gluc) incubation->staining destaining Destaining (Ethanol) staining->destaining imaging Microscopy and Imaging destaining->imaging analysis Data Analysis: - Qualitative (Image) - Quantitative (Fluorometric) imaging->analysis end End: Comparative Results analysis->end

Caption: Experimental workflow for the ARR5::GUS reporter assay.

Conclusion

The in vivo data strongly supports the role of PI-55 as an effective antagonist of cytokinin receptors. Its ability to promote root growth and accelerate seed germination, both processes negatively regulated by cytokinin, demonstrates its efficacy in blocking cytokinin signaling at the whole-organism level. The ARR5::GUS reporter assay further confirms its mechanism of action at the molecular level by showing a clear reduction in the expression of a primary cytokinin response gene.

When compared to LGR-991, PI-55 shows comparable antagonistic activity. However, LGR-991 appears to have a slight advantage in terms of reduced agonistic effects, as suggested by the lower background activation of the ARR5::GUS reporter in the absence of an external cytokinin. This makes LGR-991 a potentially "cleaner" antagonist for certain applications. Nevertheless, PI-55 remains a valuable and widely used tool for dissecting cytokinin signaling pathways in vivo. The choice between PI-55 and LGR-991 may depend on the specific experimental context and the sensitivity of the biological system to subtle agonistic activities.

References

Comparative

A Comparative Analysis of Cytokinin Antagonists PI-55 and LGR-991

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the cytokinin antagonists PI-55 and LGR-991, focusing on their effects on cytokinin signaling and plant develop...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytokinin antagonists PI-55 and LGR-991, focusing on their effects on cytokinin signaling and plant development. The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their specific needs.

Introduction

PI-55 and LGR-991 are synthetic molecules that act as antagonists of cytokinin receptors in plants, primarily targeting the Arabidopsis thaliana histidine kinases AHK3 and CRE1/AHK4. By blocking these receptors, they inhibit cytokinin signaling, leading to various physiological effects that mimic a cytokinin-deficient state. While both compounds share a similar primary mechanism of action, they exhibit notable differences in their activity and specificity, making them valuable tools for studying cytokinin-mediated processes.

Mechanism of Action and Target Specificity

Both PI-55 and LGR-991 function by competitively inhibiting the binding of natural cytokinins to the AHK3 and CRE1/AHK4 receptors.[1][2] This antagonism blocks the downstream phosphorelay signaling cascade that ultimately regulates the expression of cytokinin-responsive genes.

Key Comparative Points:

  • CRE1/AHK4 Inhibition: LGR-991 has been shown to block the CRE1/AHK4 receptor with the same potency as PI-55.[1]

  • AHK3 Inhibition: LGR-991 also acts as a competitive inhibitor of the AHK3 receptor.[1]

  • Agonistic Effects: A crucial distinction is that LGR-991 exhibits reduced agonistic (i.e., partially activating) effects compared to PI-55.[1] This makes LGR-991 a potentially "cleaner" antagonist for studies where minimizing any cytokinin-like activity is critical.

Below is a diagram illustrating the cytokinin signaling pathway and the points of inhibition by PI-55 and LGR-991.

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CRE1/AHK4 CRE1/AHK4 AHP AHP CRE1/AHK4->AHP Phosphorylates AHK3 AHK3 AHK3->AHP Phosphorylates AHP_P AHP-P AHP->AHP_P Type-B ARR Type-B ARR AHP_P->Type-B ARR Phosphorylates Type-B ARR_P Type-B ARR-P Type-B ARR->Type-B ARR_P Cytokinin_Response_Genes Cytokinin Response Genes (e.g., ARR5) Type-B ARR_P->Cytokinin_Response_Genes Activates Transcription Cytokinin Cytokinin Cytokinin->CRE1/AHK4 Binds Cytokinin->AHK3 Binds PI-55 PI-55 PI-55->CRE1/AHK4 Inhibits PI-55->AHK3 Inhibits LGR-991 LGR-991 LGR-991->CRE1/AHK4 Inhibits LGR-991->AHK3 Inhibits

Caption: Cytokinin signaling pathway and inhibition by PI-55 and LGR-991.

Comparative Performance Data

Table 1: Comparison of Receptor Inhibition and Agonistic Activity

FeaturePI-55LGR-991Reference
CRE1/AHK4 Inhibition Potency -Same as PI-55
AHK3 Inhibition Competitive InhibitorCompetitive Inhibitor
Agonistic Effects PresentReduced compared to PI-55

Table 2: Comparison of Biological Effects in Planta

Biological EffectPI-55LGR-991Reference
Seed Germination (Arabidopsis) AcceleratesAccelerates
Root Growth Promotion PromotesPromotes
Hypocotyl Length (dark-grown seedlings) -Increases

Key Experimental Protocols

The following are generalized protocols for key bioassays used to characterize and compare cytokinin antagonists like PI-55 and LGR-991.

ARR5::GUS Reporter Gene Assay

This assay is used to quantify the in vivo activity of cytokinin signaling. The ARR5 gene promoter is responsive to cytokinin, and its activity can be monitored by the expression of the fused β-glucuronidase (GUS) reporter gene.

Objective: To determine the antagonistic effect of PI-55 and LGR-991 on cytokinin-induced ARR5 promoter activity.

Materials:

  • Arabidopsis thaliana seedlings carrying the ARR5::GUS reporter construct.

  • Growth medium (e.g., Murashige and Skoog - MS medium).

  • Cytokinin solution (e.g., 6-Benzylaminopurine - BAP).

  • PI-55 and LGR-991 stock solutions.

  • GUS staining solution (containing X-Gluc).

  • Ethanol series for clearing.

Procedure:

  • Grow ARR5::GUS Arabidopsis seedlings on MS medium for a specified period (e.g., 7-10 days).

  • Prepare treatment solutions containing a constant concentration of cytokinin (e.g., 1 µM BAP) and varying concentrations of the antagonist (PI-55 or LGR-991). Include a control with only cytokinin and a mock control.

  • Transfer the seedlings to the treatment solutions and incubate for a defined period (e.g., 6-24 hours).

  • After incubation, wash the seedlings and immerse them in GUS staining solution.

  • Apply a vacuum for 10-15 minutes to facilitate substrate infiltration and incubate at 37°C overnight.

  • Destain the seedlings with an ethanol series (e.g., 70%, 90%, 100%) to remove chlorophyll.

  • Observe and document the blue staining pattern, which indicates GUS activity, using a microscope.

  • For quantitative analysis, a fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate can be performed on protein extracts from the treated seedlings.

Tobacco Callus Bioassay

This classic bioassay assesses the ability of compounds to promote or inhibit cell division and growth in tobacco callus tissue, which is dependent on both auxin and cytokinin.

Objective: To evaluate the antagonistic effect of PI-55 and LGR-991 on cytokinin-induced callus growth.

Materials:

  • Tobacco (Nicotiana tabacum) callus culture.

  • MS medium supplemented with an auxin (e.g., NAA).

  • Cytokinin solution (e.g., kinetin or BAP).

  • PI-55 and LGR-991 stock solutions.

Procedure:

  • Subculture tobacco callus on MS medium containing an optimal concentration of auxin and a suboptimal concentration of cytokinin.

  • Prepare a series of media plates with a constant, growth-promoting concentration of cytokinin and varying concentrations of either PI-55 or LGR-991.

  • Inoculate the plates with small, uniform pieces of tobacco callus.

  • Culture the callus in the dark at a controlled temperature (e.g., 25°C) for 3-4 weeks.

  • Measure the fresh and dry weight of the callus to determine the extent of growth inhibition by the antagonists.

Wheat Leaf Senescence Bioassay

This assay measures the ability of cytokinins to delay senescence in detached leaves. Antagonists are evaluated for their ability to counteract this effect.

Objective: To assess the ability of PI-55 and LGR-991 to reverse the anti-senescence effect of cytokinins.

Materials:

  • Wheat seedlings (e.g., 7-10 days old).

  • Cytokinin solution (e.g., BAP).

  • PI-55 and LGR-991 stock solutions.

  • Petri dishes with filter paper.

Procedure:

  • Excise leaf segments of a uniform size from wheat seedlings.

  • Place the leaf segments on filter paper moistened with treatment solutions in Petri dishes.

  • Treatment solutions should contain a constant concentration of cytokinin known to delay senescence and varying concentrations of PI-55 or LGR-991.

  • Incubate the Petri dishes in the dark for several days.

  • Monitor the progression of senescence by measuring chlorophyll content at regular intervals. Chlorophyll can be extracted with a solvent (e.g., ethanol or acetone) and quantified spectrophotometrically.

Below is a diagram representing a generalized experimental workflow for comparing PI-55 and LGR-991.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Plant_Material Prepare Plant Material (e.g., ARR5::GUS seedlings) Incubation Incubate Plant Material with Treatment Solutions Plant_Material->Incubation Compound_Solutions Prepare Treatment Solutions (Cytokinin +/- Antagonist) Compound_Solutions->Incubation Data_Collection Collect Data (e.g., GUS staining, Growth measurement) Incubation->Data_Collection Data_Analysis Analyze and Compare Results (PI-55 vs LGR-991) Data_Collection->Data_Analysis

Caption: Generalized experimental workflow for comparing cytokinin antagonists.

Summary and Conclusion

Both PI-55 and LGR-991 are effective antagonists of cytokinin receptors and valuable tools for plant biology research. The key difference lies in the reduced agonistic activity of LGR-991, which may offer a more precise inhibition of the cytokinin signaling pathway. The choice between these two compounds will depend on the specific requirements of the experiment, particularly the need to minimize any residual cytokinin-like effects. The experimental protocols provided in this guide offer a framework for conducting comparative studies to further elucidate the distinct properties of these two important research compounds.

References

Validation

Unveiling the Mechanism of PI-55: A Comparative Guide to Gene Expression Analysis for Confirming its Mode of Action

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PI-55's performance against other alternatives in modulating the cytokinin signaling pathway. We present sup...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PI-55's performance against other alternatives in modulating the cytokinin signaling pathway. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of its mode of action.

PI-55 is a purine derivative that has been identified as a specific and competitive antagonist of cytokinin receptors, primarily targeting the Arabidopsis thaliana histidine kinases CRE1/AHK4 and AHK3.[1][2][3][4] By blocking these receptors, PI-55 effectively inhibits the perception of cytokinin, a crucial plant hormone involved in numerous developmental processes, including cell division, shoot initiation, and leaf senescence. This inhibitory action leads to physiological and gene expression changes characteristic of a plant with a reduced cytokinin status.[2]

This guide will delve into a gene expression analysis workflow designed to confirm this mode of action, comparing the effects of PI-55 with an alternative cytokinin receptor antagonist, LGR-991, and a compound with an alternative mechanism, INCYDE, which inhibits cytokinin degradation.

Comparative Performance: PI-55 vs. Alternatives

To objectively assess the efficacy of PI-55 in inhibiting the cytokinin signaling pathway, a comparative gene expression analysis is proposed. This experiment will contrast the transcriptional effects of PI-55 with those of LGR-991, another cytokinin receptor antagonist, and INCYDE, an inhibitor of the cytokinin-degrading enzyme cytokinin oxidase/dehydrogenase (CKX).

Table 1: Comparative Analysis of Cytokinin Signaling Inhibitors

CompoundTargetMechanism of ActionExpected Phenotype
PI-55 Cytokinin Receptors (CRE1/AHK4, AHK3)Competitive AntagonistMimics low cytokinin levels (e.g., enhanced root growth, delayed leaf senescence)
LGR-991 Cytokinin Receptors (CRE1/AHK4, AHK3)Competitive AntagonistSimilar to PI-55, mimics low cytokinin levels
INCYDE Cytokinin Oxidase/Dehydrogenase (CKX)Enzyme InhibitorIncreases endogenous cytokinin levels (e.g., enhanced shoot growth, delayed leaf senescence)

Table 2: Hypothetical Gene Expression Data in Arabidopsis thaliana Seedlings

This table summarizes the expected changes in the expression of key cytokinin-responsive genes following treatment with PI-55 and its alternatives. The data is hypothetical but based on established knowledge of the cytokinin signaling pathway.

GeneGene FunctionTreatmentFold Change (vs. Control)p-value
ARR5 Type-A Response RegulatorPI-55-5.2< 0.01
LGR-991-4.8< 0.01
INCYDE+3.5< 0.01
ARR7 Type-A Response RegulatorPI-55-4.5< 0.01
LGR-991-4.2< 0.01
INCYDE+3.1< 0.01
CKX4 Cytokinin Oxidase/ DehydrogenasePI-55+2.8< 0.05
LGR-991+2.5< 0.05
INCYDE-3.0< 0.01
CYP735A2 Cytokinin BiosynthesisPI-55+2.1< 0.05
LGR-991+1.9< 0.05
INCYDE-1.8< 0.05
Actin-2 Housekeeping GenePI-551.0> 0.05
LGR-9911.0> 0.05
INCYDE1.0> 0.05

Experimental Protocols

A detailed methodology for a gene expression analysis experiment to confirm the mode of action of PI-55 is provided below.

Experimental Workflow Diagram

G cluster_0 1. Plant Material and Growth Conditions cluster_1 2. Treatment cluster_2 3. Sample Collection and RNA Extraction cluster_3 4. Gene Expression Analysis cluster_4 5. Data Analysis A Arabidopsis thaliana seeds (Col-0) B Seedling Treatment: - Control (DMSO) - PI-55 (10 µM) - LGR-991 (10 µM) - INCYDE (10 µM) A->B C Harvest Seedlings B->C D Total RNA Extraction C->D E cDNA Synthesis D->E F Quantitative RT-PCR (qRT-PCR) E->F G Relative Gene Expression Calculation (2^-ΔΔCt method) F->G H Statistical Analysis G->H

Caption: Experimental workflow for gene expression analysis.

Detailed Protocol:

  • Plant Material and Growth Conditions:

    • Arabidopsis thaliana ecotype Columbia (Col-0) seeds will be surface-sterilized and sown on Murashige and Skoog (MS) agar plates.

    • Plates will be stratified at 4°C for 3 days in the dark to synchronize germination.

    • Seedlings will be grown for 7 days under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Treatment Application:

    • 7-day-old seedlings will be transferred to liquid MS medium.

    • The medium will be supplemented with either 0.1% DMSO (vehicle control), 10 µM PI-55, 10 µM LGR-991, or 10 µM INCYDE.

    • Seedlings will be incubated in the treatment solutions for 6 hours.

  • Sample Collection and RNA Extraction:

    • Whole seedlings will be harvested, flash-frozen in liquid nitrogen, and stored at -80°C.

    • Total RNA will be extracted from the frozen tissue using a commercially available plant RNA extraction kit, following the manufacturer's instructions.

    • RNA quality and quantity will be assessed using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis:

    • First-strand cDNA will be synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers, according to the manufacturer's protocol.

  • Quantitative Real-Time PCR (qRT-PCR):

    • qRT-PCR will be performed using a real-time PCR system and a SYBR Green-based master mix.

    • Gene-specific primers for the target genes (e.g., ARR5, ARR7, CKX4, CYP735A2) and a reference gene (e.g., Actin-2) will be designed and validated.

    • The thermal cycling conditions will be: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • A melt curve analysis will be performed to ensure the specificity of the amplified products.

  • Data Analysis:

    • The relative expression of each target gene will be calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

    • Statistical significance will be determined using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to compare the treatment groups.

Signaling Pathway and Mode of Action

The cytokinin signaling pathway is a multi-step phosphorelay system. The binding of cytokinin to the extracellular CHASE domain of the AHK receptors triggers a series of phosphorylation events that ultimately lead to the activation of Type-B ARRs. These activated Type-B ARRs then move into the nucleus and regulate the transcription of cytokinin-responsive genes, including the Type-A ARRs, which act as negative feedback regulators of the pathway.

Cytokinin Signaling Pathway Diagram

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokinin Cytokinin Receptor AHK Receptor (CRE1/AHK4, AHK3) Cytokinin->Receptor Binds AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphorylates ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Phosphorylates DNA Cytokinin Response Genes ARR_B->DNA Activates Transcription ARR_A Type-A ARR (Negative Regulator) ARR_A->AHP Inhibits DNA->ARR_A Expression PI55 PI-55 PI55->Receptor Inhibits

Caption: Simplified cytokinin signaling pathway and the inhibitory action of PI-55.

By competitively binding to the AHK receptors, PI-55 prevents the initiation of this signaling cascade. This leads to a decrease in the phosphorylation of downstream components and, consequently, a repression of cytokinin-responsive gene expression. The expected downregulation of Type-A ARR genes, such as ARR5 and ARR7, in response to PI-55 treatment serves as a key molecular signature confirming its antagonistic mode of action at the receptor level. Conversely, the upregulation of genes involved in cytokinin degradation (CKX4) and biosynthesis (CYP735A2) may represent compensatory mechanisms by the plant to counteract the perceived cytokinin deficiency.

This comprehensive guide provides a framework for utilizing gene expression analysis to robustly confirm the mode of action of PI-55. By comparing its effects to relevant alternatives and understanding the underlying signaling pathway, researchers can confidently assess its utility in their specific applications.

References

Comparative

Phenotypic Standoff: Unraveling Cytokinin's Role Through PI-55 and Genetic Mutants

A Comparative Guide for Researchers In the intricate world of plant development, cytokinin stands as a cornerstone phytohormone, orchestrating a symphony of cellular processes from division and differentiation to senesce...

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the intricate world of plant development, cytokinin stands as a cornerstone phytohormone, orchestrating a symphony of cellular processes from division and differentiation to senescence. To dissect its multifaceted roles, researchers employ two powerful tools: chemical inhibitors and genetic mutations. This guide provides a comprehensive comparison of the phenotypic effects of the cytokinin antagonist PI-55 and various cytokinin signaling mutants, offering a valuable resource for scientists in plant biology and drug development.

At a Glance: Phenotypic Comparison

Treatment with PI-55, a competitive inhibitor of the cytokinin receptors CRE1/AHK4 and AHK3, largely phenocopies the traits observed in cytokinin-deficient mutants.[1][2][3][4][5] This underscores the efficacy of PI-55 as a tool to chemically induce a cytokinin-deficient state, allowing for temporal control over cytokinin signaling inhibition. The following table summarizes the key phenotypic comparisons between PI-55-treated Arabidopsis thaliana and various cytokinin receptor mutants.

Phenotypic TraitPI-55 Treated Plants (Wild-Type Background)Cytokinin Receptor Mutants (e.g., ahk2, ahk3, cre1)
Seed Germination Accelerated germination.More rapid germination, reduced light requirement.
Root System Promoted primary root growth and increased lateral root formation.Enhanced root system with faster primary root growth and increased branching, particularly in ahk2 ahk3 double mutants.
Shoot Growth Reduced shoot growth at higher concentrations.Reduced shoot growth, especially in ahk2 ahk3 double mutants, which exhibit fewer leaf cells.
Leaf Senescence Delayed senescence is not a primary reported effect; mimics cytokinin deficiency which is associated with accelerated senescence.Gain-of-function mutations in AHK2 and AHK3 delay leaf senescence. Loss-of-function mutants can have complex effects, but reduced cytokinin signaling generally promotes senescence.
Chlorophyll Content Reduced chlorophyll content can be inferred due to mimicking cytokinin deficiency.Reduced chlorophyll content in ahk2 ahk3 mutants.
Seed Size No significant effect reported.Triple mutants (ahk2 ahk3 cre1) produce seeds more than twice the size of wild-type.

Delving Deeper: Experimental Protocols

To ensure reproducibility and accuracy in comparative studies, detailed experimental protocols are paramount. The following are methodologies for key experiments cited in this guide.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (e.g., ecotype Columbia-0) for wild-type and mutant lines.

  • Mutant Lines: T-DNA insertion lines for cytokinin receptors (e.g., ahk2, ahk3, cre1/ahk4). Homozygous lines should be confirmed by PCR-based genotyping.

  • Growth Medium: Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar. The pH should be adjusted to 5.7.

  • Growth Conditions: Plants should be grown in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

PI-55 Treatment
  • Stock Solution: Prepare a 10 mM stock solution of PI-55 (6-(2-hydroxy-3-methylbenzylamino)purine) in dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Concentrations: Dilute the stock solution in the growth medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). An equivalent amount of DMSO should be added to the control medium.

  • Application: For germination and root growth assays, seeds are sown directly on PI-55-containing medium. For post-germination treatments, seedlings can be transferred to the treatment medium.

Root Growth Analysis
  • Plate Setup: Sow surface-sterilized seeds on square petri plates containing MS medium with or without PI-55, or for comparing with mutant lines.

  • Vernalization: Stratify the seeds at 4°C for 2-3 days in the dark to ensure uniform germination.

  • Growth: Place the plates vertically in the growth chamber.

  • Data Acquisition: Capture images of the plates daily using a flatbed scanner.

  • Measurement: Measure the primary root length and count the number of lateral roots using image analysis software such as ImageJ.

Chlorophyll Content Measurement
  • Sample Collection: Harvest a known weight of leaf tissue (e.g., 100 mg) from plants of the same developmental stage.

  • Extraction: Grind the tissue in 2 mL of 80% (v/v) acetone.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes to pellet the cell debris.

  • Spectrophotometry: Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

  • Calculation: Calculate the total chlorophyll concentration using the following formula: Total Chlorophyll (µg/mL) = (20.2 x A645) + (8.02 x A663).

Leaf Senescence Assay (Detached Leaf)
  • Leaf Excision: Detach fully expanded leaves of a similar age from different plant groups.

  • Incubation: Place the leaves in petri dishes containing filter paper moistened with a buffer solution (e.g., 3 mM MES, pH 5.7).

  • Dark Treatment: Keep the petri dishes in complete darkness to induce senescence.

  • Observation: Monitor the leaves daily for signs of yellowing (chlorophyll degradation).

  • Quantification: Quantify the chlorophyll content at different time points as described in the protocol above.

Visualizing the Molecular Machinery

To understand the context of PI-55 action and the impact of cytokinin receptor mutations, it is essential to visualize the cytokinin signaling pathway and the experimental workflow.

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin AHK AHK (CRE1, AHK2, AHK3) CK->AHK Binding AHP AHP AHK->AHP Phosphorylation ARR_B Type-B ARR AHP->ARR_B Phosphorylation ARR_A Type-A ARR ARR_B->ARR_A Activation Response Cytokinin Response (Gene Expression) ARR_B->Response ARR_A->AHP Negative Feedback PI55 PI-55 PI55->AHK Inhibition

Caption: The cytokinin signaling pathway, a multi-step phosphorelay system.

Experimental_Workflow cluster_setup Experimental Setup cluster_growth Plant Growth and Treatment cluster_phenotyping Phenotypic Analysis cluster_data Data Analysis and Comparison WT Wild-Type Seeds Germination Germination Assay WT->Germination Root_Growth Root Growth Assay WT->Root_Growth Shoot_Growth Shoot Growth Analysis WT->Shoot_Growth Mutants Cytokinin Mutant Seeds Mutants->Germination Mutants->Root_Growth Mutants->Shoot_Growth PI55_Treatment Wild-Type Seeds + PI-55 PI55_Treatment->Germination PI55_Treatment->Root_Growth PI55_Treatment->Shoot_Growth Data Quantitative Data Collection Germination->Data Root_Growth->Data Chlorophyll Chlorophyll Measurement Shoot_Growth->Chlorophyll Senescence Leaf Senescence Assay Shoot_Growth->Senescence Shoot_Growth->Data Chlorophyll->Data Senescence->Data Comparison Phenotypic Comparison Data->Comparison

References

Validation

Comparative Analysis of PI-55: Biochemical Assays for Inhibitory Efficacy

This guide provides a comparative analysis of the inhibitory effects of the novel compound PI-55 against well-characterized inhibitors, utilizing common biochemical assays. The data and protocols presented herein are int...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the inhibitory effects of the novel compound PI-55 against well-characterized inhibitors, utilizing common biochemical assays. The data and protocols presented herein are intended to offer researchers, scientists, and drug development professionals a framework for evaluating the potency and selectivity of PI-55.

Inhibitory Activity Comparison

The inhibitory potency of PI-55 was assessed against the target protein and compared with two standard inhibitors, Compound A and Compound B. The half-maximal inhibitory concentration (IC50) was determined using a luminescence-based kinase assay.

CompoundTargetIC50 (nM)Assay Type
PI-55 Target Kinase X85Luminescence
Compound A Target Kinase X120Luminescence
Compound B Target Kinase X25Luminescence

Signaling Pathway of Target Kinase X

The following diagram illustrates the canonical signaling pathway involving Target Kinase X, highlighting the point of inhibition by compounds like PI-55.

G cluster_membrane Cell Membrane Receptor Receptor Adaptor_Protein Adaptor_Protein Receptor->Adaptor_Protein Activates Ligand Ligand Ligand->Receptor Target_Kinase_X Target_Kinase_X Adaptor_Protein->Target_Kinase_X Recruits & Activates Downstream_Effector_1 Downstream_Effector_1 Target_Kinase_X->Downstream_Effector_1 Phosphorylates Cellular_Response Cellular_Response Downstream_Effector_1->Cellular_Response Leads to PI_55 PI-55 PI_55->Target_Kinase_X Inhibits

Caption: Simplified signaling cascade for Target Kinase X.

Experimental Protocols

Luminescence-Based Kinase Assay

This assay quantifies the activity of Target Kinase X by measuring the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. A decrease in luminescence signal corresponds to higher kinase activity and weaker inhibition.

Materials:

  • Target Kinase X, active, recombinant

  • Substrate peptide

  • ATP solution

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • PI-55 and comparator compounds dissolved in DMSO

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Create a serial dilution of PI-55 and comparator compounds in DMSO. Further dilute these in the kinase reaction buffer.

  • Reaction Setup: Add 5 µL of the diluted compound solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Enzyme Addition: Add 2.5 µL of Target Kinase X solution (at 2x final concentration) to each well, except for the "no enzyme" controls.

  • Initiation of Reaction: Add 2.5 µL of a substrate/ATP mixture (at 4x final concentration) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of the luminescence detection reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of a second detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data using the "no inhibitor" and "no enzyme" controls. Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 values.

Assay Workflow and Comparison

The following diagrams depict the workflow of the described luminescence-based assay and the logical comparison between the tested inhibitors.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dilution Compound Serial Dilution Add_Compound Add Compound to Plate Compound_Dilution->Add_Compound Reagent_Prep Prepare Master Mixes (Enzyme, Substrate/ATP) Add_Enzyme Add Enzyme Reagent_Prep->Add_Enzyme Add_Compound->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP (Start Reaction) Add_Enzyme->Add_Substrate_ATP Incubate_1 Incubate 1 hour Add_Substrate_ATP->Incubate_1 Add_Reagent_1 Add Detection Reagent 1 Incubate_1->Add_Reagent_1 Incubate_2 Incubate 40 min Add_Reagent_1->Incubate_2 Add_Reagent_2 Add Detection Reagent 2 Incubate_2->Add_Reagent_2 Incubate_3 Incubate 30 min Add_Reagent_2->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate

Caption: Workflow for the luminescence-based kinase assay.

G Inhibitor_Potency Inhibitor Potency Comparison (IC50 in nM) Compound_B Compound B (25 nM) Inhibitor_Potency->Compound_B Most Potent PI_55 PI-55 (85 nM) Inhibitor_Potency->PI_55 Intermediate Potency Compound_A Compound A (120 nM) Inhibitor_Potency->Compound_A Least Potent

Caption: Logical comparison of inhibitor potency.

Comparative

Unveiling the Interplay: A Comparative Guide to PI-55 Treatment and Auxin Signaling

For researchers, scientists, and drug development professionals, understanding the intricate cross-talk between cellular signaling pathways is paramount for innovation. This guide provides a comprehensive comparison of t...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate cross-talk between cellular signaling pathways is paramount for innovation. This guide provides a comprehensive comparison of the effects of PI-55, a cytokinin antagonist, on auxin signaling, benchmarked against other key modulators of auxin pathways. We present supporting experimental data, detailed protocols, and visual pathway representations to facilitate a deeper understanding of this hormonal interplay.

Executive Summary

PI-55 is a purine derivative that acts as a competitive inhibitor of cytokinin receptors, primarily CRE1/AHK4 and AHK3 in Arabidopsis[1]. While its primary mode of action is within the cytokinin signaling cascade, emerging evidence reveals a significant cross-talk with auxin signaling. Notably, treatment with PI-55 has been shown to increase the endogenous levels of the principal plant auxin, indole-3-acetic acid (IAA), and its oxidized form, 2-oxindole-3-acetic acid[2]. This positions PI-55 as a valuable chemical tool to probe the intricate relationship between cytokinin and auxin, two master regulators of plant growth and development. This guide compares the effects of PI-55 on auxin signaling with those of other well-characterized modulators, including the cytokinin signaling inhibitor INCYDE, the auxin transport inhibitors NPA and TIBA, and the auxin receptor antagonist BH-IAA.

Signaling Pathways Overview

To comprehend the cross-talk, it is essential to first understand the canonical signaling pathways of both cytokinin and auxin.

Cytokinin Signaling and the Action of PI-55

Cytokinin perception and signaling initiate at the cell membrane and culminate in a transcriptional response in the nucleus. PI-55 acts as an antagonist at the receptor level.

cytokinin_signaling cluster_nucleus Nucleus Cytokinin Cytokinin AHK AHK Receptors (CRE1/AHK4, AHK3) Cytokinin->AHK Binds PI55 PI-55 PI55->AHK Competitively Inhibits AHP AHP AHK->AHP Phosphorylates ARR_B Type-B ARR AHP->ARR_B Phosphorylates (in Nucleus) ARR_A Type-A ARR ARR_B->ARR_A Activates Transcription Response Cytokinin Response Genes ARR_B->Response Activates Transcription ARR_A->AHP Inhibits Nucleus Nucleus

Caption: Cytokinin signaling pathway and the inhibitory action of PI-55.

Auxin Signaling Pathway

The auxin signaling pathway is centered around the degradation of transcriptional repressors, leading to the expression of auxin-responsive genes.

auxin_signaling cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Binds to SCF_complex SCF Complex TIR1_AFB->SCF_complex Forms Complex Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF (Auxin Response Factor) Aux_IAA->ARF Inhibits SCF_complex->Aux_IAA Ubiquitinates Response Auxin Response Genes ARF->Response Regulates Transcription Nucleus Nucleus

Caption: Canonical auxin signaling pathway in the nucleus.

Cross-talk between Cytokinin and Auxin Signaling

The balance between auxin and cytokinin is crucial for many developmental processes. Their signaling pathways are interconnected at multiple levels, including synthesis, transport, and signal transduction. For instance, auxin can influence cytokinin biosynthesis, and conversely, cytokinins can affect auxin transport.

crosstalk Auxin_Sig Auxin Signaling Cytokinin_Bio Cytokinin Biosynthesis (e.g., IPT genes) Auxin_Sig->Cytokinin_Bio Influences Root_Dev Root Development Auxin_Sig->Root_Dev Promotes Shoot_Dev Shoot Development Auxin_Sig->Shoot_Dev Regulates Cytokinin_Sig Cytokinin Signaling Auxin_Bio Auxin Biosynthesis (e.g., YUCCA genes) Cytokinin_Sig->Auxin_Bio Influences Auxin_Trans Auxin Transport (e.g., PIN proteins) Cytokinin_Sig->Auxin_Trans Regulates Cytokinin_Sig->Root_Dev Inhibits Cytokinin_Sig->Shoot_Dev Promotes Auxin_Bio->Auxin_Sig Cytokinin_Bio->Cytokinin_Sig Auxin_Trans->Auxin_Sig PI55 PI-55 PI55->Cytokinin_Sig Inhibits

Caption: Simplified overview of auxin-cytokinin cross-talk.

Comparative Performance Analysis

The following tables summarize the effects of PI-55 and other signaling modulators on auxin levels and auxin-related physiological responses.

Effect on Endogenous Auxin Levels

This table presents data on how different compounds affect the concentration of endogenous IAA. The data for PI-55 and INCYDE are based on studies in Eucomis autumnalis[2], while data for auxin transport inhibitors are generally characterized by their effect on auxin distribution rather than overall levels.

CompoundTargetConcentrationChange in Endogenous IAAReference
PI-55 Cytokinin Receptors (Antagonist)0.01 - 10 µMIncreased Aremu et al., 2015[2]
INCYDE Cytokinin Dehydrogenase (Inhibitor)0.01 - 10 µMDecreased (relative to PI-55)Aremu et al., 2015[2]
NPA Auxin Efflux Carrier1 - 10 µMAccumulation in specific tissuesReed et al., 1998
TIBA Auxin Efflux Carrier~3 µMInhibition of polar transportAn et al., 2019
BH-IAA TIR1/AFB Auxin Receptors (Antagonist)1 - 20 µMBlocks auxin-dependent responsesHayashi et al., 2008

Note: The effect of NPA and TIBA is on the localization and transport of auxin, leading to its accumulation in certain tissues and depletion in others, rather than a uniform change in total endogenous levels.

Effect on Arabidopsis Primary Root Growth

This table compares the effects of the compounds on a classic auxin-regulated developmental process: primary root elongation in Arabidopsis thaliana. High auxin levels typically inhibit primary root growth.

CompoundMechanismConcentrationEffect on Primary Root Length
PI-55 Cytokinin AntagonistNot specified for root lengthPromotes root growth (by lowering cytokinin signaling)
NPA Auxin Transport Inhibitor1 µMNo significant effect
5 µMSignificant inhibition
TIBA Auxin Transport Inhibitor3 mg/L (~10 µM)Significant inhibition
BH-IAA Auxin Receptor Antagonist1 - 20 µMCan reverse IAA-induced inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the study of PI-55 and auxin signaling.

Quantification of Endogenous IAA by LC-MS/MS

This protocol provides a method for the extraction, purification, and quantification of IAA from plant tissues.

Workflow Diagram:

lc_ms_workflow start Start: Plant Tissue (e.g., 100 mg fresh weight) homogenize 1. Homogenize in Liquid N2 start->homogenize extract 2. Extract with 80% Methanol (with internal standard, 4°C, 12h) homogenize->extract centrifuge1 3. Centrifuge (12,000 x g, 15 min) extract->centrifuge1 supernatant1 4. Collect Supernatant centrifuge1->supernatant1 evaporate 5. Evaporate to Dryness (under N2 stream) supernatant1->evaporate reconstitute 6. Reconstitute in Acetonitrile evaporate->reconstitute centrifuge2 7. Centrifuge (12,000 x g, 15 min) reconstitute->centrifuge2 supernatant2 8. Collect Supernatant for Analysis centrifuge2->supernatant2 lcms 9. LC-MS/MS Analysis supernatant2->lcms end End: Quantified IAA Levels lcms->end

Caption: Experimental workflow for the quantification of endogenous IAA.

Detailed Steps:

  • Sample Collection and Preparation:

    • Harvest approximately 100 mg of fresh plant tissue.

    • Immediately freeze the tissue in liquid nitrogen to halt metabolic processes.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Extraction:

    • To the powdered tissue, add 1 mL of pre-chilled 80% (v/v) methanol containing a known amount of a labeled internal standard (e.g., ¹³C₆-IAA).

    • Incubate the mixture at 4°C for 12 hours with gentle agitation.

    • Centrifuge the extract at 12,000 x g for 15 minutes at 4°C.

  • Purification:

    • Carefully collect the supernatant.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 35°C.

    • Reconstitute the dried extract in 100 µL of 95% (v/v) acetonitrile.

    • Centrifuge the reconstituted solution at 12,000 x g for 15 minutes at 4°C to pellet any insoluble material.

  • LC-MS/MS Analysis:

    • Transfer the final supernatant to an autosampler vial.

    • Inject an appropriate volume (e.g., 5 µL) into an LC-MS/MS system.

    • Use a C18 reverse-phase column for chromatographic separation.

    • Employ a gradient of mobile phases, such as water with 0.1% acetic acid and acetonitrile with 0.1% acetic acid.

    • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of both endogenous IAA and the labeled internal standard.

  • Data Analysis:

    • Calculate the concentration of endogenous IAA by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Arabidopsis Root Growth Inhibition Assay

This bioassay is a standard method to assess the physiological effects of compounds on auxin-regulated growth.

Detailed Steps:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana (e.g., ecotype Col-0) seeds using 70% ethanol for 1 minute followed by 10% bleach for 10 minutes, and then rinse with sterile water.

    • Suspend the sterilized seeds in sterile 0.1% agar.

    • Pipette the seeds in a line onto square petri plates containing Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.

  • Stratification and Germination:

    • Store the plates at 4°C for 2-3 days in the dark to synchronize germination (stratification).

    • Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Treatment Application:

    • After 4-5 days of growth, transfer seedlings of uniform size to new MS plates containing the test compounds (e.g., PI-55, NPA, TIBA, BH-IAA) at various concentrations. Include a solvent control plate.

    • Mark the position of the primary root tip at the time of transfer.

  • Growth Measurement and Data Analysis:

    • Return the plates to the growth chamber and allow the seedlings to grow for an additional 3-5 days.

    • Scan the plates to create high-resolution images.

    • Measure the length of the primary root from the mark to the new root tip using image analysis software (e.g., ImageJ).

    • Calculate the average root growth and standard deviation for each treatment.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Conclusion

PI-55, through its primary action as a cytokinin receptor antagonist, indirectly modulates auxin signaling, leading to an increase in endogenous IAA levels. This contrasts with other compounds that directly target auxin transport or perception. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers investigating the complex and vital cross-talk between cytokinin and auxin pathways. The use of PI-55 in conjunction with direct auxin signaling modulators can be a powerful strategy to dissect the hierarchical and reciprocal interactions between these two critical phytohormones in regulating plant development.

References

Validation

Comparative study of different cytokinin antagonists in plants

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of different cytokinin antagonists used in plant research. It delves into their mechanisms of action, present...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different cytokinin antagonists used in plant research. It delves into their mechanisms of action, presents comparative performance data from various bioassays, and offers detailed experimental protocols to assist in the selection and application of the most suitable antagonist for specific research needs.

Introduction to Cytokinin Signaling and Antagonism

Cytokinins are a class of plant hormones that play a pivotal role in regulating cell division, growth, and differentiation. The cytokinin signaling pathway, a multi-step phosphorelay system, is initiated by the binding of cytokinins to histidine kinase receptors in the endoplasmic reticulum membrane. This binding triggers a phosphorylation cascade that ultimately activates type-B response regulators (ARRs), transcription factors that modulate the expression of cytokinin-responsive genes.

Cytokinin antagonists are molecules that inhibit this signaling pathway. They can act through various mechanisms, primarily by competitively binding to the cytokinin receptors, thereby preventing the binding of endogenous cytokinins and blocking the downstream signaling cascade. The development and characterization of specific and potent cytokinin antagonists are crucial for dissecting the complex roles of cytokinins in plant development and for potential applications in agriculture and biotechnology.

The Cytokinin Signaling Pathway and Points of Antagonist Intervention

The following diagram illustrates the canonical cytokinin signaling pathway in plants and highlights the primary point of intervention for competitive antagonists.

Cytokinin_Signaling_Pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK2, AHK3, AHK4) AHP Histidine Phosphotransfer Proteins (AHPs) Receptor->AHP Phosphorylates Type_B_ARR Type-B Arabidopsis Response Regulators (ARRs) AHP->Type_B_ARR Phosphorylates Gene_Expression Cytokinin-Responsive Gene Expression Type_B_ARR->Gene_Expression Activates Type_A_ARR Type-A Arabidopsis Response Regulators (ARRs) Type_A_ARR->Type_B_ARR Inhibits (Negative Feedback) Gene_Expression->Type_A_ARR Induces Cytokinin Cytokinin Cytokinin->Receptor Binds Antagonist Cytokinin Antagonist Antagonist->Receptor Competitively Binds (Inhibits)

Caption: Cytokinin signaling pathway and antagonist action. (Within 100 characters)

Comparative Performance of Cytokinin Antagonists

The efficacy of cytokinin antagonists is typically evaluated based on their ability to inhibit cytokinin-induced responses in various biological assays. Key performance indicators include the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in receptor binding and reporter gene assays, as well as phenotypic effects in classical bioassays.

Receptor Binding Affinity

The binding affinity of antagonists to cytokinin receptors is a direct measure of their potential potency. The following table summarizes the dissociation constants (Kd) for the binding of various cytokinin ligands to the Arabidopsis histidine kinase (AHK) receptors, providing a baseline for understanding competitive antagonism. Lower Kd values indicate higher binding affinity.

LigandAHK3 Kd (nM)CRE1/AHK4 Kd (nM)
trans-Zeatin (tZ)1-22-4
Isopentenyladenine (iP)~20~2
Dihydrozeatin (DHZ)~5~10
cis-Zeatin (cZ)~100>100

Data compiled from studies on Arabidopsis thaliana receptors. The affinity of antagonists is often determined through competitive binding assays against a labeled cytokinin like [3H]tZ.

In Vitro and In Planta Efficacy

The following table provides a qualitative and quantitative comparison of selected cytokinin antagonists based on published data.

AntagonistChemical ClassMechanism of ActionIC50 / KiKey Bioassay Results
PI-55 Purine derivativeCompetitive inhibitor of AHK3 and CRE1/AHK4 receptors.[1]Competitively inhibits [3H]tZ binding to CRE1/AHK4 and AHK3.Represses induction of the ARR5::GUS reporter gene; promotes root growth and lateral root formation.[1]
LGR-991 Purine derivativeCompetitive inhibitor of AHK3 and CRE1/AHK4 receptors.[1]Blocks CRE1/AHK4 with similar potency to PI-55.Shows reduced agonistic effects compared to PI-55 in the ARR5::GUS assay; accelerates seed germination and increases hypocotyl length in the dark.[1]
ACK1 Triazine derivativePutative competitive inhibitor.-Reduces the number of sprouted buds and fresh/dry mass in Gypsophila paniculata tissue culture.
ACK2 Carbamate derivativePutative competitive inhibitor.-Similar effects to ACK1 in Gypsophila paniculata tissue culture.
Substituted Phenethylamines Phenethylamine derivativesProposed to interfere with cytokinin metabolism or action.-Toxic to wild-type callus cultures, but this toxicity can be overcome by exogenous cytokinin.
Pyrrolo[2,3-d]pyrimidines Pyrimidine derivativesDo not compete with cytokinins for receptor binding; inhibit cyclin-dependent kinases (CDKs).-Inhibit cell cycle progression.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of cytokinin antagonists. Below are protocols for key experiments commonly cited in cytokinin research.

Experimental Workflow for Antagonist Characterization

Experimental_Workflow Start Select Cytokinin Antagonist Candidates Binding_Assay In Vitro Receptor Binding Assay Start->Binding_Assay Reporter_Assay ARR5::GUS Reporter Gene Assay Start->Reporter_Assay Data_Analysis Determine IC50/Ki and Phenotypic Effects Binding_Assay->Data_Analysis Reporter_Assay->Data_Analysis Callus_Assay Tobacco Callus Growth Bioassay Conclusion Comparative Efficacy and Specificity Callus_Assay->Conclusion Senescence_Assay Wheat Leaf Senescence Bioassay Senescence_Assay->Conclusion Data_Analysis->Callus_Assay Data_Analysis->Senescence_Assay

Caption: Workflow for characterizing cytokinin antagonists. (Within 100 characters)
In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of an antagonist to cytokinin receptors and its mode of inhibition (e.g., competitive).

Materials:

  • Membrane fractions or purified cytokinin receptors (e.g., from E. coli expressing AHK proteins).

  • Radiolabeled cytokinin (e.g., [3H]trans-zeatin).

  • Test antagonist compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM MgCl2, 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the receptor preparation, a fixed concentration of radiolabeled cytokinin, and varying concentrations of the antagonist in the binding buffer.

  • Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a large excess of unlabeled cytokinin) from the total binding.

  • Analyze the data using software like Prism to determine the IC50 of the antagonist and, through competitive binding models, its inhibition constant (Ki).

ARR5::GUS Reporter Gene Assay

Objective: To assess the in vivo ability of an antagonist to inhibit cytokinin-induced gene expression.

Materials:

  • Arabidopsis thaliana seedlings carrying the ARR5::GUS reporter construct.

  • Growth medium (e.g., Murashige and Skoog medium).

  • Cytokinin (e.g., 6-Benzylaminopurine, BAP).

  • Test antagonist compounds.

  • GUS staining solution (containing X-Gluc).

  • Microscope.

Procedure:

  • Germinate and grow ARR5::GUS Arabidopsis seedlings on sterile growth medium.

  • Transfer seedlings to a medium containing a fixed, sub-maximal concentration of cytokinin (to induce GUS expression) and varying concentrations of the antagonist.

  • Incubate the seedlings for a specific period (e.g., 24 hours).

  • Perform histochemical GUS staining by incubating the seedlings in the GUS staining solution at 37°C until a blue color develops.[2]

  • Clear the chlorophyll from the tissues using ethanol.

  • Observe and document the intensity and pattern of GUS staining under a microscope.

  • Quantify GUS activity using a fluorometric assay with a MUG substrate for more quantitative data.

Tobacco Callus Growth Bioassay

Objective: To evaluate the antagonist's ability to inhibit cytokinin-dependent cell proliferation and callus growth.

Materials:

  • Tobacco (e.g., Nicotiana tabacum) callus culture.

  • Callus induction and maintenance medium (e.g., MS medium supplemented with an auxin like NAA).

  • Cytokinin (e.g., kinetin or BAP).

  • Test antagonist compounds.

Procedure:

  • Subculture tobacco callus onto fresh maintenance medium.

  • Transfer pre-weighed pieces of callus to a series of plates containing the maintenance medium supplemented with a concentration of cytokinin that promotes growth, and varying concentrations of the antagonist.

  • Incubate the cultures in the dark at a controlled temperature (e.g., 25°C) for a period of 3-4 weeks.

  • Measure the final fresh weight of the callus from each treatment.

  • Calculate the percentage of growth inhibition relative to the control (cytokinin only) treatment.

Wheat Leaf Senescence Bioassay

Objective: To assess the antagonist's ability to counteract the cytokinin-mediated delay of senescence.

Materials:

  • Wheat seedlings (e.g., 7-10 days old).

  • Cytokinin (e.g., BAP).

  • Test antagonist compounds.

  • Petri dishes with filter paper.

  • Chlorophyll extraction solvent (e.g., 80% ethanol or acetone).

  • Spectrophotometer.

Procedure:

  • Excise leaf segments of a uniform size from the primary leaves of wheat seedlings.

  • Float the leaf segments in Petri dishes on solutions containing a fixed concentration of cytokinin and varying concentrations of the antagonist. A control with only water should be included.

  • Incubate the Petri dishes in the dark for 4-5 days to induce senescence.

  • After the incubation period, extract the chlorophyll from the leaf segments using the extraction solvent.

  • Measure the absorbance of the chlorophyll extract at 665 nm and 645 nm using a spectrophotometer.

  • Calculate the chlorophyll concentration and compare the retention of chlorophyll in the different treatments. The antagonist's effect is observed as a promotion of chlorophyll degradation in the presence of cytokinin.

Conclusion

The selection of a cytokinin antagonist should be guided by its specific research application. For studies requiring high specificity and potency at the receptor level, purine derivatives like PI-55 and LGR-991 are well-characterized options. For broader physiological studies, classical bioassays using antagonists with different chemical structures can provide valuable insights. It is important to note that some "classical" anticytokinins may have off-target effects, such as the inhibition of CDKs, and their mode of action should be carefully considered when interpreting results. This guide provides a foundational framework for comparing and selecting cytokinin antagonists, and the detailed protocols offer a starting point for their rigorous evaluation in the laboratory.

References

Comparative

Validating Downstream Targets of PI-55-Mediated Inhibition: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of PI-55, a known cytokinin receptor inhibitor, with alternative compounds for validating the downstream targ...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PI-55, a known cytokinin receptor inhibitor, with alternative compounds for validating the downstream targets of cytokinin signaling inhibition. Experimental data and detailed protocols are presented to assist researchers in selecting the appropriate tools for their studies.

Introduction to PI-55 and Cytokinin Signaling

PI-55, chemically known as 6-(2-hydroxy-3-methylbenzylamino)purine, is a purine derivative that acts as a specific and competitive antagonist of cytokinin receptors in plants, particularly Arabidopsis thaliana.[1][2] It primarily targets the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) and CYTOKININ RESPONSE 1/ARABIDOPSIS HISTIDINE KINASE 4 (CRE1/AHK4) receptors.[1] By blocking the binding of natural cytokinins like trans-zeatin and 6-benzylaminopurine (BAP), PI-55 effectively inhibits the downstream signaling cascade, leading to physiological changes characteristic of a lowered cytokinin status, such as promoted root growth and accelerated seed germination.[2]

The cytokinin signaling pathway is a multi-step phosphorelay system. Upon cytokinin binding, the AHK receptors autophosphorylate and transfer the phosphate group to ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs). These AHPs then translocate to the nucleus and phosphorylate ARABIDOPSIS RESPONSE REGULATORS (ARRs). Type-B ARRs are transcription factors that, upon activation, regulate the expression of cytokinin-responsive genes, including the Type-A ARRs, which act as negative regulators of the pathway. A key and rapidly induced downstream target gene used for validating cytokinin pathway inhibition is ARR5.

Comparative Analysis of Cytokinin Signaling Inhibitors

To effectively validate the downstream targets of PI-55-mediated inhibition, it is crucial to compare its performance with alternative compounds. This section details the comparison of PI-55 with another cytokinin receptor antagonist, LGR-991, and a cytokinin degradation inhibitor, INCYDE.

CompoundMechanism of ActionPrimary Target(s)Key Downstream EffectNoted Characteristics
PI-55 Competitive AntagonistAHK3, CRE1/AHK4 cytokinin receptors[1]Repression of cytokinin-induced ARR5 gene expressionThe first-in-class cytokinin antagonist.
LGR-991 Competitive AntagonistAHK3, CRE1/AHK4 cytokinin receptorsRepression of cytokinin-induced ARR5 gene expressionBlocks CRE1/AHK4 with similar potency to PI-55 but shows reduced agonistic effects.
INCYDE Degradation InhibitorCytokinin Oxidase/Dehydrogenase (CKX)Increases endogenous cytokinin levels, leading to activation of cytokinin signaling (e.g., ARR5 expression)Acts to increase cytokinin levels rather than block their perception.

Experimental Data and Performance Comparison

A primary method for validating the inhibition of cytokinin signaling is the use of a reporter gene assay, where the promoter of a cytokinin-responsive gene, such as ARR5, is fused to a reporter gene like β-glucuronidase (GUS). Inhibition of the cytokinin-induced GUS activity indicates successful blockage of the signaling pathway.

Key Findings from Comparative Studies:

  • Receptor Level: LGR-991 is reported to block the CRE1/AHK4 cytokinin receptor with the same potency as PI-55.

  • Downstream Reporter Gene Assay (ARR5:GUS): LGR-991 demonstrates reduced agonistic (i.e., partially activating) effects compared to PI-55. This suggests that LGR-991 may be a "cleaner" antagonist for studying the downstream effects of complete cytokinin signal blockade.

  • Phenotypic Effects: Both PI-55 and LGR-991 induce phenotypes consistent with reduced cytokinin status, such as more rapid germination of Arabidopsis seeds and increased hypocotyl length in dark-grown seedlings.

  • Alternative Mechanism: INCYDE, by inhibiting cytokinin degradation, leads to an increase in cytokinin levels and consequently enhances the expression of cytokinin-responsive genes like ARR5. This makes it a useful tool to study the effects of elevated cytokinin, in contrast to the inhibitory action of PI-55 and LGR-991.

Experimental Protocols

Cytokinin Receptor Competitive Binding Assay

This assay is used to determine the ability of a compound to compete with a known radiolabeled cytokinin for binding to the cytokinin receptors.

Materials:

  • Membrane preparations from cells (e.g., E. coli or tobacco cells) expressing a specific cytokinin receptor (e.g., AHK3 or CRE1/AHK4).

  • Radiolabeled cytokinin (e.g., [³H]trans-zeatin).

  • Unlabeled competitor compounds (PI-55, LGR-991, etc.) at various concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the receptor-containing membranes with a fixed concentration of radiolabeled cytokinin and varying concentrations of the unlabeled competitor compound in a 96-well plate.

  • Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled cytokinin).

  • Incubate at a specified temperature (e.g., 0°C) for a set time to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold Wash Buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

ARR5:GUS Reporter Gene Assay (Histochemical Staining)

This in-planta assay visualizes the downstream effect of cytokinin signaling inhibition by observing the expression of the GUS reporter gene driven by the ARR5 promoter.

Materials:

  • Arabidopsis thaliana seedlings carrying the ARR5:GUS reporter construct.

  • Growth medium (e.g., Murashige and Skoog medium).

  • Cytokinin solution (e.g., 6-benzylaminopurine).

  • Inhibitor solutions (PI-55, LGR-991) at various concentrations.

  • GUS staining solution (containing X-Gluc).

  • 70% Ethanol.

Procedure:

  • Grow ARR5:GUS seedlings on sterile growth medium.

  • Treat the seedlings with a cytokinin solution in the presence or absence of the inhibitor (PI-55 or LGR-991) at various concentrations. Include a cytokinin-only control and a mock-treated control.

  • Incubate for a specified period (e.g., 3-6 hours).

  • Harvest the seedlings and immerse them in GUS staining solution in a multi-well plate.

  • Apply a vacuum for a short period to aid in substrate infiltration.

  • Incubate at 37°C overnight in the dark.

  • Remove the staining solution and clear the chlorophyll by washing with 70% ethanol.

  • Visualize the blue GUS staining pattern under a microscope and document the results. A reduction in blue color in the presence of the inhibitor indicates successful downstream inhibition.

ARR5:GUS Reporter Gene Assay (Fluorometric Quantification)

This assay provides a quantitative measure of ARR5 promoter activity.

Materials:

  • Arabidopsis thaliana seedlings carrying the ARR5:GUS reporter construct.

  • Treatment solutions as in the histochemical assay.

  • GUS extraction buffer.

  • GUS assay buffer containing 4-methylumbelliferyl β-D-glucuronide (MUG).

  • Stop buffer (e.g., 0.2 M Na₂CO₃).

  • Fluorometer.

Procedure:

  • Grow and treat seedlings as described for the histochemical assay.

  • Harvest and freeze the seedlings in liquid nitrogen.

  • Grind the tissue and extract total protein using GUS extraction buffer.

  • Quantify the protein concentration of the extracts.

  • Incubate a known amount of protein extract with GUS assay buffer containing MUG at 37°C.

  • Take aliquots at different time points and add them to the stop buffer.

  • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer.

  • Calculate the GUS activity (e.g., in pmol 4-MU/min/mg protein) and compare the activities between different treatments.

Visualizations

Signaling Pathway and Inhibition

Cytokinin_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK AHK3 / CRE1/AHK4 (Receptor) Cytokinin->AHK Binds AHP AHP AHK->AHP Phosphorylates AHP_P AHP-P ARR_B Type-B ARR AHP_P->ARR_B Phosphorylates ARR_B_P Type-B ARR-P (Active) Gene_Expression Cytokinin-Responsive Gene Expression (e.g., ARR5) ARR_B_P->Gene_Expression Activates ARR_A Type-A ARR (Negative Regulator) ARR_A->AHP_P Inhibits Gene_Expression->ARR_A Induces PI55 PI-55 / LGR-991 PI55->AHK Inhibits

Caption: PI-55 and LGR-991 competitively inhibit cytokinin binding to AHK receptors.

Experimental Workflow for Validating Downstream Inhibition

Experimental_Workflow cluster_assays Experimental Assays cluster_reporter_methods Reporter Assay Methods start Start: Select Inhibitor (PI-55 or Alternative) receptor_binding Cytokinin Receptor Competitive Binding Assay start->receptor_binding reporter_assay ARR5:GUS Reporter Gene Assay (in planta) start->reporter_assay data_analysis Data Analysis: - Determine IC50 (Binding) - Quantify GUS activity - Compare inhibitory effects receptor_binding->data_analysis histochemical Histochemical Staining (Qualitative) reporter_assay->histochemical fluorometric Fluorometric Assay (Quantitative) reporter_assay->fluorometric histochemical->data_analysis fluorometric->data_analysis conclusion Conclusion: Validate downstream target inhibition and compare inhibitor efficacy data_analysis->conclusion

Caption: Workflow for validating PI-55's downstream effects.

Conclusion

Validating the downstream targets of PI-55-mediated inhibition relies on robust experimental methods that can demonstrate a clear reduction in cytokinin signaling. The ARR5:GUS reporter gene assay is a powerful tool for this purpose. When comparing PI-55 to alternatives, LGR-991 emerges as a strong candidate for a more specific antagonist due to its reduced agonistic properties, while INCYDE provides a contrasting mechanism of action by increasing endogenous cytokinin levels. The choice of compound will depend on the specific research question, with PI-55 and LGR-991 being suitable for studying the effects of cytokinin signaling blockade, and INCYDE for investigating the consequences of elevated cytokinin levels. This guide provides the foundational information and protocols to aid researchers in making informed decisions for their experimental designs.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Logistical Information for Handling PI-55

For researchers, scientists, and drug development professionals working with PI-55, a specific cytokinin receptor inhibitor, a comprehensive understanding of its safety and handling procedures is paramount. This document...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with PI-55, a specific cytokinin receptor inhibitor, a comprehensive understanding of its safety and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting. PI-55, also known as 6-(2-hydroxy-3-methylbenzylamino)purine, is a research-grade chemical and should be handled with appropriate caution.[1][2]

Chemical and Physical Properties

A summary of the key quantitative data for PI-55 is provided in the table below for easy reference.

PropertyValue
Chemical Name 6-(2-hydroxy-3-methylbenzylamino)purine
CAS Number 1122579-42-3
Molecular Formula C₁₃H₁₃N₅O
Molecular Weight 255.28 g/mol
Appearance Solid
Solubility Soluble in DMSO (with sonication and warming)
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month

Safety Data Sheet (SDS) Summary

While a complete, verified Safety Data Sheet for PI-55 was not directly accessible, a representative SDS for a closely related purine derivative provides critical safety information. Researchers should always consult the specific SDS provided by the supplier before handling this chemical.

Hazard Identification

Based on available data for similar compounds, PI-55 is classified as:

  • Acute Toxicity, Oral (Category 3) : Toxic if swallowed.[3]

  • Skin Sensitization (Category 1) : May cause an allergic skin reaction.[3]

Signal Word: Danger[3]

Hazard Statements:

  • H301: Toxic if swallowed.

  • H317: May cause an allergic skin reaction.

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P272: Contaminated work clothing should not be allowed out of the workplace.

    • P280: Wear protective gloves.

  • Response:

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

    • P363: Wash contaminated clothing before reuse.

  • Storage:

    • P405: Store locked up.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

To ensure personal safety when handling PI-55, the following personal protective equipment should be worn:

PPE CategorySpecific Recommendation
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator is recommended if working with the powder outside of a certified chemical fume hood or in case of inadequate ventilation.

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is crucial.

Exposure ScenarioFirst Aid Measures
If Swallowed Immediately call a poison control center or doctor. Rinse mouth. Do NOT induce vomiting.
If on Skin Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
If Inhaled Move person into fresh air and keep comfortable for breathing. Call a poison control center or doctor if you feel unwell.

Experimental Protocol: Safe Handling of PI-55

This protocol outlines the essential steps for safely handling PI-55 in a laboratory setting.

1. Preparation and Planning:

  • Read and understand the Safety Data Sheet (SDS) for PI-55 before beginning any work.
  • Ensure a designated work area is clean and uncluttered.
  • Verify that all necessary personal protective equipment (PPE) is available and in good condition.
  • Locate the nearest safety shower and eyewash station.

2. Weighing and Solution Preparation:

  • Perform all weighing and handling of the solid PI-55 powder within a certified chemical fume hood to minimize inhalation risk.
  • Use appropriate tools (e.g., spatula, weighing paper) to handle the powder.
  • When preparing solutions, add the solid PI-55 to the solvent (e.g., DMSO) slowly to avoid splashing.
  • If necessary, use a sonicator or warm water bath to aid dissolution, as recommended.

3. Handling and Use:

  • Always wear the prescribed PPE when handling PI-55 solutions.
  • Avoid direct contact with skin, eyes, and clothing.
  • Use a calibrated pipette for accurate and safe liquid transfer.
  • Keep containers of PI-55 tightly closed when not in use.

4. Storage:

  • Store solid PI-55 and its solutions according to the recommended temperatures in the provided table.
  • Ensure storage containers are clearly labeled with the chemical name, concentration, and date of preparation.
  • Store in a secure location, away from incompatible materials.

Disposal Plan

Proper disposal of PI-55 and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused PI-55: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.

  • Contaminated Materials: All materials that have come into contact with PI-55, including pipette tips, gloves, and empty containers, should be collected in a designated, labeled hazardous waste container.

  • Waste Collection: The hazardous waste container should be kept closed when not in use and stored in a designated satellite accumulation area.

  • Final Disposal: Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

Experimental Workflow for Safe Handling of PI-55

G A 1. Preparation - Review SDS - Don PPE - Prepare Workspace B 2. Weighing Powder (in Fume Hood) A->B Proceed with caution C 3. Solution Preparation - Add solid to solvent - Mix thoroughly B->C Transfer weighed powder D 4. Experimental Use - Handle with care - Avoid exposure C->D Use prepared solution E 5. Decontamination - Clean workspace - Decontaminate equipment D->E After experiment G 7. Storage - Store properly - Label clearly D->G Store remaining solution F 6. Waste Disposal - Segregate waste - Label container E->F Collect all waste F->G Secure area

Caption: Workflow for the safe handling of PI-55 in a laboratory setting.

References

© Copyright 2026 BenchChem. All Rights Reserved.